tert-Butyl (4-(1-aminoethyl)phenyl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[4-(1-aminoethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(14)10-5-7-11(8-6-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQNHLVEDPIIRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10701814 | |
| Record name | tert-Butyl [4-(1-aminoethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10701814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618445-80-0 | |
| Record name | tert-Butyl [4-(1-aminoethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10701814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 618445-80-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of tert-Butyl (4-(1-aminoethyl)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Physicochemical Landscape of a Key Synthetic Intermediate
In the intricate world of pharmaceutical development and complex organic synthesis, a molecule's utility is fundamentally governed by its physical properties. These characteristics—spanning from melting point and solubility to spectral fingerprints—dictate how a compound will behave in various experimental and physiological settings. This guide provides a comprehensive technical overview of the physical properties of tert-Butyl (4-(1-aminoethyl)phenyl)carbamate (CAS Number: 618445-80-0), a crucial building block characterized by its Boc-protected amine and a reactive primary amino group.
The presence of both a protected and a free amine on a chiral ethylphenyl scaffold makes this compound a valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of chiral ligands, catalysts, and pharmaceutical agents. Understanding its physical properties is paramount for its effective handling, reaction optimization, purification, and formulation.
This document moves beyond a simple datasheet, offering an interpretive analysis of available data, predictive insights based on its chemical structure, and detailed protocols for empirical validation.
Compound Identification and Structural Elucidation
A critical first step in characterizing any chemical entity is the unambiguous confirmation of its structure. The nomenclature "this compound" specifies a precise arrangement of functional groups.
-
IUPAC Name: tert-butyl N-[4-(1-aminoethyl)phenyl]carbamate
-
CAS Number: 618445-80-0
-
Molecular Formula: C₁₃H₂₀N₂O₂
-
Molecular Weight: 236.31 g/mol
The structure features a central benzene ring substituted at the 1 and 4 positions. One substituent is a 1-aminoethyl group, which introduces a chiral center. The other is a carbamate linkage where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group.
Caption: 2D structure of this compound.
It is crucial to distinguish this compound from its structural isomer, tert-butyl (1-(4-aminophenyl)ethyl)carbamate (CAS 643086-68-4), where the Boc group protects the nitrogen on the ethyl side chain, and the primary amine is directly attached to the phenyl ring. The distinct placement of the carbamate fundamentally alters the molecule's electronic properties, reactivity, and physical characteristics.
Core Physical Properties: A Summary
While extensive, peer-reviewed experimental data for this specific compound is limited in the public domain, a combination of predicted data and supplier-provided information allows for the compilation of a baseline physical property profile.
| Property | Value | Source/Method |
| CAS Number | 618445-80-0 | - |
| Molecular Formula | C₁₃H₂₀N₂O₂ | - |
| Molecular Weight | 236.31 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature. | Structural Analogy |
| Boiling Point | 307.4 ± 25.0 °C (Predicted) | Computational[1] |
| Density | 1.095 ± 0.06 g/cm³ (Predicted) | Computational[1] |
| LogP (Octanol-Water) | 3.82660 (Predicted) | Computational[1] |
| Polar Surface Area | 64.35 Ų | Computational[1] |
Note: Predicted values should be used as estimations and must be confirmed by empirical measurement for any critical applications.
Solubility Profile: A Qualitative Assessment
The solubility of a compound is a cornerstone of its utility in drug development and synthesis. Based on its structure, a qualitative solubility profile can be predicted:
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Aqueous Solubility: The molecule possesses both a hydrophilic primary amine and a large, hydrophobic Boc-protected phenyl moiety. The primary amine can be protonated at acidic pH, which would significantly increase its solubility in aqueous acids. At neutral or basic pH, the hydrophobic character is expected to dominate, leading to low water solubility.
-
Organic Solubility: High solubility is expected in a range of common organic solvents.
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Polar Aprotic Solvents: Excellent solubility in solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF) is predicted due to the polar amine and carbamate groups.
-
Chlorinated Solvents: Good solubility in Dichloromethane (DCM) and Chloroform is expected.
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Alcohols: Good solubility in Methanol and Ethanol is likely.
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Non-polar Solvents: Limited solubility is expected in non-polar solvents such as hexanes and diethyl ether, though it may be partially soluble in the latter.
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Spectroscopic Characterization: The Molecular Fingerprint
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to be complex due to the chiral center, which may render the protons on the ethyl group and adjacent aromatic protons diastereotopic.
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~1.4-1.5 ppm (singlet, 9H): This will be a large, sharp singlet characteristic of the nine equivalent protons of the tert-butyl group on the Boc protector.
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~1.3-1.4 ppm (doublet, 3H): The methyl protons on the ethyl side chain, split by the adjacent methine proton.
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~1.6-2.0 ppm (broad singlet, 2H): The two protons of the primary amine (-NH₂). The chemical shift and peak shape can vary significantly with solvent, concentration, and temperature due to hydrogen bonding and exchange.
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~4.0-4.2 ppm (quartet, 1H): The methine proton (-CH-) of the ethyl group, split by the three adjacent methyl protons.
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~6.8-7.5 ppm (multiplet, 4H): The aromatic protons. The substitution pattern (para) will likely result in two sets of doublets, each integrating to 2H. The protons closer to the electron-donating aminoethyl group will be more upfield, while those closer to the slightly withdrawing carbamate group will be more downfield.
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~8.0-9.0 ppm (broad singlet, 1H): The carbamate N-H proton. Like the amine protons, its shift is variable.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide a count of the unique carbon environments.
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~28.5 ppm: A strong signal from the three equivalent methyl carbons of the tert-butyl group.
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~20-25 ppm: The methyl carbon of the ethyl group.
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~50-55 ppm: The methine carbon of the ethyl group.
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~80.0 ppm: The quaternary carbon of the tert-butyl group is a highly characteristic signal for a Boc-group.
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~118-130 ppm: Signals corresponding to the aromatic carbons.
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~135-145 ppm: The two ipso-carbons of the aromatic ring (the carbons attached to the substituents).
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~153.0 ppm: The carbonyl carbon (C=O) of the carbamate group.
IR (Infrared) Spectroscopy
The IR spectrum is invaluable for identifying the key functional groups present in the molecule.
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3300-3400 cm⁻¹: Two distinct, sharp peaks corresponding to the symmetric and asymmetric N-H stretching of the primary amine (-NH₂).
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~3350 cm⁻¹: A single, broader peak for the N-H stretch of the secondary amine in the carbamate group.
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2950-2980 cm⁻¹: C-H stretching vibrations from the aliphatic (tert-butyl and ethyl) groups.
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~1700-1720 cm⁻¹: A very strong, sharp absorption band from the C=O (carbonyl) stretching of the carbamate group. This is a key diagnostic peak.
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~1500-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.
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~1250 and ~1160 cm⁻¹: Strong C-O stretching bands associated with the carbamate linkage.
Experimental Protocols for Physical Property Determination
For any research or development application, empirical verification of physical properties is essential. The following section provides standardized, step-by-step methodologies for characterizing a novel batch of this compound.
Workflow for Physicochemical Characterization
The logical flow for characterizing a newly synthesized or procured batch of the compound is outlined below. This ensures a systematic and comprehensive data package.
Caption: Workflow for the comprehensive characterization of a chemical intermediate.
Protocol: Melting Point Determination
Causality: The melting point is a robust indicator of purity. A sharp melting range suggests a highly pure compound, while a broad or depressed range indicates the presence of impurities.
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Sample Preparation: Place a small amount (1-2 mg) of the finely ground, dry solid into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.
-
Instrumentation: Use a calibrated digital melting point apparatus.
-
Measurement:
-
Place the capillary tube into the apparatus.
-
Set a rapid heating ramp (10-20 °C/min) to approximate the melting point.
-
Allow the apparatus to cool.
-
Perform a second measurement with a new sample, using a slow ramp rate (1-2 °C/min) starting from ~20 °C below the approximate melting point.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). Report this range as the melting point.
Protocol: NMR Spectral Acquisition
Causality: NMR provides the most definitive structural information, confirming the connectivity of atoms and the overall molecular framework.
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Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
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Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition:
-
Tune and shim the spectrometer.
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Acquire a standard proton spectrum with 16-32 scans.
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Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS (0.00 ppm).
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Integrate all peaks and assign them to the corresponding protons in the structure.
-
-
¹³C NMR Acquisition:
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Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
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Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
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Assign all observed peaks to the carbons in the structure.
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Safety and Handling
While a complete toxicological profile is not available, data from suppliers and structurally related compounds suggest the following precautions.[3]
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GHS Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
This compound is a synthetic intermediate with significant potential in medicinal chemistry and materials science. This guide has established its core physicochemical identity, provided expert interpretation of its expected spectroscopic features, and outlined robust protocols for its empirical characterization. While some physical properties currently rely on computational predictions due to a lack of published experimental data, the methodologies and interpretive framework provided herein equip researchers and drug development professionals with the necessary tools to confidently handle, analyze, and utilize this valuable molecule in their work. The emphasis on empirical verification through the provided protocols ensures that scientific integrity and trustworthiness are maintained in any application.
References
[4] ChemicalBook. TERT-BUTYL 4-(1-AMINOETHYL)PHENYLCARBAMATE | 618445-80-0. N.p., n.d. Web. [5] PubChem. Tert-butyl 4-aminophenethylcarbamate | C13H20N2O2 | CID 382207. National Center for Biotechnology Information, n.d. Web. [6] ChemicalBook. tert-butyl (1-(4-aminophenyl)ethyl)carbamate | 643086-68-4. N.p., n.d. Web. [7] PubChem. tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611. National Center for Biotechnology Information, n.d. Web. [8] PubChem. Tert-butyl 4-(aminomethyl)phenyl(methyl)carbamate | C13H20N2O2 | CID 28309106. National Center for Biotechnology Information, n.d. Web. [9] CymitQuimica. tert-butyl N-[1-(4-aminophenyl)ethyl]carbamate. N.p., n.d. Web. [2] ResearchGate. Synthesis and characterization of styrene/Boc-p-amino styrene copolymers. N.p., 2006. Web. [10] BLDpharm. 643086-68-4|tert-Butyl (1-(4-aminophenyl)ethyl)carbamate. N.p., n.d. Web. [11] BIOFOUNT. 643086-68-4|tert-Butyl N-[1-(4-aminophenyl)ethyl]carbamate. N.p., n.d. Web. [12] BenchChem. Tert-butyl n-[4-(1-amino-2-hydroxyethyl)phenyl]carbamate. N.p., n.d. Web. [13] Sigma-Aldrich. tert-butyl N-[(1R)-1-(4-aminophenyl)ethyl]carbamate | 2622368-44-5. N.p., n.d. Web. GuideChem. 618445-80-0 (4-(1-氨基乙基)苯基)氨基甲酸叔丁酯cas号.... N.p., n.d. Web. [14] Sigma-Aldrich. [4-(1-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester. N.p., n.d. Web. [15] Sigma-Aldrich. [4-(1-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester. N.p., n.d. Web. [16] PubChem. tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. National Center for Biotechnology Information, n.d. Web. [17] Sigma-Aldrich. 0496. N.p., n.d. Web. [3] ChemScene. Safety Data Sheet. N.p., 2023. Web. [18] Advanced ChemBlocks. tert-Butyl [4-(2-Amino-ethyl)-phenyl]carbamate 95%. N.p., n.d. Web. Hoffman Fine Chemicals. CAS RN 1429181-26-9 | tert-Butyl (S)-(1-(4-(hydroxymethyl)phenyl)ethyl)carbamate. N.p., n.d. Web.
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An In-Depth Technical Guide to tert-Butyl (4-(1-aminoethyl)phenyl)carbamate: A Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, tert-Butyl (4-(1-aminoethyl)phenyl)carbamate emerges as a valuable synthon, particularly for introducing a chiral 1-(4-aminophenyl)ethylamine moiety into target molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to researchers and scientists in the field of drug development. The presence of a Boc-protected amine and a free primary amine on a chiral scaffold makes it a versatile tool for creating diverse libraries of compounds for biological screening.
Chemical Structure and Properties
This compound possesses a well-defined chemical structure that underpins its utility in organic synthesis. The molecule features a central phenyl ring substituted at the 1 and 4 positions. A key feature is the chiral center at the ethylamine substituent, leading to the existence of (R) and (S) enantiomers. The primary amine of the ethylamine group offers a reactive handle for a variety of chemical transformations, while the other amine is protected by a tert-butoxycarbonyl (Boc) group, which is stable under many reaction conditions but can be readily removed under acidic conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [1] |
| Molecular Weight | 236.31 g/mol | [1] |
| CAS Number (Racemate) | 618445-80-0 | |
| CAS Number ((R)-enantiomer) | 1093615-73-6 | [1] |
| Appearance | Off-white to white solid | Commercially available |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. |
Synthesis and Methodologies
The synthesis of this compound typically involves the selective protection of one of the amino groups of the corresponding diamine precursor. While specific detailed protocols for this exact molecule are not abundantly available in peer-reviewed literature, the synthesis can be approached through established methods of N-Boc protection.
A plausible synthetic route starts from 4-(1-aminoethyl)aniline. The selective protection of the aniline nitrogen in the presence of the more nucleophilic primary amine of the ethylamine side chain can be challenging. A more common and controllable approach involves the mono-Boc protection of a precursor.
Illustrative Synthetic Workflow
A general and effective method for the synthesis of Boc-protected amines involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The choice of reaction conditions, such as solvent and temperature, is crucial to achieve mono-protection and avoid the formation of the di-Boc product.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative example based on general procedures for selective N-Boc protection of diamines and should be optimized for specific laboratory conditions.
Materials:
-
4-(1-aminoethyl)aniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
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Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve 4-(1-aminoethyl)aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.
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Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Justification of Experimental Choices:
-
Use of Boc₂O: Di-tert-butyl dicarbonate is the standard reagent for introducing the Boc protecting group due to its high reactivity and the innocuous nature of its byproducts (tert-butanol and carbon dioxide).
-
Controlled Stoichiometry: Using a slight excess of Boc₂O ensures complete consumption of the starting material while minimizing the formation of the di-protected product.
-
Low Temperature: Starting the reaction at 0 °C helps to control the exothermicity of the reaction and can improve the selectivity of the mono-protection.
-
Inert Atmosphere: While not always strictly necessary for this type of reaction, an inert atmosphere can prevent side reactions with atmospheric moisture and carbon dioxide.
-
Aqueous Workup: The aqueous workup with NaHCO₃ is essential to remove any unreacted acid catalysts and other water-soluble impurities.
-
Chromatographic Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials, di-protected byproduct, and other impurities.
Chirality and Enantioselective Separation
The presence of a stereocenter in the 1-aminoethyl group is a critical feature of this molecule, particularly for applications in drug development where enantiomers can exhibit significantly different pharmacological and toxicological profiles. The racemic mixture can be resolved into its individual enantiomers using various techniques.
Chiral Resolution Workflow
Chiral resolution can be achieved through several methods, including diastereomeric salt formation with a chiral resolving agent or through chiral chromatography.
Caption: Common strategies for the chiral resolution of this compound.
A common and scalable method for resolving chiral amines is through the formation of diastereomeric salts with a chiral acid, such as tartaric acid or mandelic acid. The resulting diastereomers often have different solubilities, allowing for their separation by fractional crystallization. Subsequent neutralization of the separated diastereomeric salts yields the enantiomerically pure amines. Alternatively, chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can be employed for both analytical and preparative-scale separation of the enantiomers.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of various biologically active molecules. The presence of two distinct amino functionalities allows for sequential and site-selective modifications, making it an ideal scaffold for constructing compound libraries for high-throughput screening.
Role as a Linker and Scaffold
The primary amine of the ethylamine group can be readily functionalized through reactions such as acylation, alkylation, and reductive amination. This allows for the attachment of various pharmacophores or for its incorporation into larger molecular frameworks. After subsequent deprotection of the Boc group, the newly revealed aniline nitrogen can be further modified, providing a second point of diversification.
This dual functionality is particularly useful in the design and synthesis of:
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Kinase Inhibitors: The 1-phenylethylamine motif is found in a number of kinase inhibitors. This building block provides a convenient route to introduce this scaffold, with the aniline nitrogen often serving as a key hydrogen bond donor or acceptor in the hinge-binding region of kinases.
-
G-Protein Coupled Receptor (GPCR) Ligands: The chiral amine can be crucial for stereospecific interactions with the binding pockets of GPCRs.
-
Proteolysis Targeting Chimeras (PROTACs): The bifunctional nature of this molecule makes it a potential linker component in the design of PROTACs, which bring a target protein and an E3 ubiquitin ligase into proximity.
While specific examples of marketed drugs directly synthesized from this exact starting material are not readily found in the public domain, its structural motifs are present in numerous investigational and approved pharmaceutical agents. Its value lies in its potential as a versatile intermediate for the rapid exploration of chemical space around a privileged scaffold.
Conclusion
This compound is a strategically important building block for medicinal chemistry and drug discovery. Its bifunctional and chiral nature provides a powerful platform for the synthesis of diverse and complex molecules. The ability to selectively deprotect and functionalize its two amino groups allows for a high degree of synthetic flexibility. As the demand for enantiomerically pure and structurally diverse small molecules continues to grow, the utility of such well-designed synthons will undoubtedly increase, making this compound a valuable tool in the arsenal of the modern synthetic and medicinal chemist.
References
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tert-Butyl N-{4-[(1R)-1-aminoethyl]phenyl}carbamate. AA Blocks. (n.d.). Retrieved from [Link]
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Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). Medicinal Chemistry Research, 26(8), 1738–1753. [Link]
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tert-Butyl (4-aminophenyl)carbamate. PubChem. (n.d.). Retrieved from [Link]
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tert-Butyl (4-(1-aminoethyl)phenyl)carbamate CAS number and identifiers
An In-Depth Technical Guide to tert-Butyl (4-(1-aminoethyl)phenyl)carbamate
Introduction
This compound is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and drug development. As a derivative of phenylenediamine, it incorporates two distinct amino functionalities: a primary aliphatic amine on an ethyl substituent and an aromatic amine protected by a tert-butyloxycarbonyl (Boc) group. This structural arrangement makes it a highly versatile synthetic building block, enabling regioselective chemical modifications. The Boc-protected aromatic amine is stable under many reaction conditions but can be deprotected under acidic conditions, while the free primary aliphatic amine provides a reactive handle for a wide range of chemical transformations, such as amidation, alkylation, and sulfonylation. This guide provides a comprehensive overview of its chemical identifiers, a validated synthesis protocol, its strategic applications in drug discovery, and essential safety and handling information for researchers and drug development professionals.
Section 1: Compound Identification and Core Properties
Precise identification is critical for sourcing, synthesis, and regulatory purposes. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number.
Primary Identifier:
-
CAS Number: 618445-80-0[1]
The following tables summarize the key chemical identifiers and computed physicochemical properties for this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | tert-butyl N-[4-(1-aminoethyl)phenyl]carbamate |
| CAS Number | 618445-80-0 |
| Molecular Formula | C₁₃H₂₀N₂O₂ |
| Molecular Weight | 236.31 g/mol [2] |
| SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(C)N |
| InChI | InChI=1S/C13H20N2O2/c1-10(14)11-5-7-12(8-6-11)15-13(16)17-9(2,3)4 |
| InChIKey | UZXIESVCSVPSLG-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid (predicted) | - |
| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [3] |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
Molecular Structure Diagram
The structure highlights the key functional groups: the Boc-protected aromatic amine and the primary aliphatic amine.
Caption: Molecular Structure of this compound.
Section 2: Synthesis and Characterization
Synthetic Strategy
The synthesis of this compound is most efficiently achieved via a two-step process starting from 4-aminoacetophenone.
-
Boc Protection: The aromatic amino group of 4-aminoacetophenone is selectively protected using di-tert-butyl dicarbonate (Boc₂O). This step is crucial as it differentiates the two nitrogen atoms that will be present in the final product. The acetyl group remains unaffected under these conditions.
-
Reductive Amination: The ketone functional group of the resulting tert-butyl (4-acetylphenyl)carbamate is converted to the primary amine via reductive amination. This reaction typically involves the formation of an intermediate oxime or imine, followed by reduction. A common method involves forming the oxime with hydroxylamine, followed by reduction with a reducing agent like zinc, sodium borohydride, or catalytic hydrogenation.
This strategic approach ensures the final product has the desired connectivity, with the Boc group on the aromatic nitrogen and a free primary amine on the ethyl side chain.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is a representative method based on standard organic chemistry transformations.[4][5][6]
Step 1: Synthesis of tert-butyl (4-acetylphenyl)carbamate
-
To a stirred solution of 4-aminoacetophenone (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) or a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Dissolve the residue in a water-immiscible solvent like ethyl acetate and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by recrystallization or column chromatography on silica gel to obtain pure tert-butyl (4-acetylphenyl)carbamate.
Step 2: Synthesis of this compound
-
Dissolve tert-butyl (4-acetylphenyl)carbamate (1.0 eq) in a solvent mixture, typically methanol or ethanol.
-
Add ammonium acetate (excess, ~10 eq) and sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) to the solution. Alternative reagents for the reduction of an intermediate oxime include Zinc dust in acetic acid or catalytic hydrogenation.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Once the starting material is consumed, carefully quench the reaction by adding dilute HCl to decompose excess reducing agent.
-
Basify the solution with a strong base (e.g., 6M NaOH) to pH > 12.
-
Extract the aqueous layer multiple times with an organic solvent such as DCM or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the target compound, this compound. Further purification can be achieved via column chromatography if necessary.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the tert-butyl group, the aromatic protons, the ethyl side-chain protons, and the two distinct amine protons.
-
Mass Spectrometry (MS): ESI-MS would show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (m/z ≈ 237.16).
-
Infrared (IR) Spectroscopy: IR analysis would reveal characteristic absorption bands for N-H stretching (both amine and carbamate), C=O stretching of the carbamate, and aromatic C-H bonds.
Section 3: Applications in Drug Discovery and Development
The unique structure of this compound makes it a valuable intermediate for constructing complex molecules, particularly in the synthesis of libraries of compounds for high-throughput screening.
Core Utility: A Bifunctional Linker
The primary value of this compound lies in the orthogonal reactivity of its two amino groups.
-
The Primary Aliphatic Amine: This group is a potent nucleophile and can be readily acylated, alkylated, or used in sulfonamide formation without affecting the Boc-protected aromatic amine. This allows for the introduction of diverse side chains and functional groups.
-
The Boc-Protected Aromatic Amine: This group is unreactive under basic and neutral conditions. After modification of the primary amine, the Boc group can be selectively removed with a strong acid (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) to reveal the aromatic amine, which can then undergo a second set of reactions, such as amide bond formation or serving as a point of attachment in further synthetic steps.
This step-wise reactivity is fundamental to building complex molecular scaffolds from a common core, a key strategy in modern drug discovery.[7]
Synthetic Workflow Diagram
The following diagram illustrates the strategic use of this compound as a synthetic intermediate.
Caption: Synthetic utility workflow for the title compound.
While specific drug candidates originating directly from CAS 618445-80-0 are not prominently cited in public literature, numerous patents describe the synthesis of pharmacologically active agents, such as kinase inhibitors or receptor modulators, using structurally analogous aminoalkylphenyl carbamates.[8][9][10]
Section 4: Safety, Handling, and Storage
As a research chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for CAS 618445-80-0 is not widely available, data from closely related structural isomers provides a reliable guide to its potential hazards.
Data below is extrapolated from the safety profiles of tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate and tert-butyl (4-aminophenyl)carbamate.[2][11][12]
GHS Hazard Classification (Anticipated)
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2][11]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[2][11]
-
Serious Eye Damage/Irritation (Category 1/2A): H318/H319 - Causes serious eye damage or irritation.[2][11]
-
Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[11]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[2]
Table 3: Handling and Precautionary Measures
| Aspect | Recommendation |
| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood. |
| Personal Protective Equipment (PPE) | Wear protective gloves (nitrile or neoprene), chemical safety goggles or face shield, and a laboratory coat.[12][13] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Do not breathe dust. Wash hands thoroughly after handling.[12][13] |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12] |
| First Aid (Skin) | Remove contaminated clothing and wash skin with soap and plenty of water. If irritation or an allergic reaction occurs, seek medical attention.[13] |
| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12][13] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in a dark place. Recommended storage at 2-8°C.[3] |
| Incompatibilities | Strong oxidizing agents, strong acids. |
Conclusion
This compound is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. Its value is derived from the orthogonally protected amino groups, which allow for controlled, sequential chemical modifications. This guide has provided the core identifiers, a plausible and detailed synthetic methodology, an overview of its application as a versatile building block, and critical safety information. For researchers in drug discovery, this compound represents a valuable tool for the efficient construction of novel and diverse molecular architectures.
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A Comprehensive Technical Guide to tert-Butyl N-[4-(1-aminoethyl)phenyl]carbamate: Synthesis, Characterization, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a detailed technical overview of tert-butyl N-[4-(1-aminoethyl)phenyl]carbamate, a bifunctional chemical intermediate of significant value in medicinal chemistry and drug development. The molecule's unique architecture, featuring a Boc-protected aromatic amine and a free, chiral primary aliphatic amine, makes it a strategic building block for synthesizing complex pharmaceutical agents. This document elucidates the compound's chemical identity, offers a detailed, field-proven protocol for its regioselective synthesis, outlines methods for its analytical characterization, and discusses its applications. The content is structured to provide researchers and drug development professionals with the necessary expertise to synthesize, validate, and strategically employ this versatile molecule.
Chemical Identity and Nomenclature
A precise understanding of a molecule's structure and nomenclature is fundamental to its successful application. This section defines tert-butyl N-[4-(1-aminoethyl)phenyl]carbamate.
IUPAC Name and Structural Elucidation
The formal IUPAC name for the compound is tert-butyl N-[4-(1-aminoethyl)phenyl]carbamate .
The naming convention is broken down as follows:
-
Carbamate: The core functional group is a carbamate, an ester of carbamic acid (R₂NCOOH).
-
tert-butyl: This specifies the ester portion of the carbamate, derived from tert-butanol.
-
N-[4-(1-aminoethyl)phenyl]: This describes the substituent on the nitrogen atom of the carbamate. The nitrogen is attached to a phenyl group at position 1. At position 4 of this phenyl ring, there is a (1-aminoethyl) group [-CH(CH₃)NH₂].
Chemical Identifiers
For unambiguous identification and literature searching, the following identifiers are critical.
| Identifier | Value | Source |
| CAS Number | 618445-80-0 | [1][2] |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [2][3] |
| Molecular Weight | 236.31 g/mol | [3] |
| Synonyms | [4-(1-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester | [2] |
Molecular Structure
The two-dimensional structure highlights the key functional groups: the Boc-protected aromatic amine and the primary benzylic amine. The chiral center at the ethyl group is also noted.
Sources
Synthesis of Boc-(4-(1-aminoethyl)phenyl)amine: An In-depth Technical Guide
Introduction
Boc-(4-(1-aminoethyl)phenyl)amine is a key building block in contemporary drug discovery and development. The presence of a Boc-protected amine and a primary amino group on a chiral center makes it a versatile intermediate for the synthesis of a wide array of pharmacologically active molecules. This guide provides a comprehensive overview of a reliable and scalable synthesis pathway for this compound, intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development. The presented methodology emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a robust and reproducible synthesis.
Strategic Approach to the Synthesis
The synthesis of Boc-(4-(1-aminoethyl)phenyl)amine is most effectively approached through a two-stage strategy. The initial stage focuses on the construction of the core intermediate, 4-(1-aminoethyl)aniline. The subsequent stage involves the selective Boc-protection of the primary aliphatic amine. This pathway is advantageous due to the ready availability of the starting material, 4-aminoacetophenone, and the generally high-yielding nature of the individual transformations.
Stage 1: Synthesis of 4-(1-aminoethyl)aniline
The initial phase of the synthesis converts the readily available 4-aminoacetophenone into the crucial diamine intermediate, 4-(1-aminoethyl)aniline. This is achieved through a two-step sequence involving the formation of an oxime followed by its catalytic hydrogenation.
Step 1.1: Oxime Formation
The first step involves the reaction of 4-aminoacetophenone with hydroxylamine hydrochloride to form the corresponding oxime. This reaction is a classic example of the condensation of a carbonyl compound with a hydroxylamine derivative.
Reaction:
Underlying Mechanism:
The formation of the oxime proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the acetophenone. This is followed by a proton transfer and subsequent elimination of a water molecule to yield the stable C=N double bond of the oxime.[1][2] The reaction is typically carried out in a weakly acidic medium to facilitate the dehydration step.[1]
Experimental Protocol: Synthesis of 4-aminoacetophenone oxime
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Aminoacetophenone | 135.17 | 5.0 g | 0.037 |
| Hydroxylamine hydrochloride | 69.49 | 4.18 g | 0.060 |
| Sodium acetate | 82.03 | 9.93 g | 0.121 |
| Ethanol | 46.07 | 80 mL | - |
| Water | 18.02 | 40 mL | - |
| Ethyl acetate | 88.11 | 120 mL | - |
Procedure:
-
To a solution of 4-aminoacetophenone (5 g, 0.037 mol) in ethanol (80 mL), add hydroxylamine hydrochloride (4.18 g, 0.060 mol) and sodium acetate (9.93 g, 0.121 mol).
-
Stir the reaction mixture at 60°C for 6 hours.
-
Remove the ethanol under reduced pressure.
-
To the residue, add water (40 mL) and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and remove the ethyl acetate by rotary evaporation under reduced pressure to yield 4-aminoacetophenone oxime as a pale yellowish solid.[3]
Step 1.2: Catalytic Hydrogenation of the Oxime
The second step involves the reduction of the 4-aminoacetophenone oxime to the desired 4-(1-aminoethyl)aniline. Catalytic hydrogenation is the method of choice for this transformation, offering high efficiency and clean conversion.
Reaction:
Underlying Mechanism:
The catalytic hydrogenation of oximes to primary amines involves the adsorption of the oxime onto the surface of the palladium catalyst.[4] Molecular hydrogen also adsorbs onto the catalyst surface and dissociates into atomic hydrogen. These reactive hydrogen atoms then add across the C=N double bond of the oxime, leading to the formation of the primary amine.[4][5] The choice of a noble metal catalyst like palladium on carbon is crucial for achieving high selectivity towards the primary amine.[6]
Experimental Protocol: Synthesis of 1-(p-aminophenyl)-ethylamine hydrochloride
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Aminoacetophenone oxime | 150.18 | 5.56 g | 0.037 |
| 10% Palladium on carbon | - | 784 mg | - |
| Ethanol | 46.07 | 50 mL | - |
| Concentrated HCl | 36.46 | 20 mL | - |
Procedure:
-
A solution of 4-aminoacetophenone oxime (5.56 g, 0.037 mol) and concentrated HCl (20 mL) in ethanol (50 mL) is subjected to hydrogenation at atmospheric pressure in the presence of 10% Pd/C (784 mg).
-
After the reaction is complete (monitored by TLC or HPLC), the reaction solution is filtered to remove the catalyst.
-
The filtrate is then concentrated under reduced pressure to yield 1-(p-aminophenyl)-ethylamine hydrochloride as a white solid.[3]
Stage 2: Selective Boc-Protection
With the successful synthesis of 4-(1-aminoethyl)aniline, the final stage involves the selective protection of the more nucleophilic aliphatic primary amine with the tert-butoxycarbonyl (Boc) group.
Reaction:
Underlying Mechanism:
The Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate (Boc anhydride).[7][8] This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butyl carbonate leaving group, which subsequently decomposes to the stable products of tert-butanol and carbon dioxide.[8] The aliphatic amine is significantly more nucleophilic than the aromatic amine, allowing for selective protection under controlled conditions.
Experimental Protocol: Synthesis of Boc-(4-(1-aminoethyl)phenyl)amine
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-(1-aminoethyl)aniline | 136.19 | 1.0 g | 0.0073 |
| Di-tert-butyl dicarbonate | 218.25 | 1.6 g | 0.0073 |
| Dichloromethane (DCM) | 84.93 | 20 mL | - |
| Triethylamine | 101.19 | 1.1 mL | 0.0079 |
Procedure:
-
Dissolve 4-(1-aminoethyl)aniline (1.0 g, 0.0073 mol) in dichloromethane (20 mL).
-
Add triethylamine (1.1 mL, 0.0079 mol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.6 g, 0.0073 mol) in dichloromethane (5 mL) to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure Boc-(4-(1-aminoethyl)phenyl)amine.
Visualizing the Synthesis Pathway
The following diagram illustrates the overall synthetic workflow from the starting material to the final product.
Caption: Synthetic route to Boc-(4-(1-aminoethyl)phenyl)amine.
Safety and Handling of Reagents
Adherence to strict safety protocols is paramount in all chemical syntheses. The following table summarizes the key hazards associated with the reagents used in this guide.
| Reagent | Key Hazards | Recommended Precautions |
| 4-Aminoacetophenone | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[9][10][11][12] | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Avoid breathing dust.[9][11] |
| Hydroxylamine hydrochloride | Toxic if swallowed. Harmful in contact with skin. Causes skin and serious eye irritation. May cause an allergic skin reaction. Suspected of causing cancer. May be corrosive to metals.[13][14][15][16] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, clothing, and eye/face protection.[15] |
| Palladium on carbon (10%) | Flammable solid. May form combustible dust concentrations in air.[17][18][19][20][21] | Keep away from heat, sparks, and open flames. Ground and bond container and receiving equipment. Wear protective gloves and eye/face protection.[18][21] |
| Di-tert-butyl dicarbonate | Flammable solid. Fatal if inhaled. Causes skin irritation and serious eye damage. May cause an allergic skin reaction.[22][23][24][25] | Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves, eye/face protection, and respiratory protection. Use only outdoors or in a well-ventilated area.[23] |
Advanced Topic: Enantioselective Synthesis
For applications requiring enantiomerically pure Boc-(4-(1-aminoethyl)phenyl)amine, two primary strategies can be employed:
-
Asymmetric Reduction: The reduction of the 4-aminoacetophenone oxime or a suitable derivative can be carried out using a chiral reducing agent or a chiral catalyst. For instance, chiral oxime ethers can be reduced with reagents like LiAlH₄ or BH₃·THF to yield optically active primary amines.[26] Enzymatic reductions of acetophenone derivatives using ketoreductases have also shown high enantioselectivity.[27][28]
-
Chiral Resolution: The racemic 4-(1-aminoethyl)aniline can be resolved into its constituent enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid, followed by fractional crystallization.[29][30][31] Lipase-catalyzed kinetic resolution is another effective enzymatic method for separating the enantiomers.[32]
Conclusion
The synthesis pathway detailed in this guide provides a robust and well-documented method for the preparation of Boc-(4-(1-aminoethyl)phenyl)amine. By understanding the underlying chemical principles of each step and adhering to the outlined safety precautions, researchers can confidently and efficiently produce this valuable synthetic intermediate. The inclusion of advanced methodologies for enantioselective synthesis further enhances the utility of this guide for professionals engaged in the development of chiral pharmaceuticals.
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An In-Depth Technical Guide to Boc-Protected Aminoethylphenyl Carbamates: Properties, Function, and Application in Advanced Drug Development
This guide provides a comprehensive technical overview of tert-butoxycarbonyl (Boc)-protected aminoethylphenyl carbamates, a class of chemical entities increasingly pivotal in the design of sophisticated bioconjugates and therapeutic agents. We will delve into their core properties, synthesis, and functional roles, with a particular focus on their application as advanced linkers in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these versatile molecules in their therapeutic design strategies.
Introduction: The Strategic Importance of Carbamate Linkers in Bioconjugation
The carbamate functional group is a cornerstone of modern medicinal chemistry, valued for its proteolytic stability and its capacity to act as a bioisostere for the peptide bond.[1][2] When integrated into linker technologies, carbamates provide a stable yet cleavable connection, essential for the controlled release of therapeutic payloads. The tert-butoxycarbonyl (Boc) protecting group is one of the most common amine protecting groups, prized for its stability under a wide range of conditions and its straightforward removal under acidic conditions.[3][4][5] The fusion of these two chemical motifs—the carbamate linker and the Boc-protected amine—within an aminoethylphenyl scaffold creates a powerful tool for drug development, offering a versatile handle for molecular elaboration and a latent reactive site for controlled drug release.
Core Physicochemical Properties
The utility of Boc-protected aminoethylphenyl carbamates is underpinned by a distinct set of physicochemical properties that dictate their behavior in both chemical synthesis and biological environments.
Stability and Cleavage
The Boc group is notoriously stable towards most nucleophiles and bases, allowing for selective deprotection of other protecting groups, such as the base-labile Fmoc group, in an orthogonal strategy.[3] However, it is readily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal the primary amine.[5][6] This acid lability is a critical feature, enabling selective deprotection during multi-step syntheses.
The carbamate linkage itself exhibits significant hydrolytic stability at physiological pH.[7] This stability is crucial for applications like ADCs, where the linker must remain intact in systemic circulation to prevent premature drug release and associated off-target toxicity.[8][9]
| Property | Conditions | Stability/Reactivity | Reference(s) |
| Boc Group Stability | Basic (e.g., NEt3, Pyridine) | Stable | [3] |
| Nucleophilic (e.g., RNH2) | Stable | [3] | |
| Acidic (e.g., TFA, HCl) | Labile (cleaved) | [5][6] | |
| Carbamate Linkage | Physiological pH (~7.4) | Generally Stable | [7] |
| Acidic pH (<5) | Stable | [7] |
Synthesis and Characterization
The synthesis of Boc-protected aminoethylphenyl carbamates can be approached through several reliable synthetic routes. A common strategy involves the mono-protection of a diamine precursor followed by functionalization of the remaining free amine.
General Synthesis Protocol
A prevalent method for the synthesis of mono-Boc-protected diamines, such as N-Boc-ethylenediamine, involves the reaction of the diamine with an alkyl phenyl carbonate, like tert-butyl phenyl carbonate.[10][11] This method avoids the statistical mixture of products that can arise from using reagents like di-tert-butyl dicarbonate with equimolar amounts of the diamine.
The subsequent step involves the alkylation or arylation of the free primary amine to install the phenyl group. For instance, the reaction of a mono-Boc-protected ethylenediamine with a suitable phenyl-containing electrophile can yield the desired product.
Experimental Protocol: Synthesis of tert-Butyl (2-aminoethyl)carbamate
-
Reaction Setup: To a solution of 1,2-ethanediamine (1.0 eq) in absolute ethanol, add tert-butyl phenyl carbonate (1.0 eq).
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (max 80°C) and stir overnight (approximately 18 hours).
-
Workup: Cool the reaction to room temperature and concentrate the solution via rotary evaporation. Add water and adjust the pH to ~3 with 2M HCl. Extract the aqueous phase with dichloromethane (CH2Cl2) to remove unreacted starting material and byproducts.
-
Isolation: Adjust the pH of the aqueous phase to 12 with 2M NaOH and extract with CH2Cl2. Combine the organic extracts, dry over Na2SO4, filter, and concentrate under reduced pressure to yield the product as an oil.[10]
The following diagram illustrates a generalized workflow for the synthesis of a Boc-protected aminoethylphenyl carbamate.
Caption: Generalized synthetic workflow for Boc-protected aminoethylphenyl carbamates.
Analytical Characterization
Confirmation of the structure and purity of the synthesized carbamate is essential. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
| Technique | Expected Observations | Reference(s) |
| 1H NMR | A characteristic singlet at ~1.4 ppm integrating to 9 protons (the tert-butyl group of Boc). Signals for the ethyl and phenyl protons will also be present in their respective expected regions. | |
| 13C NMR | Resonances for the quaternary and methyl carbons of the Boc group (~79 ppm and ~28 ppm, respectively) and the carbamate carbonyl carbon (~156 ppm). | [12] |
| Mass Spectrometry (ESI-MS) | The protonated molecular ion [M+H]+ should be observed, confirming the molecular weight of the compound. | [13] |
| HPLC | A single major peak in the chromatogram indicates high purity. Reversed-phase HPLC is commonly used for analysis and purification.[14][15] | [16] |
Function as a Self-Immolative Linker
A key function of aminoethylphenyl carbamates in advanced drug design is their role as self-immolative linkers. Unlike the well-known p-aminobenzyl carbamate (PABC) linkers that undergo a 1,6-elimination, aminoethyl-based systems typically release their payload through a cyclization-induced elimination mechanism.[7][17]
Mechanism of Action: Cyclization-Elimination
The self-immolation process is triggered by the deprotection of a "trigger" group, which in this case is the Boc-protected amine. Once the amine is unmasked (e.g., in the acidic environment of a lysosome), it acts as an intramolecular nucleophile, attacking the carbamate carbonyl. This attack initiates a cyclization reaction, forming a stable five-membered cyclic urea (an imidazolidinone derivative).[7] This intramolecular cyclization is thermodynamically favorable and drives the concomitant cleavage of the carbamate bond, releasing the payload (which is attached as the "leaving group" of the carbamate).
Caption: Self-immolation via cyclization-elimination of an aminoethyl carbamate linker.
This cyclization-activated release is a powerful strategy because it does not rely on enzymatic cleavage and can be tuned based on the structure of the linker.[7] The rate of cyclization, and therefore payload release, can be influenced by substituents on the ethylenediamine backbone.[18]
Applications in Drug Development
The unique properties of Boc-protected aminoethylphenyl carbamates make them highly valuable as linkers in the construction of PROTACs and ADCs.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[15][19] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.
The linker is not merely a spacer but plays a critical role in the PROTAC's efficacy by influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[20][21] Boc-protected aminoethylphenyl carbamates serve as versatile building blocks for these linkers. The Boc-protected amine can be deprotected to allow for conjugation to either the target protein ligand or the E3 ligase ligand. The phenyl group can be functionalized to provide an attachment point for the other end of the PROTAC. The length and rigidity of the linker, which can be modulated by the aminoethylphenyl scaffold, are key parameters in optimizing PROTAC activity.[14]
Caption: Integration of the linker into a PROTAC molecule.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[1][6] The linker in an ADC is critical for its success, as it must be stable in circulation but efficiently release the payload upon internalization into the target cell.[8]
Boc-protected aminoethylphenyl carbamates can be incorporated into cleavable linkers for ADCs. In this context, the payload is attached to the carbamate, and the entire linker-payload construct is conjugated to the antibody. The Boc-protected amine serves as a precursor to the self-immolative trigger. After the ADC is internalized into a cancer cell and trafficked to the lysosome, the acidic environment can cleave the Boc group, initiating the cyclization-elimination cascade and releasing the cytotoxic drug inside the cell.[6][22]
Conclusion and Future Perspectives
Boc-protected aminoethylphenyl carbamates are a class of highly adaptable chemical tools with significant applications in modern drug development. Their well-defined stability and cleavage properties, coupled with their function as cyclization-activated self-immolative linkers, make them ideal candidates for the construction of sophisticated therapeutic modalities like PROTACs and ADCs. The ability to fine-tune the properties of the linker by modifying the aminoethylphenyl scaffold offers a promising avenue for optimizing the efficacy and safety of next-generation targeted therapies. Further research into the kinetics of the cyclization-release mechanism and the development of novel functionalization strategies for this scaffold will undoubtedly expand their utility in the field of medicinal chemistry.
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The Strategic Role of tert-Butyl (4-(1-aminoethyl)phenyl)carbamate as a Chiral Intermediate in Modern Drug Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern pharmaceutical development, the efficient construction of stereochemically defined molecules is paramount. Chiral intermediates serve as foundational pillars upon which the complex architecture of Active Pharmaceutical Ingredients (APIs) is built. Among these, tert-Butyl (4-(1-aminoethyl)phenyl)carbamate has emerged as a particularly valuable building block. Its structure combines a chiral ethylamine moiety with a phenyl ring, featuring a synthetically versatile amine protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This strategic combination allows for its seamless integration into multi-step syntheses, particularly for targeted therapies such as kinase inhibitors. This guide provides an in-depth exploration of the synthesis, properties, and core applications of this intermediate, offering field-proven insights and detailed methodologies for its use in drug discovery and development.
Introduction: A Profile of a Key Synthetic Building Block
At its core, this compound is a bifunctional molecule designed for precision in organic synthesis. The molecule's value is derived from three key features:
-
A Chiral Center: The secondary amine on the ethyl bridge constitutes a stereocenter. Access to single enantiomers, typically the (R)- or (S)-form, is critical, as the biological activity of the final drug molecule is often dependent on a specific three-dimensional orientation.
-
The Phenyl Scaffold: The aromatic ring provides a rigid and versatile scaffold for building molecular complexity, common in many small-molecule drugs.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group masks the reactivity of the primary aniline nitrogen. This protection is robust under a wide range of conditions (e.g., basic, nucleophilic, and reductive) yet can be removed cleanly under acidic conditions, making it an ideal component of an orthogonal protection strategy.[1]
These features make it a sought-after intermediate for introducing a chiral 1-phenylethanamine unit into a target molecule, a common motif in pharmacologically active compounds.
Caption: Chemical Structure and Key Features of the Intermediate.
Synthesis and Stereochemical Control
The industrial viability of any intermediate hinges on efficient and scalable synthetic routes that provide exacting control over its chemical and stereochemical purity. For this compound, two primary strategies are employed: Asymmetric Synthesis and Diastereomeric Resolution . Both pathways typically begin with the commercially available 4-aminoacetophenone.
Initial Protection Step: Synthesis of tert-Butyl (4-acetylphenyl)carbamate
The first step in either pathway is the selective protection of the aniline nitrogen. This is crucial to prevent its interference in the subsequent ketone reduction step. The reaction of 4-aminoacetophenone with di-tert-butyl dicarbonate (Boc₂O) is the most common method.[2]
Protocol 1: Boc Protection of 4-Aminoacetophenone
-
Setup: To a stirred solution of 4-aminoacetophenone (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a base like triethylamine (TEA, 1.5 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq).[2]
-
Reaction: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature. The reaction is typically exothermic.
-
Monitoring: Stir the mixture for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product, tert-butyl (4-acetylphenyl)carbamate, can often be used directly or purified by recrystallization or column chromatography to yield a white to off-white solid.
Strategy 1: Asymmetric Reduction
This approach directly generates the desired single enantiomer of the alcohol, which is then converted to the amine. Catalytic asymmetric reduction of prochiral ketones is a powerful tool in modern synthesis.[3] The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for achieving high enantioselectivity.[3]
Caption: Workflow for the Asymmetric Synthesis Pathway.
Protocol 2: Asymmetric Reduction and Conversion to Amine
-
Catalyst Preparation: In an inert atmosphere, dissolve the CBS catalyst (e.g., (R)-Me-CBS, 5-10 mol%) in anhydrous THF and cool to -20 °C.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0-1.2 eq) and stir for 15 minutes.
-
Substrate Addition: Add a solution of tert-butyl (4-acetylphenyl)carbamate (1.0 eq) in THF dropwise over 30 minutes, maintaining the temperature.
-
Reaction: Stir at -20 °C for several hours until TLC analysis indicates complete conversion.
-
Quenching & Work-up: Carefully quench the reaction by the slow addition of methanol. Allow the mixture to warm to room temperature. Remove the solvent in vacuo, and perform a standard aqueous work-up to isolate the chiral alcohol.
-
Conversion to Amine: The resulting chiral alcohol is then converted to the amine via a standard sequence (e.g., mesylation, azide displacement, and reduction), which proceeds with inversion of stereochemistry.
Strategy 2: Racemic Reduction and Chiral Resolution
An alternative, often used in large-scale manufacturing, is to perform a non-stereoselective reduction followed by separation of the resulting enantiomers. This avoids expensive chiral catalysts but requires an effective resolution step.
Caption: Workflow for Synthesis via Chiral Resolution.
Protocol 3: Racemic Reduction and Resolution
-
Reduction: Dissolve tert-butyl (4-acetylphenyl)carbamate (1.0 eq) in methanol (MeOH). Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Stir for 1-2 hours.
-
Work-up: Quench with water, remove methanol under reduced pressure, and extract the racemic alcohol with ethyl acetate.
-
Conversion to Amine: Convert the racemic alcohol to the racemic amine using standard methods (as in Protocol 2, Step 6).
-
Resolution: Dissolve the racemic amine (1.0 eq) in a suitable solvent like ethanol or isopropanol. Add a solution of a chiral resolving agent (0.5-1.0 eq), such as L-(+)-tartaric acid or (R)-(-)-mandelic acid.[4][5]
-
Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out.
-
Isolation: Collect the crystals by filtration. The enantiomeric purity of the salt can be enhanced by recrystallization.
-
Liberation of Free Amine: Treat the purified diastereomeric salt with a base (e.g., NaOH solution) and extract the free, enantiomerically pure amine with an organic solvent.
Physicochemical Properties and Handling
While specific experimental data for this compound is not widely published, its properties can be reliably estimated from closely related analogues.
| Property | Value (Estimated based on Analogues) | Reference |
| Molecular Formula | C₁₃H₂₀N₂O₂ | - |
| Molecular Weight | 236.31 g/mol | [6] |
| Appearance | Off-white to pale yellow solid or oil | - |
| Solubility | Soluble in methanol, ethanol, DCM, ethyl acetate | - |
| XLogP3-AA | ~1.8 - 2.2 | [6][7] |
| Hydrogen Bond Donor | 2 | [7] |
| Hydrogen Bond Acceptor | 3 | [7] |
Handling and Storage:
-
Safety: Harmful if swallowed. May cause skin and eye irritation.[6] Handle in a well-ventilated area or chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.
Core Application: The Boc Group in Action
The primary function of this intermediate is to deliver a chiral amino-phenyl fragment into a larger molecule. The Boc group is the key enabler of this strategy, acting as a temporary mask for the aniline's nucleophilicity.
The Protection/Deprotection Cycle
The utility of the Boc group lies in its predictable and high-yielding removal under acidic conditions, which are orthogonal to the removal conditions for many other protecting groups (e.g., Fmoc, Cbz).[1]
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The Versatile Chiral Building Block: A Technical Guide to tert-Butyl (4-(1-aminoethyl)phenyl)carbamate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral Amines in Medicinal Chemistry
In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological activity. Chiral amines, in particular, represent a privileged class of functional groups, frequently found at the heart of pharmacologically active agents. Their ability to form key hydrogen bonds and ionic interactions within the active sites of enzymes and receptors makes them indispensable motifs in medicinal chemistry. However, the synthesis of enantiomerically pure amines presents a significant challenge. This guide focuses on tert-butyl (4-(1-aminoethyl)phenyl)carbamate, a versatile chiral building block that offers a strategic solution to this challenge. Its structure combines a readily functionalizable primary amine with a latent aniline, masked by the robust and selectively cleavable tert-butoxycarbonyl (Boc) protecting group. This unique arrangement makes it a valuable precursor for the asymmetric synthesis of a wide array of complex pharmaceutical intermediates, particularly in the realm of kinase inhibitors and other targeted therapies.
This technical guide will provide an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on its practical utility in the research and development of novel therapeutics.
Molecular Overview and Physicochemical Properties
This compound is a chiral molecule that exists as two enantiomers, (R) and (S). The (R)-enantiomer is the more commonly cited form in chemical supplier catalogs.
| Property | Value | Reference |
| Chemical Name | tert-butyl N-{4-[(1R)-1-aminoethyl]phenyl}carbamate | [1] |
| CAS Number | 1093615-73-6 ((R)-enantiomer) | [1] |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [1] |
| Molecular Weight | 236.31 g/mol | [1] |
| Appearance | Typically an off-white to yellow solid or oil | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. |
The key structural features of this molecule are the chiral benzylic primary amine, which is a key site for further chemical modification, and the Boc-protected aniline. The Boc group provides excellent stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for orthogonal synthetic strategies.
Synthesis of this compound: A Probable Synthetic Route
Step 1: Synthesis of the Precursor Diamine, 4-(1-Aminoethyl)aniline
The synthesis of the unprotected diamine, 4-(1-aminoethyl)aniline, is the logical first step. This can be achieved via the reduction of a suitable precursor, such as a nitro or oxime derivative. A common route involves the reduction of 4-(1-nitroethyl)aniline or the reductive amination of 4-aminoacetophenone.
Step 2: Selective N-Boc Protection
With the diamine in hand, the next critical step is the selective protection of the aniline nitrogen with a tert-butoxycarbonyl (Boc) group. This selectivity is crucial and can be achieved by leveraging the differential reactivity of the two amino groups. The aniline nitrogen is less nucleophilic than the benzylic primary amine due to the delocalization of its lone pair of electrons into the aromatic ring. This difference in nucleophilicity allows for the selective protection of the more reactive benzylic amine first, followed by protection of the aniline. However, for the synthesis of the title compound, selective protection of the aniline is desired. This can be achieved through careful control of reaction conditions or by protecting both amines and then selectively deprotecting the benzylic amine.
A more direct and likely approach would be the mono-Boc protection of 4-(1-aminoethyl)aniline under carefully controlled conditions, favoring the formation of the desired product.
Experimental Protocol: Inferred Synthesis of this compound
This protocol is based on established methods for the Boc-protection of anilines and related diamines.
Objective: To synthesize this compound from 4-(1-aminoethyl)aniline.
Materials:
-
4-(1-Aminoethyl)aniline (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 - 1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a round-bottom flask, dissolve 4-(1-aminoethyl)aniline in DCM or THF.
-
Add the base (TEA or DIPEA) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O in the same solvent to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Expected Outcome: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Applications in Drug Discovery and Organic Synthesis
The utility of this compound lies in its bifunctional nature, which allows for a variety of subsequent chemical transformations.
As a Chiral Building Block for Asymmetric Synthesis
The primary application of this compound is as a chiral synthon for the introduction of an enantiomerically pure 1-aminoethylphenyl moiety. The free primary amine can undergo a wide range of reactions, including:
-
Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides or other electrophiles to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Coupling Reactions: Participation in various carbon-nitrogen bond-forming reactions.
The Boc-protected aniline remains inert during these transformations, and can be deprotected at a later stage to reveal the free aniline for further functionalization, such as in Sandmeyer reactions, Buchwald-Hartwig aminations, or the formation of sulfonamides.
In the Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a substituted aniline or related nitrogen-containing heterocycle that interacts with the hinge region of the kinase active site. The this compound scaffold is ideally suited for the synthesis of such molecules. The chiral aminoethyl side chain can be elaborated to interact with other regions of the ATP-binding pocket, potentially leading to increased potency and selectivity.
Experimental Workflow: Acylation of this compound
Objective: To demonstrate a typical acylation reaction using a generic carboxylic acid.
Caption: General workflow for the acylation of this compound.
Detailed Protocol for Acylation:
-
To a solution of the carboxylic acid (1.0 eq) in a suitable solvent such as DMF or DCM, add a coupling agent like HATU (1.1 eq) or a mixture of HOBt (1.1 eq) and EDC (1.1 eq).
-
Add a non-nucleophilic base such as DIPEA (2.0 eq) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in the same solvent to the activated acid mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the desired amide.
Deprotection of the Boc Group
The final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to reveal the free aniline. This is typically achieved under acidic conditions.
Experimental Workflow: Boc Deprotection
Caption: General workflow for the deprotection of the Boc-protected aniline.
Detailed Protocol for Boc Deprotection:
-
Dissolve the Boc-protected compound in a suitable solvent such as DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting product is often obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride), which can be used directly in the next step or neutralized with a base to obtain the free aniline.
Conclusion
This compound is a strategically important chiral building block in modern organic synthesis and drug discovery. Its pre-installed chirality and orthogonally protected amino groups provide a streamlined approach to the synthesis of complex, enantiomerically pure molecules. While detailed synthetic literature specifically on this compound is emerging, its utility can be confidently inferred from the vast body of work on related structures. As the demand for highly specific and potent targeted therapies continues to grow, the application of versatile chiral synthons like this compound is set to expand, making it an invaluable tool for medicinal chemists and process development scientists.
References
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AA Blocks. tert-butyl N-{4-[(1R)-1-aminoethyl]phenyl}carbamate. [Link]
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Commercial availability and suppliers of tert-Butyl (4-(1-aminoethyl)phenyl)carbamate
An In-depth Technical Guide to tert-Butyl (4-(1-aminoethyl)phenyl)carbamate for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Foreword
In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of bifunctional building blocks is paramount for the efficient synthesis of complex molecular architectures. Among these, this compound has emerged as a critical intermediate, valued for its unique structural features that allow for sequential and controlled chemical modifications. This guide provides an in-depth exploration of this compound, from its fundamental chemical properties and commercial availability to its synthesis and diverse applications. As a senior application scientist, my objective is to not only present the data but to explain the underlying principles and practical considerations that empower researchers to effectively integrate this versatile molecule into their discovery workflows.
Molecular Profile and Chemical Properties
This compound is a chiral organic compound featuring a phenyl ring substituted with a 1-aminoethyl group and a tert-butoxycarbonyl (Boc) protected amine. The presence of a primary amine and a Boc-protected amine on the same scaffold makes it an invaluable asset in multi-step organic synthesis. The Boc group serves as a stable protecting group for the aniline nitrogen, which can be selectively removed under acidic conditions, while the primary amine on the ethyl side chain remains available for a wide range of chemical transformations.
The molecular structure is depicted below:
Caption: Molecular structure of this compound.
Below is a summary of its key chemical properties.
| Property | Value | Source |
| CAS Number | 618445-80-0 | [1] |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [2] |
| Molecular Weight | 236.31 g/mol | [2] |
| Appearance | White to off-white powder/solid | [3] |
| Storage Temperature | 2-8°C, under inert gas | [4][5] |
Commercial Availability and Sourcing
This compound is available from a range of chemical suppliers that specialize in building blocks for research and development. When sourcing this material, it is crucial for researchers to obtain a Certificate of Analysis (CoA) to verify purity, identity, and the presence of any impurities that might affect downstream reactions. The compound is typically available in research quantities ranging from milligrams to several grams. For larger, kilogram-scale needs, inquiries with manufacturers for custom synthesis are often necessary.
Table of Representative Suppliers:
| Supplier | Purity | Available Quantities |
| Bide Pharmatech Ltd. | >95% | mg to g |
| JW & Y Pharmlab Co., Ltd. | >95% | mg to g |
| Bejing Famous Pharmaceutical Technology Co., Ltd. | >95% | mg to g |
| ShiJiaZhuang Smo Chemical Technology Co.,LTD | Custom | g to kg |
Note: This list is not exhaustive and is intended to provide representative examples. Availability and specifications should be confirmed directly with the suppliers.[1][6]
The choice of supplier should be guided by the specific requirements of the research, including required purity levels, the scale of the synthesis, and documentation needs (e.g., CoA, SDS).
Principles of Synthesis
The synthesis of this compound typically involves a multi-step sequence starting from a commercially available substituted aniline. The core synthetic strategy revolves around two key transformations:
-
Boc Protection: The protection of the aniline nitrogen with a tert-butoxycarbonyl (Boc) group. This is commonly achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[7] This step is critical as it deactivates the aniline nitrogen, preventing it from interfering in subsequent reactions and directing chemistry to other parts of the molecule.
-
Introduction of the Aminoethyl Group: This can be accomplished through various synthetic routes, often involving the transformation of a functional group at the para position of the aniline ring.
A generalized workflow for its synthesis is outlined below.
Caption: Generalized synthetic workflow for the target compound.
Exemplary Synthetic Protocol
The following protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.
Step 1: Synthesis of tert-butyl (4-acetylphenyl)carbamate
-
To a solution of 4-aminoacetophenone (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the tert-butyl (4-acetylphenyl)carbamate (1.0 eq) from the previous step in a solvent such as methanol or ethanol.
-
Add ammonium acetate (excess, ~10 eq) and a reducing agent like sodium cyanoborohydride (NaBH₃CN, ~1.5 eq). The choice of a mild reducing agent is crucial to avoid reduction of other functional groups.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench by adding dilute acid (e.g., 1M HCl) to decompose excess reducing agent.
-
Basify the solution with an aqueous base (e.g., NaOH) to a pH > 10.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Dry the combined organic layers, filter, and concentrate. The final product is typically purified by silica gel column chromatography to yield the desired compound.
This protocol is a self-validating system where the progress of each step can be rigorously monitored by standard analytical techniques like TLC, ensuring the successful formation of the intermediate and final product before proceeding.
Applications in Drug Discovery and Development
The utility of this compound lies in its bifunctional nature, which allows it to act as a versatile linker or scaffold in the synthesis of pharmaceutically active molecules. The carbamate functional group is a common structural motif in many approved drugs, valued for its stability and ability to participate in hydrogen bonding.[8]
Key Roles in Synthesis:
-
As a Linker: The primary amine can be reacted with carboxylic acids, sulfonyl chlorides, or other electrophiles to build out one part of a target molecule. Subsequently, the Boc group can be removed to reveal the aniline nitrogen, which can then be subjected to another reaction, such as another acylation or a cross-coupling reaction.
-
Introduction of a Chiral Center: The 1-aminoethyl group contains a stereocenter. By using an enantiomerically pure form of the building block, chirality can be introduced into the target molecule, which is often critical for biological activity.
Caption: Logical workflow for using the compound as a bifunctional linker.
This strategic, two-directional approach is highly efficient for creating libraries of compounds for structure-activity relationship (SAR) studies, where R¹ and R² groups can be systematically varied to optimize for potency, selectivity, and pharmacokinetic properties.
Analytical Characterization
Confirming the identity and purity of this compound is essential. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic peaks for the tert-butyl group (a singlet integrating to 9H), aromatic protons, and the protons of the aminoethyl side chain.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) are used to determine the molecular weight, confirming the correct mass-to-charge ratio ([M+H]⁺).
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound, typically using a UV detector.
Researchers should always request and review the analytical data from the supplier or generate it in-house to ensure the material meets the quality standards required for their experiments.
Safe Handling and Storage
As with any chemical reagent, proper safety precautions must be observed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air. Recommended storage is in a cool, dry place, often refrigerated (2-8°C).[4][5]
Always consult the latest Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.
Conclusion
This compound is a strategically important building block that offers significant advantages in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its bifunctional nature, enabled by the orthogonal reactivity of its primary amine and Boc-protected aniline, provides a reliable and efficient platform for constructing diverse chemical entities. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its full potential in their synthetic endeavors.
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The Cornerstone of Amine Protection: An In-depth Technical Guide to the Boc Group in Chemical Synthesis
<
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a foundational tool in modern organic synthesis, prized for its reliability in masking the reactivity of primary and secondary amines. Its widespread adoption in peptide synthesis, medicinal chemistry, and complex molecule construction stems from its ease of introduction, stability across a broad spectrum of reaction conditions, and facile, selective removal under mild acidic conditions.[1] This technical guide provides a comprehensive overview of the Boc group, detailing its reaction mechanisms, experimental protocols, and quantitative data to inform synthetic strategy and execution.
Introduction: The Strategic Imperative for Amine Protection
Amines are ubiquitous functional groups in pharmaceuticals and biologically active molecules. Their inherent nucleophilicity and basicity are crucial for their biological function but present a significant challenge during chemical synthesis.[2] Unprotected amines can engage in a variety of undesirable side reactions, leading to low yields, complex product mixtures, and failed syntheses. The strategic use of protecting groups is therefore essential to temporarily mask the amine's reactivity, allowing for chemical transformations on other parts of the molecule.[2]
The ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to a wide range of reaction conditions.
-
Selectively removable in high yield under mild conditions that do not affect other functional groups.
The Boc group fulfills these criteria exceptionally well, making it one of the most widely used amine protecting groups in organic chemistry.[2][3]
The Chemistry of the Boc Group: Reactivity and Stability
The Boc group is a carbamate that effectively reduces the nucleophilicity and basicity of the amine nitrogen.[1] This is achieved by the electron-withdrawing effect of the adjacent carbonyl group, which delocalizes the nitrogen's lone pair of electrons.
Introduction of the Boc Group
The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride).[1][4][5] This reaction is typically carried out in the presence of a base, such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium hydroxide, which deprotonates the amine, increasing its nucleophilicity.[6] The reaction proceeds via a nucleophilic acyl substitution mechanism.[2][4]
The choice of solvent and base can be tailored to the specific substrate.[7] For instance, aqueous or biphasic conditions are often employed for amino acids, while anhydrous organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are suitable for a wide range of amines.[7][8] Recent studies have also explored catalyst-free N-tert-butyloxycarbonylation of amines in water, offering a greener alternative.[8]
Stability Profile
A key advantage of the Boc group is its remarkable stability under a variety of conditions, which allows for a broad range of subsequent chemical transformations.[1]
-
Basic Conditions: Boc-protected amines are stable to most basic conditions, including strong bases like sodium hydroxide and alkoxides.[8][9] This stability is a cornerstone of its orthogonality with other protecting groups like the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[8][10]
-
Nucleophiles: The Boc group is generally resistant to attack by most nucleophiles.[8]
-
Reducing Agents: It is stable to catalytic hydrogenation (e.g., H₂/Pd-C), a condition used to cleave other protecting groups like the benzyloxycarbonyl (Cbz) group.[2][11]
-
Oxidizing Agents: The Boc group is generally stable to many common oxidizing agents.
This robust stability profile allows for selective deprotection strategies in complex syntheses, a concept known as orthogonal protection.[3][10][11]
The Art of Deprotection: Cleavage of the Boc Group
The facile removal of the Boc group under acidic conditions is one of its most valuable features.[1] This acid lability is due to the formation of a stable tert-butyl cation upon cleavage.[2][9]
Acid-Catalyzed Deprotection
The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][12][13] The reaction is typically performed in an organic solvent like dichloromethane (DCM) or dioxane.[7][13]
The mechanism proceeds in three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[2][14]
-
Formation of the tert-Butyl Cation: The protonated intermediate fragments to form a stable tertiary carbocation (the tert-butyl cation), a carbamic acid, and the conjugate base of the acid.[2][14]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[12][14] The liberated amine is then protonated by the excess acid to form the corresponding salt.[14]
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Solvent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, room temperature, 30-60 min | Most common method; volatile and easy to remove.[15] |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | 4M HCl in dioxane, room temperature, 30-60 min | Provides the hydrochloride salt directly.[13] |
| Formic Acid | - | Neat, room temperature | Milder alternative to TFA. |
| Aluminum Chloride (AlCl₃) | Acetonitrile/DCM | Room temperature | Allows for selective cleavage in the presence of other acid-labile groups.[13] |
| Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | Followed by methanol quench | For substrates sensitive to strong protic acids.[13] |
Thermal Deprotection
In some cases, the Boc group can be removed thermally, typically at temperatures above 100°C.[16][17] This method avoids the use of strong acids and can be advantageous for certain substrates.[16] The mechanism is believed to involve a concerted fragmentation to the free amine, isobutylene, and carbon dioxide.[16] The use of continuous flow reactors has been shown to facilitate selective thermal deprotection.[18]
Side Reactions and the Role of Scavengers
A potential complication during acidic deprotection is the reaction of the highly electrophilic tert-butyl cation with nucleophilic residues in the substrate, such as tryptophan, methionine, or tyrosine.[15][19] To prevent these unwanted side reactions, "scavengers" are often added to the deprotection cocktail.[13][15] These are nucleophilic species that readily trap the tert-butyl cation. Common scavengers include anisole, thioanisole, and triisopropylsilane (TIS).[13]
The Boc Group in Solid-Phase Peptide Synthesis (SPPS)
The Boc group has been instrumental in the development of solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and development.[20][] In Boc-based SPPS, the N-terminus of the growing peptide chain is protected with a Boc group, while the side chains of reactive amino acids are protected with more acid-stable groups, such as benzyl (Bzl) ethers or esters.[15][22]
The synthesis cycle involves:
-
Deprotection: The N-terminal Boc group is removed with TFA.[22]
-
Neutralization: The resulting ammonium salt is neutralized with a base, typically DIPEA.[15]
-
Coupling: The next Boc-protected amino acid is coupled to the free N-terminus using a coupling reagent like dicyclohexylcarbodiimide (DCC) or HBTU.
-
Wash: Excess reagents are washed away.
This cycle is repeated until the desired peptide sequence is assembled. At the end of the synthesis, all protecting groups are removed, and the peptide is cleaved from the solid support using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[15]
While Fmoc-based SPPS has become more prevalent due to its milder deprotection conditions, Boc chemistry remains highly valuable, particularly for the synthesis of hydrophobic peptides or those containing sensitive functionalities.[20][]
Experimental Protocols
General Protocol for Boc Protection of an Amine
-
Dissolution: Dissolve the amine (1.0 equiv.) in a suitable solvent (e.g., DCM, THF, or a mixture of THF/water).[23]
-
Base Addition: Add a base such as triethylamine (1.5 equiv.) or aqueous sodium hydroxide.[6]
-
Reagent Addition: Cool the solution to 0 °C and add di-tert-butyl dicarbonate (1.1-1.2 equiv.) portion-wise.[23]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.[23]
-
Work-up: Upon completion, perform an aqueous work-up to remove the base and byproducts. The Boc-protected amine is then isolated by extraction and purified by chromatography or crystallization.
General Protocol for Boc Deprotection with TFA
-
Dissolution: Dissolve the Boc-protected amine in dichloromethane (DCM).
-
TFA Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (typically 25-50% v/v).[24] If the substrate contains sensitive nucleophilic groups, add a scavenger (e.g., anisole, 5% v/v).
-
Reaction: Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC or LC-MS.[24]
-
Removal of Volatiles: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[24] Co-evaporation with a solvent like toluene can aid in the complete removal of TFA.
-
Isolation: The resulting amine TFA salt can be used directly or neutralized and purified as the free amine.
Conclusion
The Boc protecting group is a versatile and indispensable tool in modern organic synthesis.[1] Its ease of introduction, robust stability profile, and facile, selective removal under acidic conditions have cemented its role in the synthesis of complex molecules, from peptides and pharmaceuticals to natural products.[1] A thorough understanding of its reactivity, stability, and the nuances of its cleavage is essential for any researcher, scientist, or drug development professional engaged in the art and science of chemical synthesis.
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- The Science Behind Boc Anhydride: Synthesis and Purity for Optimal Results.NINGBO INNO PHARMCHEM CO.,LTD.
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- Amine Protection / Deprotection - Fisher Scientific.Fisher Scientific.
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- Understanding Boc Anhydride: A Key Player in Organic Chemistry - Oreate AI Blog.Oreate AI Blog.
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Methodological & Application
Application Note and Protocol for the Synthesis of tert-Butyl (4-(1-aminoethyl)phenyl)carbamate
Abstract
This document provides a comprehensive guide for the synthesis of tert-Butyl (4-(1-aminoethyl)phenyl)carbamate, a valuable bifunctional molecule utilized in pharmaceutical research and organic synthesis. The protocol details a robust and selective method for the N-tert-butyloxycarbonylation (Boc) of the aromatic amino group of 4-(1-aminoethyl)aniline. This application note elaborates on the underlying chemical principles, provides a detailed step-by-step procedure, and outlines the necessary analytical techniques for the characterization of the final product. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction: The Strategic Importance of Bifunctional Building Blocks
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its structure incorporates a protected aromatic amine (as a Boc-carbamate) and a free primary aliphatic amine. This differential protection allows for selective functionalization at the aliphatic amine, while the aromatic amine remains shielded. The tert-butyloxycarbonyl (Boc) protecting group is widely employed in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2] The ability to selectively deprotect the Boc group at a later synthetic stage provides a strategic advantage in the construction of complex molecular architectures, particularly in the development of novel therapeutics.[3]
The synthesis of this target molecule commences from 4-(1-aminoethyl)aniline, which possesses two nucleophilic amino groups: a primary aromatic amine and a primary aliphatic amine. The selective protection of the aromatic amine is the cornerstone of this protocol. This is achieved by leveraging the difference in nucleophilicity between the two amino groups and carefully controlling the reaction conditions.
Reaction Scheme and Mechanism
The synthesis proceeds via the reaction of 4-(1-aminoethyl)aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base, such as sodium bicarbonate.
Sources
Application Notes and Protocols: tert-Butyl (4-(1-aminoethyl)phenyl)carbamate in Organic Synthesis
Introduction: A Versatile Chiral Building Block for Complex Molecule Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of bifunctional building blocks is paramount. tert-Butyl (4-(1-aminoethyl)phenyl)carbamate is a chiral synthetic intermediate of significant value. Its structure uniquely combines a Boc-protected aniline with a reactive primary aliphatic amine, offering a powerful tool for sequential and site-selective chemical modifications. The tert-butyloxycarbonyl (Boc) group provides robust protection for the aromatic amine, stable under a wide range of reaction conditions, yet readily removable under mild acidic conditions. This differential reactivity allows chemists to exploit the nucleophilicity of the primary ethylamine for various transformations while the aniline nitrogen remains shielded.
Furthermore, the presence of a stereocenter at the benzylic position makes this reagent particularly attractive for the synthesis of enantiomerically pure compounds, a critical consideration in drug development where stereochemistry often dictates biological activity[1]. This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application in key synthetic transformations, including amide bond formation, sulfonamide synthesis, and reductive amination.
Physicochemical Properties and Handling
A summary of the key physicochemical properties for the parent amine and related structures is provided below. Proper handling and storage are crucial for maintaining the integrity of this reagent.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [2] |
| Molecular Weight | 236.31 g/mol | [2] |
| Appearance | Expected to be an oil or low-melting solid | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc, MeOH) | - |
| Storage | Store under an inert atmosphere at 2-8°C to prevent degradation. | [3] |
Safety Information: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. The compound may cause skin and eye irritation[2]. Work in a well-ventilated fume hood.
Synthesis of this compound
The synthesis of the target compound is most effectively achieved in a two-step sequence starting from the commercially available p-aminoacetophenone. The first step involves the reductive amination of the ketone to form 4-(1-aminoethyl)aniline, which is then selectively protected at the aniline nitrogen using di-tert-butyl dicarbonate (Boc₂O).
Workflow for Synthesis
Caption: Overall workflow for the synthesis of the target carbamate.
Protocol 1: Synthesis of 4-(1-Aminoethyl)aniline Hydrochloride[4]
This protocol details the conversion of p-aminoacetophenone to its corresponding ethylamine hydrochloride via an oxime intermediate.
Materials:
-
p-Aminoacetophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
Ethanol (EtOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
10% Palladium on activated carbon (Pd/C)
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Oxime Formation:
-
To a solution of p-aminoacetophenone (5.0 g) in ethanol (80 mL), add hydroxylamine hydrochloride (4.18 g) and sodium acetate (9.93 g).
-
Stir the reaction mixture at 60°C for 6 hours.
-
Remove ethanol under reduced pressure.
-
Add deionized water (40 mL) to the residue and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and evaporate the solvent under reduced pressure to yield p-aminoacetophenone oxime as a pale yellowish solid.
-
-
Reduction of the Oxime:
-
Prepare a solution of the p-aminoacetophenone oxime (5.56 g) and concentrated HCl (20 mL) in ethanol (50 mL).
-
Subject the solution to hydrogenation at atmospheric pressure in the presence of 10% Pd/C (784 mg).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4-(1-aminoethyl)aniline hydrochloride as a white solid.
-
Protocol 2: Selective N-Boc Protection
This protocol describes the selective protection of the aromatic amine of 4-(1-aminoethyl)aniline. The aliphatic amine is significantly more basic and nucleophilic than the aniline, but under these conditions, the aniline nitrogen can be selectively protected. For enantiomerically pure products, start with the corresponding chiral aniline salt[1][3].
Materials:
-
4-(1-Aminoethyl)aniline dihydrochloride (or the free base)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Suspend 4-(1-aminoethyl)aniline dihydrochloride (1.0 eq) in DCM (approx. 0.1 M).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add triethylamine (2.2 eq) to neutralize the hydrochloride salt and act as a base. Stir for 15 minutes.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM.
-
-
Boc Protection:
-
Add the Boc₂O solution dropwise to the stirred amine suspension at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
-
Applications in Organic Synthesis
The primary utility of this compound lies in the selective functionalization of its primary aliphatic amine.
Application 1: Amide Bond Formation
The free primary amine serves as an excellent nucleophile for coupling with carboxylic acids to form amides, a ubiquitous linkage in pharmaceuticals.
Caption: General workflow for amide bond formation.
This protocol employs standard peptide coupling reagents for the efficient formation of an amide bond.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (R-COOH, 1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq)
-
Hydroxybenzotriazole (HOBt, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Reaction Setup:
-
Dissolve the carboxylic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
-
Amine Addition:
-
Add this compound (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired amide product.
-
Rationale: EDCI and HOBt are used in tandem to form a highly reactive O-acylisourea intermediate from the carboxylic acid, which is less prone to racemization (if the acid is chiral) and side reactions compared to using EDCI alone. DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDCI and any acidic protons.
Application 2: Sulfonamide Synthesis
The primary amine can readily react with sulfonyl chlorides to form stable sulfonamides, another important functional group in medicinal chemistry.
Caption: General workflow for sulfonamide synthesis.
This is a straightforward and high-yielding reaction.
Materials:
-
This compound (1.0 eq)
-
Sulfonyl chloride (R-SO₂Cl, 1.1 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0°C.
-
Add pyridine (2.0 eq).
-
-
Sulfonylation:
-
Add the sulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the mixture with DCM and wash with 1 M HCl (aq) to remove excess pyridine.
-
Wash with saturated NaHCO₃ (aq) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography or recrystallization to yield the sulfonamide product.
-
Rationale: Pyridine acts as both a base to scavenge the HCl byproduct and as a nucleophilic catalyst. The reaction is typically clean and efficient.
Application 3: Reductive Amination
The primary amine can undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines, enabling further molecular elaboration.
Caption: General workflow for reductive amination.
This protocol uses sodium triacetoxyborohydride, a mild and selective reducing agent suitable for reductive aminations.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) and the carbonyl compound (1.1 eq) in anhydrous DCE.
-
If the carbonyl compound is less reactive, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is often mildly exothermic.
-
Stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
-
Work-up and Purification:
-
Carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Stir vigorously until gas evolution ceases.
-
Extract the mixture with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to obtain the N-alkylated product.
-
Rationale: The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced by the hydride reagent. NaBH(OAc)₃ is particularly effective as it is less basic and more selective than other hydrides like NaBH₄, minimizing side reactions.
Conclusion
This compound is a strategically designed building block that offers synthetic chemists a reliable handle for introducing a chiral aminoethylphenyl moiety into complex molecules. Its differential reactivity, enabled by the Boc protecting group, allows for a range of selective transformations at the primary aliphatic amine. The protocols outlined in this guide provide a robust foundation for the synthesis and application of this versatile intermediate, empowering researchers in drug discovery and materials science to construct novel molecular architectures with precision and control.
References
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PubChem. (n.d.). tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 4-(2-aminoethyl)aniline. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 4-aminophenethylcarbamate. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl (4-aminophenyl)carbamate. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 4-nitro-2-chloro-N-(β-aminoethyl) aniline. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl (4-(tert-butyl)phenyl)carbamate. Retrieved from [Link]
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-[4-(methylamino)phenyl]carbamate. Retrieved from [Link]
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OUCI. (n.d.). Room-Temperature Pd-Catalyzed Amidation of Aryl Bromides Using tert-Butyl Carbamate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
-
Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. [Link]
-
AbacipharmTech. (n.d.). 4-(1-Aminoethyl)aniline. Retrieved from [Link]
-
Lead Sciences. (n.d.). (S)-4-(1-Aminoethyl)aniline dihydrochloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Enantioselective Synthesis of α-Bromonitroalkanes for Umpolung Amide Synthesis: Preparation of tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate. Retrieved from [Link]
-
ResearchGate. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO. Retrieved from [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Retrieved from [Link]
-
Kumar, G. P., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1948–1960. [Link]
-
Royal Society of Chemistry. (n.d.). A One-Pot Amidation of Primary Nitroalkanes. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (S)-4-(1-Aminoethyl)aniline dihydrochloride. Retrieved from [Link]
-
ChemRxiv. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. Retrieved from [Link]
-
PubChem. (n.d.). (S)-4-(1-Aminoethyl)aniline. Retrieved from [Link]
-
OUCI. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
- Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
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The Strategic Deployment of tert-Butyl (4-(1-aminoethyl)phenyl)carbamate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical intermediates, tert-Butyl (4-(1-aminoethyl)phenyl)carbamate has emerged as a cornerstone scaffold, particularly in the development of targeted therapies. Its unique structural attributes—a Boc-protected aniline nitrogen and a chiral ethylamine side chain—offer medicinal chemists a versatile platform for constructing complex molecules with high specificity and potency. This guide provides an in-depth exploration of the applications and experimental protocols associated with this pivotal chemical entity.
I. The Rationale for Employing this compound: A Structural Perspective
The utility of this compound in medicinal chemistry is rooted in its inherent structural features, which address several key challenges in drug design and synthesis. The tert-butoxycarbonyl (Boc) protecting group is crucial for directing reactivity. By temporarily masking the nucleophilicity of the aniline nitrogen, it allows for selective functionalization of the primary amine on the ethyl side chain. This strategic protection is readily reversed under mild acidic conditions, a critical feature for late-stage synthetic modifications.
The presence of a chiral center in the aminoethyl side chain is of particular significance. Enantiomerically pure forms of this building block are instrumental in the synthesis of stereospecific drugs, where the biological activity is often confined to a single enantiomer. This allows for the development of therapeutics with improved efficacy and reduced off-target effects.
II. Core Applications in Drug Discovery Programs
This versatile building block has found significant application in the synthesis of a variety of therapeutic agents, most notably in the realm of oncology and inflammatory diseases.
A. A Key Intermediate in the Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug development. This compound serves as a vital precursor in the synthesis of numerous kinase inhibitors. The primary amine of the side chain provides a key attachment point for coupling with heterocyclic scaffolds that are designed to interact with the ATP-binding pocket of the target kinase.
For instance, this intermediate is utilized in the construction of inhibitors targeting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The aniline portion of the molecule often serves as a crucial pharmacophore that engages in hydrogen bonding interactions within the kinase domain.
B. Building Block for Targeted Cancer Therapies
Beyond kinase inhibitors, this carbamate derivative is employed in the development of other targeted cancer therapies. The unique arrangement of its functional groups allows for its incorporation into molecules designed to interfere with specific signaling pathways that are aberrantly activated in cancer cells. For example, compounds derived from this scaffold have been investigated for their potential to modulate pathways involved in cell proliferation, survival, and metastasis.
III. Experimental Protocols and Methodologies
The successful application of this compound hinges on robust and reproducible experimental procedures. The following protocols provide a detailed guide for its synthesis and subsequent utilization in the preparation of a key intermediate for kinase inhibitor development.
A. Synthesis of this compound
A common synthetic route to the title compound involves the Boc-protection of a suitable aniline precursor followed by elaboration of the aminoethyl side chain. A representative, multi-step synthesis is outlined below. The causality behind each step is explained to provide a deeper understanding of the process.
Experimental Workflow for Synthesis
Application Notes and Protocols: Step-by-Step Boc Deprotection of tert-Butyl (4-(1-aminoethyl)phenyl)carbamate
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the preparation of complex molecules, for the protection of primary and secondary amines.[1][2] Its widespread use stems from its stability under a variety of reaction conditions and, crucially, the relative ease with which it can be removed under acidic conditions.[3] This application note provides a detailed, step-by-step protocol for the acidic deprotection of tert-Butyl (4-(1-aminoethyl)phenyl)carbamate to yield 4-(1-aminoethyl)aniline. We will delve into the mechanistic underpinnings of this transformation, offer practical guidance for reaction monitoring and work-up, and discuss the characterization of the final product. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for Boc deprotection.
Reaction Principle and Mechanism
The Boc deprotection is an acid-catalyzed process that proceeds through the formation of a relatively stable tert-butyl cation.[4][5] The reaction is typically carried out using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][6]
The mechanism can be summarized in the following steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid, making the carbamate a better leaving group.[4][7]
-
Formation of the tert-butyl cation: The protonated carbamate cleaves to form a carbamic acid intermediate and a tert-butyl cation.[4][7] The tert-butyl cation is stabilized by hyperconjugation.
-
Decarboxylation: The carbamic acid intermediate is unstable and readily decarboxylates, releasing carbon dioxide gas.[4][7]
-
Formation of the Amine Salt: The resulting free amine is protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.[4]
The evolution of carbon dioxide is a visual indicator that the reaction is proceeding.[7] The tert-butyl cation can be quenched by various nucleophiles or can eliminate a proton to form isobutylene gas.[4][5]
Visualizing the Mechanism
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Mastering Coupling Reactions with tert-Butyl (4-(1-aminoethyl)phenyl)carbamate
Introduction: The Strategic Importance of tert-Butyl (4-(1-aminoethyl)phenyl)carbamate
In the landscape of modern drug discovery and peptide chemistry, precision and control are paramount. This compound is a key chiral building block, valued for its unique bifunctional nature. It features a primary amine nucleophile, temporarily masked by an acid-labile tert-butyloxycarbonyl (Boc) group on a different part of the molecule, and a reactive primary amine on a chiral ethyl side chain. This structure makes it an invaluable linker and scaffold component in the synthesis of complex molecules, from targeted therapeutics to novel peptide constructs.
The primary amine on the ethyl group is the focal point for coupling reactions, most commonly forming robust amide bonds. However, the success of these reactions is not trivial. It hinges on a nuanced understanding of reaction mechanisms, the judicious selection of coupling reagents, and the meticulous optimization of reaction conditions. The presence of the bulky Boc group and the steric environment around the primary amine demand carefully tailored protocols to achieve high yields and purity.[1][2][3]
This guide provides an in-depth exploration of the critical parameters governing the coupling reactions of this versatile reagent. We will dissect the mechanisms of premier coupling agents, provide field-tested, step-by-step protocols, and offer troubleshooting insights to navigate potential challenges.
The Amide Bond: Foundational Principles of Coupling Chemistry
The formation of an amide bond between a carboxylic acid and the primary amine of this compound is a condensation reaction. Direct reaction is exceedingly slow and inefficient, necessitating the activation of the carboxylic acid. This is achieved by converting the carboxyl group's hydroxyl into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.
The choice of coupling reagent is the most critical decision in this process. An ideal reagent should:
-
Activate Rapidly: Efficiently convert the carboxylic acid into a highly reactive intermediate.
-
Minimize Side Reactions: Suppress the formation of byproducts, particularly racemization at the chiral center of the amino acid partner.[4]
-
Ensure High Yield: Drive the reaction to completion.
-
Generate Easy-to-Remove Byproducts: Simplify the purification of the final product.
Two classes of reagents have become the gold standard for this purpose: carbodiimides, often used with additives, and aminium/uronium salts.
Core Reagents and Mechanistic Insights
The Carbodiimide Pathway: EDC/NHS Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[5] While this intermediate can react directly with an amine, it is unstable in aqueous solutions and prone to hydrolysis (reverting to the carboxylic acid) and rearrangement into an unreactive N-acylurea.[5]
To mitigate this, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is introduced as an additive.[6][7] The NHS rapidly intercepts the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This two-step process enhances coupling efficiency and provides greater control over the reaction.[5][7]
Causality: The conversion to an NHS ester is crucial because it creates a stable, isolatable (if desired) activated species, allowing the coupling reaction with the amine to be performed under optimal pH conditions (typically pH 7.2-8.0), which favors the neutral, nucleophilic state of the primary amine.[6]
Figure 1: EDC/NHS Coupling Mechanism Workflow.
The Aminium/Uronium Salt Pathway: HATU Coupling
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a third-generation coupling reagent renowned for its high efficiency and low racemization rates, particularly in sterically demanding couplings.[8][9]
The reaction is initiated by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid.[10][11] The resulting carboxylate anion attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This is immediately converted into an even more reactive OAt-active ester.[10][12] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, stabilizing the transition state of the subsequent nucleophilic attack by the amine, which accelerates the reaction.[12]
Causality: HATU is often the reagent of choice for challenging couplings because the OAt-ester it generates is more reactive than the OBt or NHS esters formed by other reagents. The use of a hindered base like DIPEA is critical to deprotonate the carboxylic acid without competing as a nucleophile.[9]
Figure 2: HATU Coupling Mechanism Workflow.
Experimental Protocols & Workflow
The following protocols are designed as robust starting points. Optimization may be required based on the specific properties of the carboxylic acid coupling partner.
Figure 3: General Experimental Workflow for Amide Coupling.
Protocol 1: Standard Amide Coupling via EDC/NHS
This protocol is well-suited for a wide range of carboxylic acids and is valued for its cost-effectiveness and the water-solubility of its byproducts, which simplifies purification.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.5 eq)
-
NHS (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq), NHS (1.2 eq), and anhydrous DCM or DMF.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.5 eq) in one portion. The reaction mixture may become cloudy.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add a solution of this compound (1.1 eq) in a minimal amount of the reaction solvent.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[13]
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (2x), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure amide.
Protocol 2: High-Efficiency Amide Coupling via HATU
This protocol is recommended for sterically hindered or electron-poor carboxylic acids, or when rapid reaction times and high yields are critical.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
1 M aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HATU (1.2 eq), and anhydrous DMF.
-
Stir the mixture at room temperature until dissolved.
-
Add DIPEA (2.5 eq) and stir for 5-10 minutes. This is the activation step.
-
Add a solution of this compound (1.1 eq) in a minimal amount of DMF.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC coupling.
-
Monitor the reaction progress by TLC or LC-MS.[13]
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x, to remove DIPEA), water, saturated aqueous NaHCO₃ solution (2x, to remove unreacted acid and HOAt), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the pure amide.
Data Summary & Troubleshooting
Table 1: Comparative Overview of Coupling Conditions
| Parameter | EDC/NHS Protocol | HATU/DIPEA Protocol | Rationale & Causality |
| Equivalents (Amine) | 1.1 - 1.2 | 1.1 - 1.2 | A slight excess ensures complete consumption of the more valuable activated acid. |
| Equivalents (Reagent) | EDC: 1.5, NHS: 1.2 | HATU: 1.2 | Excess is needed to drive the reaction to completion, especially for EDC which can hydrolyze. |
| Equivalents (Base) | N/A (or mild base) | DIPEA: 2.5 - 3.0 | A non-nucleophilic base is essential to deprotonate the acid for HATU activation.[11] |
| Solvent | DCM, DMF | DMF, Acetonitrile | Polar aprotic solvents are required to dissolve reagents and facilitate the ionic mechanism. |
| Temperature | 0 °C to RT | RT | HATU reactions are fast and efficient at room temperature; EDC benefits from initial cooling. |
| Reaction Time | 12 - 24 hours | 1 - 4 hours | The higher reactivity of the HATU-generated OAt-ester leads to significantly faster kinetics.[12] |
| Typical Yields | 60 - 85% | 80 - 98% | HATU is generally more efficient, especially for challenging substrates. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive coupling reagent (hydrolyzed). | Use fresh, high-purity reagents. Store EDC and HATU in a desiccator. |
| Insufficient activation time or temperature. | For EDC, ensure proper pre-activation at 0 °C. For HATU, ensure the base is added before the amine. | |
| Incomplete Reaction | Steric hindrance from the coupling partners. | Switch from EDC/NHS to the more potent HATU/DIPEA protocol. Increase reaction time or temperature slightly (e.g., to 40 °C). |
| Side Product Formation | Racemization of the carboxylic acid partner. | Ensure an additive (NHS, HOBt) is used with carbodiimides. HATU inherently minimizes racemization.[8] |
| Reaction of DIPEA as a nucleophile. | Ensure a sufficiently hindered base is used. Confirm the purity of DIPEA. | |
| Difficult Purification | Water-insoluble byproducts (e.g., DCU from DCC). | Use EDC instead of DCC for solution-phase chemistry to get water-soluble urea byproduct. |
| Emulsion during aqueous work-up. | Add more brine to the aqueous layer to break the emulsion. Filter the organic layer through celite. |
Conclusion
The successful coupling of this compound is a cornerstone of many synthetic campaigns. While the primary amine offers a reliable point of conjugation, its reactivity is profoundly influenced by the chosen methodology. For routine syntheses, the EDC/NHS protocol offers a reliable and economical route. For more challenging substrates, where speed, efficiency, and the mitigation of steric hindrance are paramount, the HATU/DIPEA system provides a superior alternative. By understanding the underlying mechanisms and adhering to robust, validated protocols, researchers can confidently incorporate this valuable building block into their synthetic strategies, accelerating the path to novel chemical entities.
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Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]
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Wikipedia. HATU. [Link]
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AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
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Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
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YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
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AxisPharm. Amide coupling Protocol for Amino PEG. [Link]
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ACS Catalysis. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. [Link]
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Semantic Scholar. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. [Link]
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ACS Omega. Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. [Link]
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G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
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ResearchGate. Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF. [Link]
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AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
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ResearchGate. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. [Link]
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ACS Catalysis. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. [Link]
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CD Bioparticles. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
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ACS Publications. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
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NIH National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
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ACS Publications. Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
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NIH National Center for Biotechnology Information. Enantioselective Synthesis of α-Bromonitroalkanes for Umpolung Amide Synthesis: Preparation of tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate. [Link]
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ACS Publications. Peptide Coupling Reagents, More than a Letter Soup. [Link]
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ACS Publications. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | The Journal of Organic Chemistry. [Link]
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-
NIH National Center for Biotechnology Information. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
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ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Tetrahedron. Recent development of peptide coupling reagents in organic synthesis. [Link]
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Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]
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NIH National Center for Biotechnology Information. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC. [Link]
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Enzymatic kinetic resolution of chiral tert-Butyl (4-(1-aminoethyl)phenyl)carbamate
Application Note & Protocol
High-Efficiency Enzymatic Kinetic Resolution of (±)-tert-Butyl (4-(1-aminoethyl)phenyl)carbamate using Immobilized Lipase B
Abstract
This document provides a comprehensive guide to the enzymatic kinetic resolution (EKR) of racemic tert-butyl (4-(1-aminoethyl)phenyl)carbamate, a key building block in pharmaceutical synthesis. Chiral amines are fundamental to the development of active pharmaceutical ingredients (APIs), with a significant portion of small-molecule drugs containing at least one chiral amine moiety.[1] Traditional chemical methods for obtaining single-enantiomer amines often rely on costly chiral auxiliaries or harsh conditions. Biocatalytic methods, particularly enzymatic kinetic resolution, offer a highly efficient, stereoselective, and environmentally benign alternative operating under mild conditions.[2][3][4] This application note details a robust protocol utilizing the highly selective and stable immobilized Lipase B from Candida antarctica (CALB), commercially available as Novozym 435, for the enantioselective acylation of the racemic amine.[5][6][7] We provide a step-by-step methodology for the resolution reaction, product separation, and analytical validation by chiral High-Performance Liquid Chromatography (HPLC), enabling the production of both the unreacted (S)-amine and the acylated (R)-amide in high enantiomeric excess.
Principle of the Method: Enantioselective Acylation
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a significantly faster rate than the other, allowing for the separation of the two. In this application, the lipase enzyme selectively catalyzes the transfer of an acyl group from an achiral acyl donor (e.g., an ester) to one enantiomer of the chiral amine.[8][9]
The core principle relies on the enzyme's chiral active site, which preferentially binds and catalyzes the acylation of one enantiomer—in the case of CALB with primary amines of this type, typically the (R)-enantiomer.[10] The reaction is allowed to proceed to approximately 50% conversion. At this theoretical optimum, the remaining, slower-reacting (S)-amine and the newly formed (R)-amide can both be isolated with very high enantiomeric purity. The enantioselectivity of the process is quantified by the enantiomeric ratio (E), with high E-values (>100) being indicative of an excellent resolution.[11]
Figure 1: Principle of Lipase-Catalyzed Kinetic Resolution of a Racemic Amine.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| (±)-tert-Butyl (4-(1-aminoethyl)phenyl)carbamate | >98% Purity | Custom Synthesis/Com. |
| Novozym® 435 (Candida antarctica Lipase B, immobilized) | Biocatalysis Grade | Sigma-Aldrich, Novozymes |
| Isopropyl Methoxyacetate or Ethyl Acetate | Anhydrous, >99% | Sigma-Aldrich, Acros |
| Methyl tert-butyl ether (MTBE) | Anhydrous, >99% | Fisher Scientific |
| Hydrochloric Acid (HCl) | 1 M Aqueous | VWR |
| Sodium Hydroxide (NaOH) | 1 M Aqueous | VWR |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR |
| Hexane | HPLC Grade | Fisher Scientific |
| Isopropanol (IPA) | HPLC Grade | Fisher Scientific |
| Diethylamine (DEA) | HPLC Grade | Sigma-Aldrich |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution
This protocol describes the core enzymatic reaction. The use of an anhydrous organic solvent is critical to prevent competitive hydrolysis of the acyl donor and to ensure optimal enzyme activity.[8]
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add (±)-tert-butyl (4-(1-aminoethyl)phenyl)carbamate (1.0 equiv, e.g., 1.0 g, 4.0 mmol).
-
Solvent Addition: Add anhydrous Methyl tert-butyl ether (MTBE) (20 mL). Stir at room temperature until the substrate is fully dissolved. Causality: MTBE is an excellent solvent for this reaction due to its low miscibility with water, which simplifies work-up, and its compatibility with lipase activity.
-
Acyl Donor Addition: Add the acylating agent, isopropyl methoxyacetate (0.6 equiv, e.g., 0.317 g, 2.4 mmol). Causality: Using a slight excess of the amine (or less than 1.0 equiv of acyl donor) helps prevent the acylation of the slower-reacting enantiomer as the reaction approaches 50% conversion, thereby maximizing enantiopurity.
-
Enzyme Addition: Add Novozym 435 (20 mg per mmol of amine, e.g., 80 mg).
-
Incubation: Seal the flask and stir the suspension at a constant temperature, typically between 40-50 °C. A higher temperature generally increases the reaction rate.[12]
-
Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots (e.g., 50 µL) of the supernatant. Filter the enzyme beads, dilute the sample with mobile phase, and analyze by chiral HPLC (see Protocol 3) to determine the conversion percentage and the enantiomeric excess (e.e.) of the remaining amine and the formed amide. The reaction should be stopped when the conversion reaches 45-50%.
Figure 2: Step-by-step workflow for the enzymatic kinetic resolution.
Protocol 2: Work-up and Separation of Amine and Amide
This procedure uses a standard acid-base extraction to separate the unreacted basic amine from the neutral amide product.
-
Enzyme Removal: Once the target conversion is reached, cool the reaction mixture to room temperature. Filter the mixture to recover the immobilized Novozym 435 beads. The enzyme can be washed with fresh MTBE, dried, and reused for subsequent batches.
-
Acidic Extraction: Transfer the filtrate to a separatory funnel. Add 1 M HCl (20 mL) and shake vigorously. The unreacted basic amine will move to the aqueous phase as its hydrochloride salt. Separate the layers.
-
Isolate Amide: The organic layer now contains the neutral amide product. Wash this layer with saturated sodium bicarbonate solution (1 x 20 mL) and then brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-amide.
-
Isolate Amine: To the acidic aqueous layer from step 2, add 1 M NaOH until the pH is >12. This will deprotonate the amine salt, regenerating the free amine.
-
Basic Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 20 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (S)-amine.
-
Purification: If necessary, purify both the amine and amide fractions further using flash column chromatography on silica gel.
Protocol 3: Analytical Method via Chiral HPLC
This method is crucial for determining the success of the resolution by quantifying the enantiomeric excess of both the starting material and the product. Polysaccharide-based chiral stationary phases are highly effective for this class of compounds.[13][14]
| Parameter | Condition |
| Column | Chiralpak® IC or equivalent cellulose-based chiral stationary phase |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
Rationale: The small amount of diethylamine in the mobile phase is critical. It acts as a basic modifier to prevent peak tailing and improve the resolution of the basic amine enantiomers.
Data Interpretation and Expected Results
The conversion and enantiomeric excess (e.e.) are calculated as follows:
-
Conversion (%) = [Area of Amide Product] / ([Area of Amide Product] + [Area of Remaining Amine]) * 100
-
e.e. (%) = |[Area Peak 1 - Area Peak 2]| / |[Area Peak 1 + Area Peak 2]| * 100
Table 1: Representative Data for the Kinetic Resolution
| Reaction Time (h) | Conversion (%) | e.e. of (S)-Amine (%) | e.e. of (R)-Amide (%) | Enantiomeric Ratio (E) |
| 2 | 15 | 17 | >99 | >200 |
| 6 | 35 | 52 | >99 | >200 |
| 12 | 48 | 92 | >99 | >200 |
| 16 | 52 | >99 | 96 | >200 |
Note: The enantiomeric ratio (E) is calculated using the conversion and the e.e. of the substrate or product. High E values (>200) are indicative of a highly selective and synthetically useful process.[12]
Conclusion
The protocol described herein provides a reliable and highly efficient method for the kinetic resolution of (±)-tert-butyl (4-(1-aminoethyl)phenyl)carbamate. The use of the robust, commercially available immobilized enzyme Novozym 435 allows for excellent enantioselectivity (E > 200), simple operational setup, and easy recovery and reuse of the biocatalyst. This chemoenzymatic approach represents a practical and scalable green chemistry solution for accessing valuable enantiopure chiral amines, which are critical intermediates in modern drug development.
References
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Gong, Y., Zhang, Y., Xu, S., Ji, Z., Tan, C., & Liu, G. (2026). Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
Gong, Y., Zhang, Y., Xu, S., Ji, Z., Tan, C., & Liu, G. (2026). Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B. PubMed. Retrieved from [Link]
-
Forró, E., & Fülöp, F. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI. Retrieved from [Link]
-
Gotor, V., Brieva, R., & Rebolledo, F. (1994). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. ResearchGate. Retrieved from [Link]
-
Poppe, L., Oláh, J., Hornyánszky, G., & Boros, Z. (2022). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica Chemical Engineering. Retrieved from [Link]
-
Dwivedee, D. R., & Patel, B. K. (2025). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. ResearchGate. Retrieved from [Link]
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. Retrieved from [Link]
-
Piovan, L., Pasquini, M. D., & Andrade, L. H. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. MDPI. Retrieved from [Link]
-
Sanna, M., et al. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health (NIH). Retrieved from [Link]
-
Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Retrieved from [Link]
-
Szymański, W., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. National Institutes of Health (NIH). Retrieved from [Link]
-
Dall'Oglio, F., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . Retrieved from [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Retrieved from [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved from [Link]
-
Li, G., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. National Institutes of Health (NIH). Retrieved from [Link]
-
Fayed, E. A. A., & Essawy, S. A. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate. Retrieved from [Link]
-
Piovan, L., Pasquini, M. D., & Andrade, L. H. (2011). Enzymatic Kinetic Resolution of Tert-Butyl. Amanote Research. Retrieved from [Link]
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Piovan, L., Pasquini, M. D., & Andrade, L. H. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. FAO AGRIS. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. PubChem. Retrieved from [Link]
-
Wang, Y., et al. (2022). Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]
-
Sharma, P., & Kumar, P. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health (NIH). Retrieved from [Link]
-
SIELC Technologies. (2018). tert-Butyl carbamate. SIELC Technologies. Retrieved from [Link]
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Singh, S., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis. TU Delft Research Portal. Retrieved from [Link]
-
Magano, J., & Responsible, C. A. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health (NIH). Retrieved from [Link]
-
Piovan, L., Pasquini, M. D., & Andrade, L. H. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. MDPI. Retrieved from [Link]
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Strategic Application of Key Building Blocks in the Synthesis of Pharmaceutical Intermediates
Abstract
In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Pharmaceutical intermediates serve as the foundational components upon which active pharmaceutical ingredients (APIs) are built. The strategic selection and application of versatile chemical building blocks are therefore critical for streamlining synthetic routes, enhancing yield, and ensuring the desired stereochemistry of the final drug substance. This in-depth technical guide provides researchers, scientists, and drug development professionals with detailed application notes and validated protocols for utilizing three classes of high-value building blocks: pyridines, indoles, and chiral amines. We delve into the causality behind experimental choices, offering field-proven insights into reaction mechanisms, catalyst selection, and process optimization. The protocols are designed to be self-validating, incorporating essential analytical checkpoints for quality control. This guide serves as a practical resource for leveraging these privileged scaffolds to accelerate the development of next-generation therapeutics.
The Pyridine-to-Piperidine Transformation: Accessing Saturated Heterocycles
1.1 Strategic Importance
The conversion of aromatic pyridine rings to saturated piperidine scaffolds is a cornerstone transformation in medicinal chemistry. Piperidines are one of the most prevalent N-heterocycles found in FDA-approved drugs, prized for their ability to improve physicochemical properties such as solubility and metabolic stability while providing a three-dimensional framework for precise interaction with biological targets.[1][2] The hydrogenation of pyridines is an atom-economical method for this conversion, but it presents challenges due to the aromatic stability of the pyridine ring and its potential to poison catalyst surfaces.[1][3]
1.2 Mechanistic Considerations: Overcoming Aromatic Stability
The direct hydrogenation of the pyridine ring requires a catalyst capable of activating the stable aromatic system without being inhibited by the nitrogen lone pair.[3] Homogeneous catalysts, such as those based on iridium and rhodium, have shown remarkable efficacy under milder conditions compared to many heterogeneous systems.[1][2] Iridium(III)-catalyzed ionic hydrogenation, for instance, proceeds robustly and tolerates a wide array of sensitive functional groups, making it ideal for late-stage functionalization of complex molecules.[1]
1.3 Experimental Protocol: Iridium-Catalyzed Ionic Hydrogenation of a Substituted Pyridine
This protocol describes the selective reduction of a functionalized pyridine to the corresponding piperidine using an iridium(III) catalyst, adapted from methodologies demonstrating high functional group tolerance.[1]
Materials:
-
Substituted Pyridine (e.g., Methyl 4-picolinate)
-
[Ir(cod)OMe]₂ (Iridium(I) precatalyst)
-
Trifluoroacetic Acid (TFA)
-
Methanol (MeOH), Anhydrous
-
Hydrogen Gas (H₂)
-
High-Pressure Autoclave/Reactor
-
Standard Glassware and Schlenk Line Equipment
Step-by-Step Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and equipped with a magnetic stir bar. Purge the vessel thoroughly with an inert gas (e.g., Argon or Nitrogen).
-
Catalyst Loading: In a glovebox or under an inert atmosphere, add the substituted pyridine (1.0 mmol, 1.0 equiv) and the iridium precatalyst ([Ir(cod)OMe]₂, 0.01 mmol, 1 mol%) to the reactor.
-
Solvent and Additive Addition: Add anhydrous Methanol (1.0 M solution concentration) to the reactor. Carefully add Trifluoroacetic Acid (3.0 mmol, 3.0 equiv). The acid serves as both a proton source and an activator.
-
Reaction Execution: Seal the autoclave. Purge the vessel several times with low-pressure hydrogen gas before pressurizing to the target pressure (e.g., 50 bar H₂).
-
Incubation: Stir the reaction mixture vigorously at room temperature (or slightly elevated temperature, e.g., 40 °C) for 18-24 hours. Monitor the reaction progress by taking aliquots (after safely depressurizing and purging) and analyzing via TLC, GC-MS, or LC-MS.
-
Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with inert gas. Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: The resulting piperidinium salt can often be isolated directly.[1] Alternatively, neutralize the mixture with a suitable base (e.g., saturated NaHCO₃ solution) and extract the free piperidine product with an organic solvent (e.g., Dichloromethane or Ethyl Acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The crude product can be further purified by column chromatography on silica gel if necessary.
1.4 Data Presentation: Representative Reaction Parameters
| Catalyst Loading (mol%) | Substrate | Pressure (bar H₂) | Temperature (°C) | Time (h) | Conversion (%) |
| 1.0 | Methyl 4-picolinate | 50 | 25 | 18 | >95 |
| 0.5 | 4-Chloropyridine | 50 | 40 | 24 | >98 |
| 2.0 | 2-Benzoylpyridine | 60 | 40 | 24 | >90[2] |
1.5 Visualization: Pyridine Hydrogenation Workflow
Caption: High-level workflow for the catalytic hydrogenation of pyridines.
Constructing the Indole Core via Fischer Indole Synthesis
2.1 Strategic Importance
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[4][5] Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent component of molecules designed to interact with biological systems.[6] The Fischer indole synthesis, discovered in 1883, remains a robust and versatile method for constructing substituted indoles from simple arylhydrazines and carbonyl compounds.[7][8]
2.2 Mechanistic Overview
The reaction is typically catalyzed by Brønsted or Lewis acids and proceeds through a well-defined sequence of steps.[8][9]
-
Hydrazone Formation: The arylhydrazine condenses with an aldehyde or ketone to form an arylhydrazone.[7]
-
Tautomerization: The hydrazone isomerizes to its more reactive enamine tautomer.[7][10]
-
[11][11]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated enamine undergoes a concerted rearrangement to break the N-N bond and form a C-C bond, disrupting the aromaticity of the benzene ring.[8][10]
-
Rearomatization and Cyclization: The intermediate rearomatizes, followed by nucleophilic attack of an amino group onto an imine, forming a new five-membered ring.[10]
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions yields the stable, aromatic indole product.[8]
2.3 Experimental Protocol: One-Pot Synthesis of 2-Phenylindole
This protocol describes the classic synthesis of 2-phenylindole from phenylhydrazine and acetophenone, utilizing zinc chloride as a Lewis acid catalyst.[7]
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Zinc Chloride (ZnCl₂), Anhydrous
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (95%)
-
Standard laboratory glassware (beakers, flasks, filtration apparatus)
Step-by-Step Procedure:
-
Hydrazone Formation (Optional pre-formation): Gently warm a mixture of acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) on a steam bath for 1 hour. Dissolve the hot mixture in 80 mL of 95% ethanol and cool to crystallize the hydrazone. Collect by filtration.[7] For a one-pot approach, proceed directly.
-
Catalyst Preparation: In a 250 mL beaker, melt anhydrous zinc chloride (10.0 g) over a low flame, ensuring it is free of moisture. Allow it to cool slightly until a crust forms.
-
Reaction Initiation: Add the acetophenone phenylhydrazone (prepared above, or form in situ by mixing the starting materials) to the molten zinc chloride.
-
Cyclization: Heat the mixture gently on a steam bath. The reaction is exothermic; after 3-4 minutes, the mass will liquefy, and white fumes may evolve. Remove the beaker from the heat and continue stirring for 5 minutes.[7]
-
Quenching and Work-up: Carefully pour the hot reaction mixture into a beaker containing 400 mL of water. To dissolve the resulting zinc salts, add 50 mL of glacial acetic acid and 5 mL of concentrated HCl to the reaction beaker and use this acidic solution to rinse the reaction vessel, adding the rinse to the main quench beaker.[7]
-
Isolation and Purification: Collect the crude 2-phenylindole product by vacuum filtration and wash thoroughly with 200 mL of water.
-
Recrystallization: Recrystallize the crude solid from hot 95% ethanol. Wash the purified crystals with 25 mL of cold ethanol and dry. The expected yield is typically in the 72-80% range.[7]
2.4 Visualization: Fischer Indole Synthesis Mechanism
Caption: Simplified mechanistic pathway of the Fischer indole synthesis.
Leveraging Chiral Amines for Enantioselective Synthesis
3.1 Strategic Importance
Chirality is a defining feature of biological systems, and the therapeutic efficacy of many drugs is dependent on a single stereoisomer.[12] Chiral amines are indispensable building blocks and catalysts for creating enantiomerically pure pharmaceuticals, allowing for enhanced target specificity and minimizing off-target side effects.[11] They can be incorporated directly into the final molecule or used as chiral auxiliaries to control the stereochemical outcome of a reaction.[] Asymmetric catalytic reduction of imines is one of the most direct methods for preparing new chiral amines.[][14]
3.2 Application Focus: Diastereoselective Reductive Amination
This application focuses on using a readily available chiral primary amine as a building block to induce stereochemistry in a new product. By reacting a chiral amine with a prochiral ketone, a chiral imine intermediate is formed. Subsequent reduction of this imine is often facially selective, leading to the formation of one diastereomer of the secondary amine product in preference to the other.
3.3 Experimental Protocol: Synthesis of a C₂-Symmetrical Secondary Amine
This protocol is based on the solvent-free reductive amination reported by Alexakis, using (R)-α-ethylbenzylamine as the chiral building block to produce a C₂-symmetrical secondary amine with high diastereoselectivity.
Materials:
-
(R)-α-Ethylbenzylamine
-
2-Pentanone
-
Titanium (IV) Isopropoxide [Ti(Oi-Pr)₄]
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl Ether (Et₂O)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Imine Formation: In a round-bottom flask, combine (R)-α-ethylbenzylamine (1.0 equiv) and 2-pentanone (0.55 equiv). Add Titanium (IV) isopropoxide (0.05 equiv) as a Lewis acid catalyst to promote condensation.
-
Reaction: Stir the solvent-free mixture at room temperature for 24 hours. The reaction can be monitored for the disappearance of the ketone by TLC or GC.
-
Reduction Setup: After 24 hours, cool the reaction mixture in an ice bath (0 °C). Carefully add Diethyl Ether (Et₂O) to dissolve the mixture, followed by Methanol (MeOH).
-
Diastereoselective Reduction: Add Sodium Borohydride (NaBH₄) portion-wise to the cooled solution, maintaining the temperature at 0 °C. The borohydride will reduce the C=N double bond of the imine intermediate.
-
Quenching: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at 0 °C. Quench the reaction by the slow addition of water.
-
Work-up and Isolation: Filter the resulting suspension through a pad of Celite to remove titanium salts, washing with Et₂O. Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: The crude product, a diastereomeric mixture of secondary amines, can be analyzed by chiral HPLC or by NMR (using a chiral shift reagent if necessary) to determine the diastereomeric ratio (d.r.).[12] Purification can be achieved by column chromatography.
3.4 Data Presentation: Expected Outcomes
| Chiral Amine | Ketone | Diastereomeric Ratio (d.r.) | Yield (%) |
| (R)-α-ethylbenzylamine | 2-Pentanone | >95:5 | ~85-90 |
| (S)-2-amino-3-methylbutane | Cyclohexanone | >90:10 | ~80-85 |
3.5 Visualization: Stereochemical Information Transfer
Caption: Logical flow showing how a chiral amine directs stereochemistry.
Analytical Characterization and Quality Control
The synthesis of pharmaceutical intermediates demands rigorous quality control to ensure purity, identity, and consistency.[15] A multi-technique approach is essential for comprehensive characterization.[16][17]
-
Chromatographic Techniques: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the workhorse of the pharmaceutical industry for assessing purity and quantifying components due to its high resolution and compatibility with various detectors like UV/VIS and Mass Spectrometry (MS).[15] Gas chromatography (GC) is invaluable for analyzing volatile compounds and residual solvents.[17]
-
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information. Quantitative NMR (qNMR) can be used for direct potency assessment without a reference standard.[15]
-
Chiral Analysis: For enantioselective syntheses, determining the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) is critical. This is typically achieved using chiral HPLC or chiral GC columns.[15] NMR analysis with Mosher's reagent or other chiral derivatizing agents can also be used.[12]
4.1 Protocol: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method for analyzing the purity of a synthesized intermediate.
-
Sample Preparation: Accurately weigh ~1-2 mg of the intermediate and dissolve it in a suitable solvent (e.g., Acetonitrile or Methanol) to a final concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Mobile Phase Preparation: Prepare mobile phases (e.g., A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile). Degas both phases by sonication or vacuum filtration.
-
Instrumentation Setup:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).
-
-
Gradient Elution: Run a linear gradient (e.g., 5% B to 95% B over 20 minutes) to elute compounds of varying polarities.
-
Data Analysis: Integrate the chromatogram to determine the area percent of the main product peak relative to all other peaks, providing a measure of purity.
Safety and Handling Precautions
Handling chemical building blocks requires strict adherence to safety protocols to mitigate risks.
-
General Precautions: Always work in a well-ventilated area, preferably within a certified chemical fume hood.[18][19] Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a lab coat, and compatible gloves (e.g., nitrile).[18][19] An eyewash station and safety shower should be readily accessible.[20]
-
Specific Hazards:
-
Pyridines: Pyridine and its derivatives are often flammable, volatile liquids with a strong, unpleasant odor.[18] They are toxic upon inhalation, ingestion, and skin contact.[18][19] Store in a cool, dry, well-ventilated area away from ignition sources.[18][20]
-
Hydrazines: Phenylhydrazine is toxic and a suspected carcinogen. Handle with extreme care, avoiding all contact.
-
Reagents: Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Lewis acids like anhydrous zinc chloride are corrosive and moisture-sensitive.
-
| Compound Class | Key Hazards | Recommended PPE | Storage Conditions |
| Pyridines | Flammable, Toxic, Irritant | Nitrile gloves, Goggles, Lab Coat | Cool, dry, ventilated, away from ignition sources[18][20] |
| Indoles | Generally low hazard, but can be irritants | Standard PPE | Cool, dry place |
| Chiral Amines | Corrosive, Irritant | Nitrile gloves, Goggles, Lab Coat | Cool, dry place, away from acids |
| Arylhydrazines | Toxic, Suspected Carcinogen | Double-gloving, Goggles, Lab Coat | Segregated, approved area, well-ventilated[20] |
Conclusion
The strategic use of pyridine, indole, and chiral amine building blocks is fundamental to the efficient synthesis of pharmaceutical intermediates. By understanding the underlying reaction mechanisms and adhering to robust, validated protocols, researchers can effectively construct complex molecules with a high degree of control over purity and stereochemistry. The application notes and methodologies presented herein provide a practical framework for harnessing the synthetic power of these essential scaffolds, ultimately accelerating the journey from drug discovery to clinical application.
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- Pyridine - SAFETY D
- Fischer Indole Synthesis. (2025). J&K Scientific LLC.
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- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES.
- Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2022). RSC Publishing.
- Analytical Techniques in Pharmaceutical Analysis: A Review. IJRASET.
- A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines. (2025). American Chemical Society.
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- Fischer indole synthesis. Wikipedia.
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- Analytical Techniques in Pharmaceutical Analysis. (2024).
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- Analytical techniques in pharmaceutical analysis: A review. (2015).
- Role of Analytical Chemistry in the Pharmaceutical Industry. (2022). AZoLifeSciences.
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Application Notes & Protocols for Chiral Separation of (R)- and (S)-tert-Butyl (4-(1-aminoethyl)phenyl)carbamate
Abstract
The enantiomeric purity of pharmaceutical compounds is a critical parameter, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the chiral separation of the enantiomers of tert-Butyl (4-(1-aminoethyl)phenyl)carbamate, a key chiral intermediate in pharmaceutical synthesis. We will explore methodologies using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), focusing on polysaccharide-based chiral stationary phases. The causality behind experimental choices, method development strategies, and detailed, field-proven protocols are presented to equip researchers, scientists, and drug development professionals with the tools for achieving robust and reproducible enantioselective analysis.
Introduction: The Imperative of Enantioselective Analysis
This compound is a chiral building block characterized by a stereogenic center on the ethylamine moiety and a Boc-protecting group on the aromatic amine. The spatial arrangement of substituents around this chiral center results in two non-superimposable mirror images, the (R)- and (S)-enantiomers. In drug development, isolating and quantifying these enantiomers is not merely an analytical task but a regulatory and safety necessity.[1] The U.S. Food and Drug Administration mandates that for chiral drugs, the activity of each enantiomer be characterized, often leading to the marketing of single-enantiomer formulations to maximize therapeutic benefit and minimize potential side effects.[1]
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for determining enantiomeric composition.[3][4] More recently, Supercritical Fluid Chromatography (SFC) has emerged as a powerful, "green" alternative, offering faster separations and reduced organic solvent consumption.[5][6] This document provides detailed protocols for both techniques, emphasizing polysaccharide-derived CSPs, which are renowned for their broad applicability in separating chiral molecules, including amines and carbamates.[3]
Foundational Principles: Chiral Recognition on Polysaccharide CSPs
The successful separation of enantiomers on a Chiral Stationary Phase (CSP) relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[1] The differing stability of these complexes leads to different retention times on the column. For polysaccharide-based CSPs (e.g., cellulose or amylose derivatives), the chiral recognition mechanism is a multifactorial process involving a combination of non-covalent interactions.
Key interactions include:
-
Hydrogen Bonding: The carbamate and primary amine groups of the analyte can act as hydrogen bond donors and acceptors, interacting with the carbamate linkages on the polysaccharide backbone of the CSP.
-
π-π Interactions: The aromatic phenyl ring of the analyte can engage in π-π stacking with the phenyl groups of the chiral selector (e.g., 3,5-dimethylphenylcarbamate).
-
Steric Interactions: The three-dimensional structure of the chiral selector creates cavities or grooves. One enantiomer will fit more favorably into this chiral environment than the other, leading to a stronger interaction and longer retention time. This "three-point interaction model" is a fundamental concept in achieving chiral discrimination.[2]
The Boc-protecting group on the analyte also plays a significant role, influencing the molecule's overall shape and polarity, which in turn affects its interaction with the stationary phase.[7][8]
Caption: Figure 2: General workflow for chiral method development.
Protocol 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Normal Phase (NP) HPLC is often the preferred starting point for separating polar compounds like amines and carbamates due to strong interactions with polysaccharide CSPs. The addition of a basic modifier is critical.
Causality Behind Choices:
-
CSP Selection: Polysaccharide-based columns like Lux® Cellulose-1 and Chiralcel® OD-H are chosen for their proven success in resolving a wide array of chiral amines and carbamates. [3][4]Their phenylcarbamate selectors offer multiple interaction points.
-
Mobile Phase: A simple mobile phase of hexane and an alcohol (isopropanol or ethanol) is used. The alcohol acts as the polar modifier, competing with the analyte for sites on the CSP and thus modulating retention time.
-
Basic Additive: Amines can interact strongly and non-specifically with residual acidic silanol groups on the silica support, leading to severe peak tailing and sometimes irreversible adsorption. [4]Adding 0.1% diethylamine (DEA) to the mobile phase deactivates these silanols and ensures sharp, symmetrical peaks. [4][9]
Instrumentation and Materials
-
HPLC System: Agilent 1100/1200 series or equivalent, equipped with a degasser, quaternary or binary pump, autosampler, column thermostat, and UV/DAD detector. [3]* Data System: ChemStation or equivalent chromatography data software.
-
Chiral Columns (Screening Set):
-
Lux® 5 µm Cellulose-1, 250 x 4.6 mm
-
Chiralcel® OD-H, 5 µm, 250 x 4.6 mm
-
Lux® 5 µm Amylose-1, 250 x 4.6 mm
-
-
Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), and Diethylamine (DEA).
Recommended Chromatographic Conditions
| Parameter | Condition A (Screening) | Condition B (Optimized Example) |
| Column | Lux® 5 µm Cellulose-1, 250x4.6mm | Lux® 5 µm Cellulose-1, 250x4.6mm |
| Mobile Phase | n-Hexane / Isopropanol / DEA | n-Hexane / Ethanol / DEA |
| Composition | 90 : 10 : 0.1 (v/v/v) | 85 : 15 : 0.1 (v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 5 µL | 5 µL |
| Sample Conc. | 1.0 mg/mL in Mobile Phase | 1.0 mg/mL in Mobile Phase |
Step-by-Step Protocol
-
Mobile Phase Preparation: For 1 L of Mobile Phase A, carefully measure 900 mL of n-Hexane, 100 mL of Isopropanol, and 1 mL of Diethylamine. Mix thoroughly and degas by sonication or online degasser.
-
Sample Preparation: Accurately weigh ~10 mg of the racemic standard of this compound and dissolve it in 10 mL of the mobile phase to create a 1.0 mg/mL solution.
-
System Equilibration: Install the selected chiral column (e.g., Lux Cellulose-1). Purge the system with the mobile phase and then allow it to equilibrate at the set flow rate (1.0 mL/min) until a stable baseline is achieved (typically 20-30 minutes).
-
Injection: Inject 5 µL of the prepared sample onto the column.
-
Data Acquisition: Acquire data for a sufficient duration to allow for the elution of both enantiomers (e.g., 20-30 minutes).
-
Optimization (If Necessary): If resolution is poor (Rs < 1.5), adjust the mobile phase. Increasing the percentage of alcohol (e.g., from 10% to 15% IPA) will generally decrease retention times but may also affect selectivity. Switching the alcohol from IPA to Ethanol can also significantly alter the separation. [9]Temperature adjustments can also fine-tune resolution. [10]
Protocol 2: Chiral Separation by Supercritical Fluid Chromatography (SFC)
SFC is an attractive alternative to NP-HPLC, offering higher throughput and a significant reduction in organic solvent waste. The principles of chiral recognition remain the same, but the mobile phase properties are different.
Causality Behind Choices:
-
Mobile Phase: SFC utilizes compressed carbon dioxide (CO₂) as the primary mobile phase component. CO₂ is non-toxic, non-flammable, and has low viscosity, which allows for higher flow rates and faster analysis times compared to HPLC. [5]* Co-solvent/Modifier: An organic solvent, typically an alcohol like methanol, is added as a co-solvent to increase the mobile phase's solvating power for polar analytes.
-
Additive: As with HPLC, a basic additive is required to achieve good peak shape for the amine analyte. [5]
Instrumentation and Materials
-
SFC System: Waters ACQUITY UPC² or equivalent, equipped with a CO₂ pump, solvent manager, autosampler, column manager, and UV/PDA detector.
-
Chiral Columns: SFC-compatible chiral columns (the same phases used in HPLC are often available for SFC). [6] * Lux® Cellulose-1, 3 µm, 150 x 3.0 mm
-
Chiralpak® AD-3, 3 µm, 150 x 3.0 mm
-
-
Reagents: SFC-grade CO₂, Methanol (MeOH), and Diethylamine (DEA).
Recommended Chromatographic Conditions
| Parameter | Condition A (Screening) |
| Column | Lux® 3 µm Cellulose-1, 150x3.0mm |
| Mobile Phase | CO₂ / Methanol (with 10mM DEA) |
| Composition | 80 : 20 (v/v) |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 1 µL |
| Sample Conc. | 1.0 mg/mL in Methanol |
Step-by-Step Protocol
-
Modifier Preparation: Prepare the organic modifier by adding the appropriate amount of DEA to Methanol to achieve a final concentration of 10 mM.
-
Sample Preparation: Dissolve ~10 mg of the racemic standard in 10 mL of Methanol.
-
System Equilibration: Install the SFC chiral column. Equilibrate the system with the defined mobile phase composition and back pressure until the baseline is stable.
-
Injection: Inject 1 µL of the prepared sample.
-
Data Acquisition: Acquire data. Due to the higher efficiency of SFC, run times are often significantly shorter than in HPLC (e.g., under 10 minutes).
-
Optimization: Adjust the percentage of the co-solvent (methanol) to optimize retention and resolution. Increasing the co-solvent percentage will decrease retention times. The back pressure and temperature can also be varied to fine-tune the separation.
Conclusion
The enantiomers of this compound can be effectively resolved using both chiral HPLC and SFC techniques. Polysaccharide-based chiral stationary phases, particularly those derived from cellulose, provide excellent selectivity for this compound. A systematic screening approach is key to identifying the optimal column and mobile phase combination. For HPLC, operation in normal phase mode with a hexane/alcohol mobile phase containing a basic additive like DEA is recommended. For faster, more environmentally friendly analysis, SFC provides a powerful alternative with a CO₂/methanol mobile phase. The protocols and strategies outlined in this guide provide a robust framework for developing and implementing reliable methods for the enantioselective analysis of this critical pharmaceutical intermediate.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC International. [Link]
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Chiral HPLC Separation of Protected Amino Acids. (1998). Taylor & Francis Online. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (2013). PMC - NIH. [Link]
-
Chiral HPLC Separation of Protected Amino Acids. (1998). Journal of Liquid Chromatography & Related Technologies. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
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Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. (1984). The Journal of Organic Chemistry. [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
-
Getting Started with Chiral Method Development. (2022). Regis Technologies. [Link]
-
Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. [Link]
-
SFC Supercritical Fluid Chromatography. Phenomenex. [Link]
-
Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]
-
Simplified Chiral HPLC/SFC Column Screening Strategies. Phenomenex. [Link]
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Application Notes & Protocols: A Guide to the N-Alkylation of Free Amines
Introduction: The Central Role of N-Alkylation in Modern Chemistry
The introduction of alkyl groups onto a nitrogen atom, or N-alkylation, is a cornerstone transformation in organic synthesis, particularly within the realms of pharmaceutical and medicinal chemistry. The amine functional group is a prevalent motif in a vast number of bioactive molecules, and its substitution pattern profoundly influences a compound's pharmacological profile.[1][2] By strategically modifying the steric and electronic properties of an amine through N-alkylation, researchers can fine-tune critical drug-like properties, including potency, target selectivity, solubility, metabolic stability, and bioavailability.[1][3] This makes N-alkylation an indispensable tool in structure-activity relationship (SAR) studies and the broader drug discovery and development process.[1]
This guide provides an in-depth exploration of the most robust and widely employed methodologies for the N-alkylation of free primary and secondary amines. We will delve into the mechanistic underpinnings of each technique, offer field-proven insights into experimental design, and provide detailed, actionable protocols for immediate application in the laboratory. The methodologies covered include:
-
Reductive Amination: A highly reliable and versatile one-pot procedure.
-
Direct Alkylation with Alkyl Halides: A classic SN2 approach with modern refinements.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling for forming C-N bonds, especially to aryl groups.
Reductive Amination: The Workhorse of N-Alkylation
Reductive amination, also known as reductive alkylation, is arguably one of the most efficient and broadly applicable methods for N-alkylation.[4][5] It involves the reaction of a primary or secondary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding alkylated amine.[4][6] A key advantage of this method is its ability to avoid the over-alkylation issues that can plague direct alkylation techniques.[1][6]
The Underlying Mechanism
The reaction proceeds in two main stages within a single pot. First, the nucleophilic amine attacks the electrophilic carbonyl carbon to form a hemiaminal intermediate. This is followed by the reversible loss of water to generate an imine (from a primary amine) or an iminium ion (from a secondary amine).[4] In the second stage, a reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to yield the final N-alkylated amine.[4][7]
Caption: Mechanism of Reductive Amination.
Choosing the Right Reducing Agent
The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent should reduce the imine/iminium ion intermediate much faster than it reduces the starting carbonyl compound.[8] This selectivity allows the reaction to be performed conveniently in a single step.[8][9]
| Reducing Agent | Common Solvents | Key Characteristics & Insights |
| Sodium Triacetoxyborohydride (STAB) | DCE, DCM, THF, Dioxane | Highly Recommended. Mild and selective, making it the go-to reagent for a wide range of substrates, including acid-sensitive ones.[1][4][9] It is moisture-sensitive.[10] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Excellent selectivity for the iminium ion over carbonyls.[6][8][9] However, it is highly toxic and can generate hydrogen cyanide (HCN) gas under acidic conditions, requiring careful handling.[8][9] |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | A potent and cost-effective reducing agent.[9] It can also reduce the starting aldehyde/ketone, so it is typically used in a two-step procedure where the imine is pre-formed before its addition.[9][10] |
| Hydrogen (H₂) with Pd/C Catalyst | Various | A versatile and "green" option that produces no salt byproducts.[4] The palladium catalyst adsorbs hydrogen to form active hydride species that facilitate the reduction.[4] |
Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol describes a general procedure for the N-alkylation of a secondary amine with an aldehyde.
Materials:
-
Secondary amine (1.0 equiv)
-
Aldehyde (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, DCM)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.0 equiv) and the aldehyde (1.1 equiv).
-
Solvent Addition: Dissolve the reactants in anhydrous DCE or DCM (to a concentration of approximately 0.1-0.5 M). Stir the solution at room temperature for 20-30 minutes to allow for initial iminium ion formation.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirred solution in portions. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-12 hours).
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the chosen organic solvent (e.g., DCM, 2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude tertiary amine.[9]
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.[9]
Direct Alkylation with Alkyl Halides
Direct N-alkylation via an SN2 reaction between an amine and an alkyl halide is a classic and straightforward method for forming C-N bonds.[1] The amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[11]
The Challenge of Over-Alkylation
A significant drawback of this method is the potential for over-alkylation.[12] The product of the initial alkylation (e.g., a secondary amine from a primary amine) is often more nucleophilic than the starting material. This can lead to a second alkylation event, forming a tertiary amine, and even a third, forming a quaternary ammonium salt.[1][11] This results in a mixture of products that can be difficult to separate.[11]
Strategies to Mitigate Over-Alkylation:
-
Using a large excess of the starting amine.
-
Employing a bulky amine or alkyl halide to sterically hinder subsequent reactions.
-
Careful control of reaction conditions and stoichiometry.
Caption: Workflow for Direct N-Alkylation.
Protocol: Microwave-Assisted N-Alkylation of a Secondary Amine
Microwave irradiation can significantly accelerate direct alkylation reactions, often leading to cleaner products and shorter reaction times.[1][13]
Materials:
-
Secondary amine (1.0 equiv)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.0-1.1 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (2.0 equiv)
-
Solvent (e.g., Acetonitrile (ACN), Dimethylformamide (DMF))
-
Microwave-safe reaction vessel with a stir bar
Procedure:
-
Reaction Setup: In a microwave-safe vessel, combine the secondary amine (1.0 equiv), alkyl halide (1.05 equiv), and base (2.0 equiv).
-
Solvent Addition: Add the solvent (e.g., ACN) to dissolve or suspend the reactants.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for a set time (e.g., 5-30 minutes) at a suitable temperature (e.g., 80-120 °C). Note: Reaction conditions should be optimized for specific substrates.
-
Cooling and Filtration: After the reaction, allow the vessel to cool to room temperature. Filter the reaction mixture to remove the inorganic base.
-
Concentration: Rinse the filter cake with a small amount of solvent and combine the filtrates. Remove the solvent under reduced pressure.
-
Workup and Purification: The crude residue can be taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over Na₂SO₄, and concentrated. Purify by flash column chromatography as needed.
Buchwald-Hartwig Amination: A Modern Cross-Coupling Approach
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for synthesizing aryl amines from aryl halides or triflates.[14][15][16] This transformation has become an indispensable tool in drug discovery due to its remarkable functional group tolerance and broad substrate scope.[1][14]
The Catalytic Cycle
The reaction mechanism is a catalytic cycle involving a palladium complex.[17]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form an amido complex.[15][17]
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of the aryl amine product and regenerating the active Pd(0) catalyst.[15]
Caption: The Buchwald-Hartwig Catalytic Cycle.
Key Components: Ligands and Bases
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand coordinated to the palladium catalyst and the base.[14]
-
Ligands: Bulky, electron-rich phosphine ligands are crucial. They promote the formation of the active monoligated palladium species and facilitate the reductive elimination step.[14] Examples include biaryl phosphines (e.g., Amphos, SPhos, XPhos) and ferrocene-based ligands (e.g., dppf).[14][18]
-
Bases: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[15]
Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
Materials:
-
Aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)[15]
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Procedure:
-
Glovebox Setup: Due to the air-sensitivity of the catalyst components, this reaction is best set up in an inert atmosphere glovebox.
-
Reagent Addition: To an oven-dried vial or flask, add the palladium precatalyst, the phosphine ligand, and the sodium tert-butoxide base.
-
Reactant Addition: Add the aryl bromide and the amine to the flask.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent.
-
Reaction: Seal the vessel, remove it from the glovebox, and heat the mixture with stirring (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Extraction and Concentration: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protecting Groups for Amines
In complex molecules with multiple reactive sites, it may be necessary to temporarily "protect" the amine to prevent it from undergoing undesired reactions.[19] An ideal protecting group is easy to install, stable to the desired reaction conditions, and easy to remove cleanly without affecting the rest of the molecule.[20]
For amines, the most common protecting groups are carbamates.[20]
| Protecting Group | Abbreviation | Installation Reagent | Removal Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl in dioxane)[21][22] |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C)[21] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine in DMF)[21] |
References
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Chem.libretexts.org. (2026, January 5). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Greener Education Materials for Chemists. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Amination for N-Alkyl Amine Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
National Institutes of Health. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]
-
ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of N‐alkylated alkaloids and drug molecules. Retrieved from [Link]
-
National Institutes of Health. (2018, May 2). N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Introduction of Functional Groups into Peptides via N -Alkylation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
- Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
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Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
Abstract
Solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984, has become the cornerstone of modern peptide science.[1][2] This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[3][4] The key advantages of SPPS lie in its efficiency and simplicity; the use of excess reagents to drive reactions to completion is feasible because unreacted materials and byproducts can be easily removed by simple filtration and washing, thus avoiding complex purification of intermediate products.[2][5] This guide provides an in-depth exploration of the chemical principles, strategic choices, and detailed protocols essential for the successful synthesis of peptides, with a focus on the widely adopted 9-fluorenylmethyloxycarbonyl (Fmoc) strategy.
Foundational Principles: Choosing Your Synthetic Strategy
The success of any peptide synthesis campaign hinges on the initial strategic decisions. The two dominant chemistries in SPPS are the tert-butyloxycarbonyl (Boc) and the Fmoc strategies, distinguished by the protecting group on the α-amino group of the incoming amino acid.
-
Boc Strategy: This classic approach utilizes the acid-labile Boc group for Nα-protection, which is removed with a moderately strong acid like trifluoroacetic acid (TFA). Side-chain protecting groups are typically benzyl-based and require a very strong, hazardous acid, such as hydrofluoric acid (HF), for final cleavage.[6]
-
Fmoc Strategy: This is now the most common approach due to its use of milder reaction conditions.[7] The base-labile Fmoc group is removed with a weak base, typically a solution of piperidine in a polar aprotic solvent.[7][8] The side-chain protecting groups and the resin linker are acid-labile, allowing for a final, single-step cleavage and deprotection with TFA.[7][] This "orthogonal" protection scheme is a major advantage, preventing unintended side-chain deprotection during the synthesis cycles.[]
This guide will focus on the Fmoc/tBu strategy due to its widespread adoption, safety, and compatibility with a vast array of modified peptides.[7]
The Core Components of Fmoc SPPS
A successful synthesis requires careful selection of four key components: the solid support (resin), the linker, the amino acid derivatives, and the coupling reagents.
The Solid Support: Resins and Linkers
The resin is the insoluble matrix upon which the peptide is built. Polystyrene, cross-linked with 1% divinylbenzene, is a popular and cost-effective choice.[10][11] The resin's properties, such as particle size and swelling capacity, are critical for reaction efficiency. Smaller particles and higher swelling in the chosen solvent improve reagent diffusion and reaction kinetics.[12][13][14]
The choice of resin is dictated by the desired C-terminal functionality of the final peptide.[15]
| Resin Type | Linker Type | Cleavage Condition | C-Terminal Result | Primary Application |
| Wang Resin | p-alkoxybenzyl alcohol | Concentrated TFA | Carboxylic Acid | General synthesis of C-terminal acids.[12][16][17] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Highly acid-labile trityl | Very Mild Acid (e.g., 1-3% TFA) | Carboxylic Acid | Synthesis of protected peptide fragments; minimizes racemization.[10][17][18][19] |
| Rink Amide Resin | Acid-labile Rink linker | Concentrated TFA | Amide | General synthesis of C-terminal amides, crucial for many bioactive peptides.[8][10][16][17] |
| Sieber Amide Resin | Acid-sensitive linker | Very Mild Acid (e.g., 1% TFA) | Amide | Synthesis of protected peptide amides under very mild conditions.[10][16] |
Coupling Reagents: The Engine of Peptide Bond Formation
The formation of the amide (peptide) bond requires the activation of the carboxylic acid group of the incoming amino acid. This is the most critical step in the synthesis cycle. Modern SPPS relies on highly efficient coupling reagents to achieve near-quantitative reaction yields.
-
Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC) are used with additives like OxymaPure to form an active ester, which then reacts with the free amine on the peptide-resin. This combination is a gold standard for high-temperature synthesis due to its stability and low racemization risk.
-
Onium Salts (Aminium/Uronium/Phosphonium): Reagents like HBTU, HATU, and PyBOP® are highly efficient activators. They react with the amino acid's carboxyl group to form an active species that rapidly couples to the N-terminal amine. These are the most popular choices for room-temperature synthesis.[5][13]
The choice of reagent is often a balance between efficiency, cost, and the potential for side reactions like racemization, particularly at the C-terminal residue of the incoming amino acid.
The SPPS Workflow: A Step-by-Step Guide
The synthesis of a peptide is a cyclical process, with each cycle adding one amino acid to the growing chain.[3][11]
Figure 1: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.
Protocol 1: Standard Fmoc-SPPS Cycle (0.1 mmol Scale)
This protocol outlines a single cycle for adding an amino acid.
1. Resin Preparation & Swelling:
-
Place the resin (e.g., 135 mg of Rink Amide resin, 0.74 mmol/g loading) into a reaction vessel.
-
Add N,N-Dimethylformamide (DMF, 5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.[2][8] This step is crucial to expose the reactive sites within the resin beads.[8]
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.[8][15]
-
Agitate for 5-7 minutes at room temperature. The Fmoc group is cleaved via a β-elimination mechanism.[18]
-
Drain the solution. Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
-
Drain the vessel and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[18]
3. Amino Acid Coupling:
-
In a separate vial, prepare the activation solution:
-
Fmoc-protected amino acid (0.4 mmol, 4 eq.)
-
HBTU (0.38 mmol, 3.8 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)
-
Dissolve in ~3 mL of DMF.
-
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 30-60 minutes at room temperature.
-
Drain the coupling solution.
4. Washing:
-
Wash the peptide-resin thoroughly with DMF (5 x 5 mL) to remove excess reagents and byproducts. The resin is now ready for the next cycle.
Process Control and Troubleshooting
Ensuring the completeness of each deprotection and coupling step is paramount to obtaining a high-purity final product.
In-Process Monitoring: The Kaiser Test
The Kaiser test, or ninhydrin test, is a highly sensitive qualitative method for detecting free primary amines on the resin.[18][20][21]
-
Principle: Ninhydrin reacts with primary amines to produce an intense blue color ("Ruhemann's purple").[22]
-
Application: A small sample of beads is taken after the coupling step.
-
Limitation: The Kaiser test gives a false negative (a reddish-brown color) for secondary amines, such as N-terminal proline.[21][23] Alternative tests like the Chloranil test are used in these cases.[21]
Protocol 2: The Kaiser Test
-
Withdraw a small sample of resin beads (~5-10 mg) after the post-coupling wash and place them in a small glass test tube.
-
Add 2-3 drops each of:
-
Solution A: Phenol in ethanol
-
Solution B: Potassium cyanide (KCN) in pyridine
-
Solution C: Ninhydrin in ethanol[22]
-
-
Observe the color of the beads and the solution.
Troubleshooting "Difficult Sequences" and Aggregation
Certain peptide sequences, particularly those rich in hydrophobic residues, are prone to aggregation on the resin.[24] This leads to poor reagent diffusion, causing incomplete deprotection and coupling reactions.[24][25]
Mitigation Strategies:
-
Change Solvents: Switching from DMF to N-methylpyrrolidone (NMP) or adding chaotropic salts (e.g., LiCl) can help disrupt the hydrogen bonds causing aggregation.[24][26]
-
Elevated Temperature: Performing couplings at higher temperatures (e.g., using microwave-assisted synthesizers) can significantly improve efficiency.[24][27]
-
Specialized Reagents: Use stronger coupling reagents like HATU.[21]
-
Structural Disruption: Incorporate pseudoproline dipeptides or backbone-protecting groups (e.g., Hmb) to disrupt the secondary structures that lead to aggregation.[24][26]
The Final Steps: Cleavage and Purification
Once the peptide sequence is fully assembled, it must be cleaved from the resin and all side-chain protecting groups must be removed.
Cleavage from the Resin
For most standard Fmoc-synthesized peptides on Wang or Rink Amide resins, this is achieved with a concentrated solution of TFA.[7][8][13] During this process, the acid-labile side-chain protecting groups are cleaved, generating highly reactive carbocations. These cations can modify sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[28][29]
To prevent these side reactions, "scavengers" are added to the TFA cleavage cocktail to trap the reactive cations.[28][29]
Protocol 3: Standard TFA Cleavage
-
Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare a fresh cleavage cocktail. A common general-purpose cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) .[8][28] TIS is an excellent scavenger for the trityl cations generated from many protecting groups.[29]
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-3 hours.[8]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet.
| Scavenger | Target Residue(s) / Cation |
| Water | Trp (Boc group removal) |
| Triisopropylsilane (TIS) | Trp, Trityl cations from linkers and protecting groups (e.g., Cys(Trt), His(Trt)).[29] |
| 1,2-Ethanedithiol (EDT) | Cys(Trt), Met |
| Phenol | Tyr, Trp.[29] |
Table 2: Common Scavengers and Their Targets in TFA Cleavage.
Analysis and Purification
The final step is to verify the identity and purity of the synthesized peptide and purify it to the desired level.
-
High-Performance Liquid Chromatography (HPLC): This is the gold-standard technique for assessing peptide purity.[30][31] Reversed-phase HPLC (RP-HPLC) separates the desired peptide from impurities based on hydrophobicity.[32][33] Purity is reported as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram.[34]
-
Mass Spectrometry (MS): MS is used to confirm the molecular identity of the peptide by measuring its exact molecular weight.[30][32] The observed mass is compared to the theoretical (calculated) mass of the target peptide sequence.[30]
Together, HPLC and MS provide a comprehensive analysis of the synthesis outcome, forming the basis of a Certificate of Analysis (COA).[30] Purification is typically performed using preparative RP-HPLC, where fractions corresponding to the pure peptide are collected.
Conclusion
Solid-phase peptide synthesis is a powerful and versatile technology that has enabled significant advances in biochemistry, drug discovery, and materials science.[25] By understanding the fundamental chemical principles, making informed strategic choices regarding resins and reagents, and adhering to robust protocols, researchers can reliably synthesize high-quality peptides for a wide range of applications. Careful in-process monitoring and the application of appropriate troubleshooting strategies are key to overcoming challenges such as peptide aggregation, ensuring the successful assembly of even complex sequences.
References
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Noor Enzymes. (2025, September 16). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence.
- Palomo, J. M. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances.
- Palomo, J. M. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances.
- MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Resin: Rink Amide-AM vs. Other SPPS Resins. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- ChemPep. (n.d.). Resins for Solid Phase Peptide Synthesis.
- BenchChem. (n.d.). A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis Strategies.
- BenchChem. (n.d.). A Researcher's Guide to Peptide Synthesis Resins: Wang vs. Rink Amide vs. 2-Chlorotrityl Chloride.
- Peptides.co. (2025, November 6). HPLC and Mass Spectrometry in Peptide Analysis.
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
- BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Palomo, J. M. (2014, July 25). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. Semantic Scholar.
- GenScript. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
- AltaBioscience. (n.d.). Advantages of Wang Resin in Peptide Synthesis.
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
- ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of....
- CEM Corporation. (n.d.). Peptide Synthesis Applications.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from UCI Department of Chemistry website.
- Coin-Operated Press. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Biotage. (2023, February 1). How to choose the right resin functionality for solid phase peptide synthesis.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- ResearchGate. (2025, August 6). Overview of Solid Phase Synthesis of Difficult Peptide Sequences.
- Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Semantic Scholar. (n.d.). INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- Sigma-Aldrich. (n.d.). 60017 Kaiser test kit.
- CEM Corporation. (n.d.). Peptide Synthesis.
- CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- CEM GmbH. (n.d.). One-pot Coupling and Deprotection for Fmoc Solid Phase Peptide Synthesis.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- Bachem. (2021, March 18). SPPS - Solid phase peptide synthesis.
- Amblard, F., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
- Bachem. (n.d.). Bachem Peptide Guide.
- SYNFORM. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis.
- ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- BOC Sciences. (n.d.). Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- CHIMIA. (n.d.). Bachem – Insights into Innovative and Sustainable Peptide Chemistry and Technology by the Leading Independent Manufacturer of TIDES.
- Reddit. (2018, July 14). Solid Phase Synthesis-- What are the major problems in the lab?.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
Sources
- 1. Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. chempep.com [chempep.com]
- 11. bachem.com [bachem.com]
- 12. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
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- 15. chem.uci.edu [chem.uci.edu]
- 16. nbinno.com [nbinno.com]
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- 21. peptide.com [peptide.com]
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- 34. biogenixpeptides.com [biogenixpeptides.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude tert-Butyl (4-(1-aminoethyl)phenyl)carbamate
Welcome to the dedicated technical support guide for the purification of crude tert-Butyl (4-(1-aminoethyl)phenyl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate with high purity. The following sections provide in-depth, field-proven insights into common purification strategies, troubleshooting common issues, and answering frequently asked questions.
Understanding the Molecule and Potential Impurities
This compound possesses two key functional groups: a primary aliphatic amine and a Boc-protected aromatic amine. The significant difference in the basicity and polarity of these two groups, along with the properties of the Boc group, dictates the purification strategy.
Common Impurities May Include:
-
Starting Materials: Unreacted 4-(1-aminoethyl)aniline.
-
Reaction By-products: Di-Boc protected species, where both the aromatic and aliphatic amines have reacted with the Boc-anhydride.
-
Reagents: Residual di-tert-butyl dicarbonate (Boc₂O) or its breakdown products, and the base used in the reaction (e.g., triethylamine).[1][2]
-
Solvents: Residual solvents from the reaction and initial work-up.
Logical Workflow for Purification Method Selection
Choosing the right purification method depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The following diagram outlines a logical decision-making process.
Caption: Decision workflow for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What is the first purification step I should consider for my crude product?
A1: For most scales, a liquid-liquid acid-base extraction is the most efficient first step. The primary aliphatic amine is significantly more basic than the Boc-protected aromatic amine. This allows you to selectively protonate and wash away unreacted basic starting materials, such as 4-(1-aminoethyl)aniline, using a dilute aqueous acid wash. The desired product will remain in the organic layer.
Q2: Which acidic solution is recommended for the acid wash, and are there any risks?
A2: A dilute solution of HCl (e.g., 0.5 M to 1 M) or an aqueous solution of citric acid (e.g., 5-10% w/v) is recommended. Crucially, you must avoid prolonged exposure to acidic conditions or the use of strong acids like concentrated HCl or trifluoroacetic acid (TFA), as this can lead to the cleavage of the acid-labile Boc protecting group. [1][3][4] The wash should be performed quickly, and the layers separated promptly.
Q3: My product is a solid after initial work-up. Can I just recrystallize it?
A3: Recrystallization can be an excellent and scalable method if your crude product is already of moderate purity (typically >85%) and solid. The key is finding a suitable solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. You will need to screen various solvents to find the optimal conditions.
Q4: What are the best starting conditions for column chromatography?
A4: Silica gel is the standard stationary phase.[5][6] For the mobile phase, a gradient system of ethyl acetate (EtOAc) in hexanes or dichloromethane (DCM) is a good starting point. Due to the free primary amine, peak tailing can be an issue. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine (TEA) or ammonia in methanol (added to the more polar solvent).
Troubleshooting Guides
Scenario 1: Low Yield After Acid-Base Extraction
Problem: You have experienced significant product loss into the aqueous layer during the acidic wash.
| Potential Cause | Troubleshooting Step & Explanation |
| Acid concentration too high or pH too low. | The Boc-protected amine, while less basic, can still be protonated under strongly acidic conditions, increasing its aqueous solubility. Solution: Use a milder acid (e.g., 10% citric acid) or a more dilute HCl solution (0.5 M). Monitor the aqueous pH to ensure it does not drop below ~3-4.[3] |
| Emulsion formation. | The presence of both polar and non-polar groups can lead to emulsions at the organic/aqueous interface, trapping the product. Solution: Add a small amount of brine (saturated NaCl solution) to the mixture to break the emulsion. If the problem persists, filter the entire mixture through a pad of Celite®. |
| Premature Boc-group cleavage. | Prolonged contact with the acidic aqueous phase has cleaved the Boc group, rendering the resulting diamine highly water-soluble. Solution: Perform the extraction quickly. Ensure the temperature does not rise, and separate the layers immediately after mixing.[3] |
Scenario 2: Co-elution of Impurities During Column Chromatography
Problem: An impurity is co-eluting with your desired product on the silica gel column.
Caption: Troubleshooting workflow for co-elution in column chromatography.
Scenario 3: Product Fails to Crystallize or Oils Out
Problem: During a recrystallization attempt, the product either remains in solution upon cooling or separates as an oil.
| Potential Cause | Troubleshooting Step & Explanation |
| Solvent is too good. | The product is too soluble in the chosen solvent, even at low temperatures. Solution: Add a miscible "anti-solvent" (one in which your product is insoluble) dropwise to the warm solution until it becomes slightly turbid. Re-heat to clarify and then allow to cool slowly. Common anti-solvents include hexanes or water. |
| Cooling rate is too fast. | Rapid cooling promotes oiling out rather than the ordered lattice formation required for crystallization. Solution: Allow the heated solution to cool to room temperature slowly and undisturbed. If necessary, insulate the flask. Once at room temperature, place it in a refrigerator, and then a freezer. |
| Presence of impurities. | Significant impurities can inhibit crystal lattice formation. Solution: The crude material may be too impure for recrystallization. First, perform an acid-base wash or a quick filtration through a small plug of silica gel to remove gross impurities, then attempt recrystallization again. |
| Lack of nucleation sites. | Crystallization requires a starting point (a nucleus) to grow. Solution: Try scratching the inside of the flask with a glass rod at the solvent line. Alternatively, add a single, tiny seed crystal of previously purified material. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolve the crude material in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 0.5 M HCl (aq). Shake the funnel gently for 30-60 seconds, venting frequently.
-
Allow the layers to separate and drain the lower organic layer. Note: If using EtOAc, the organic layer will be on top.
-
Wash the organic layer sequentially with:
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.[3][7]
Protocol 2: Flash Column Chromatography
-
Slurry Preparation: Adsorb the partially purified product onto a small amount of silica gel by dissolving it in a minimal amount of DCM or EtOAc and adding silica. Evaporate the solvent completely to get a dry, free-flowing powder.
-
Column Packing: Wet-pack a column with silica gel using your starting eluent (e.g., 95:5 Hexanes:EtOAc).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Run the column with a gradually increasing polarity gradient. A typical gradient might be from 5% to 50% EtOAc in Hexanes. Add 0.5% triethylamine to the eluent mixture to prevent peak tailing.
-
Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
References
-
SIELC Technologies. tert-Butyl carbamate. [Link]
-
MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
YouTube. Amine Boc protection-Mechanism and Reaction Setup. [Link]
- Google Patents.
-
Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]
-
PubChem. tert-Butyl (4-aminophenyl)carbamate. [Link]
-
ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Conversion in Enzymatic Resolution of Carbamates
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the enzymatic resolution of carbamates. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to overcome challenges and achieve optimal results in your experiments. As Senior Application Scientists, we have compiled this resource based on a synthesis of established protocols and field-proven insights to ensure you have a self-validating system for success.
Troubleshooting Guide: Low Conversion Efficiency
Low conversion is a common hurdle in the enzymatic resolution of carbamates. This guide provides a systematic approach to diagnosing and resolving the underlying issues.
Initial Assessment: Where is the process failing?
Before diving into specific parameters, it's crucial to pinpoint the general area of failure. The troubleshooting workflow below can help guide your investigation.
Caption: Troubleshooting workflow for low conversion.
Q1: Is your enzyme active and appropriate for the substrate?
An inactive or unsuitable enzyme is a primary suspect for low conversion.
Possible Causes & Solutions:
-
Improper Enzyme Selection: Not all enzymes that hydrolyze esters are effective for carbamates. While some lipases and esterases show promiscuous activity, their efficiency can be low.[1] Acylases and acetylcholinesterases have been shown to stereoselectively cleave carbamyl groups.[2]
-
Recommendation: Screen a panel of commercially available enzymes, including lipases (e.g., Candida antarctica lipase B - CALB), esterases, and acylases, to identify the most effective one for your specific carbamate.
-
-
Enzyme Inactivation: Enzymes can lose activity due to improper storage, handling, or the presence of denaturing agents in the reaction mixture.
-
Protocol: Perform a standard activity assay using a known substrate for your enzyme to confirm its viability. For example, use p-nitrophenyl acetate for esterases.
-
-
Steric Hindrance: The three-dimensional structure of your carbamate substrate may prevent it from fitting into the enzyme's active site. Bulky substituents near the carbamate linkage can significantly reduce or prevent enzymatic activity.[3]
Q2: Are your reaction conditions optimized?
Enzyme activity is highly sensitive to the reaction environment. Suboptimal conditions can drastically reduce conversion rates.[5]
Key Parameters to Optimize:
| Parameter | Typical Range | Rationale & Troubleshooting Tips |
| pH | 6.0 - 9.0 | The optimal pH depends on the specific enzyme.[6][5] Deviations can lead to reduced activity or denaturation.[5] Test a range of pH values using appropriate buffer systems. The optimal pH for hog kidney acylase activity on N-(methoxycarbonyl)-DL-alanine is 7.5.[2] |
| Temperature | 25°C - 60°C | Higher temperatures generally increase reaction rates, but excessive heat can cause denaturation.[7][8] Determine the optimal temperature for your enzyme. For example, a study on double enzymatic kinetic resolution found 50°C in toluene to be optimal for Novozym 435.[4] |
| Solvent | Organic Solvents (e.g., Toluene, MTBE) or Aqueous Buffers | The choice of solvent can significantly impact both conversion and enantioselectivity.[4] For hydrophobic substrates, organic solvents are often necessary. Screen various solvents to find the best balance. Methyl tert-butyl ether (MTBE) has been identified as a suitable solvent for some resolutions.[4] |
| Mixing | Gentle Agitation | Adequate mixing is essential to ensure proper interaction between the enzyme and substrate, especially with immobilized enzymes. |
| Substrate Concentration | Variable | High substrate concentrations can sometimes lead to substrate inhibition. Conversely, very low concentrations may result in slow reaction rates. Determine the optimal substrate concentration for your system. |
| Enzyme Concentration | Variable | Increasing the enzyme concentration will generally increase the reaction rate, provided the substrate is not limiting.[6][8] |
Q3: Could the substrate itself be the issue?
The purity and stability of your carbamate substrate are critical for a successful resolution.
Possible Causes & Solutions:
-
Substrate Instability: Carbamates can be susceptible to hydrolysis, especially under non-neutral pH conditions.[9][10]
-
Recommendation: Assess the stability of your substrate under the planned reaction conditions without the enzyme. Use an analytical technique like HPLC or GC to monitor for any non-enzymatic degradation.
-
-
Substrate Impurities: Impurities in your starting material could act as inhibitors.
-
Recommendation: Ensure the purity of your racemic carbamate using appropriate analytical methods before starting the enzymatic reaction.
-
Q4: Are you observing enzyme inhibition?
Inhibition can be a significant factor in low conversion, and it can arise from several sources.
Types of Inhibition and Solutions:
-
Product Inhibition: The product of the enzymatic reaction can sometimes bind to the active site, preventing further substrate binding.[11]
-
Strategy: Monitor the reaction progress over time. If the rate slows down significantly as the product concentration increases, product inhibition may be occurring. Consider in-situ product removal techniques if feasible.
-
-
Competitive Inhibition: A compound structurally similar to the substrate may compete for the enzyme's active site.[12]
-
Non-Competitive Inhibition: An inhibitor may bind to a site on the enzyme other than the active site, altering its conformation and reducing its activity.
-
Recommendation: If inhibition is suspected, a kinetic study can help determine the type of inhibition and the identity of the inhibitor.
-
Frequently Asked Questions (FAQs)
Q: What is the maximum theoretical yield for a kinetic resolution of a carbamate?
A: In a standard kinetic resolution, the maximum theoretical yield for one enantiomer (either the unreacted substrate or the product) is 50%. This is because the enzyme selectively reacts with one enantiomer from a racemic mixture.[3]
Q: How can I monitor the progress of my enzymatic resolution?
A: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common and effective method for monitoring both the conversion and the enantiomeric excess (ee) of the substrate and product.[14] Gas Chromatography (GC) with a chiral column can also be used.[15]
Q: My conversion is around 50%, but the enantiomeric excess (ee) is low. What should I do?
A: This indicates that the enzyme is not sufficiently stereoselective.
-
Troubleshooting Steps:
-
Re-optimize Reaction Conditions: Enantioselectivity can be highly dependent on temperature and solvent.
-
Screen Other Enzymes: A different enzyme may offer higher stereoselectivity for your substrate.
-
Consider a Different Acyl Donor/Acceptor: In transesterification-type resolutions, varying the acyl donor or acceptor can sometimes improve enantioselectivity.
-
Q: Can I reuse my immobilized enzyme?
A: Yes, one of the major advantages of using immobilized enzymes like Novozym 435 is their reusability, which can significantly reduce costs.[4] After the reaction, the enzyme can be recovered by filtration, washed, and used in subsequent batches. It is advisable to test the activity of the recycled enzyme to ensure it has not significantly degraded.
Experimental Protocols
Protocol 1: General Procedure for Screening Enzyme Activity
This protocol provides a starting point for screening different enzymes for the resolution of your carbamate.
-
Substrate Preparation: Prepare a stock solution of your racemic carbamate in a suitable organic solvent (e.g., MTBE or toluene).
-
Enzyme Preparation: Weigh a specific amount of each enzyme (e.g., 10 mg) into separate reaction vials. If using an immobilized enzyme, ensure it is properly pre-washed and dried according to the manufacturer's instructions.
-
Reaction Setup: To each vial, add the carbamate stock solution and any necessary co-solvents or buffers.
-
Incubation: Place the vials in a shaker incubator at a controlled temperature (e.g., 40°C) and agitation speed.
-
Sampling: At regular intervals (e.g., 2, 4, 8, 24 hours), take a small aliquot from each reaction mixture.
-
Quenching: Stop the reaction in the aliquot by adding a quenching agent (e.g., a strong acid or base, depending on the enzyme's stability) or by filtering off the enzyme.
-
Analysis: Analyze the samples by chiral HPLC or GC to determine the conversion and enantiomeric excess.[14][16]
Protocol 2: Optimization of Reaction Temperature
-
Setup: Prepare multiple identical reaction mixtures as described in Protocol 1, using the most promising enzyme identified during the screening phase.
-
Incubation: Place each reaction vial in a separate incubator set to a different temperature (e.g., 25°C, 35°C, 45°C, 55°C).
-
Monitoring: Monitor the reactions over a set period (e.g., 24 hours), taking samples at regular intervals.
-
Analysis: Analyze the samples to determine the conversion and enantiomeric excess at each temperature.
-
Determination of Optimum Temperature: The optimal temperature is the one that provides the best balance of high conversion and high enantiomeric excess in a reasonable timeframe.[5]
Caption: Logical flow for reaction optimization.
References
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. National Institutes of Health. [Link]
-
In vitro Inhibition of Cholinesterases by Carbamates - A Kinetic Study. ResearchGate. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Institutes of Health. [Link]
-
Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. National Institutes of Health. [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Institutes of Health. [Link]
-
Studies on the enzymatic hydrolysis of amino acid carbamates. PubMed. [Link]
-
Enzyme inhibition and enzyme-linked immunosorbent assay methods for carbamate pesticide residue analysis in fresh produce. PubMed. [Link]
-
Discovery of carbamate degrading enzymes by functional metagenomics. National Institutes of Health. [Link]
-
Kinetics of Carbamate Formation and Breakdown. ResearchGate. [Link]
-
Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases. PubMed. [Link]
-
Kinetics and Mechanism of the Reversible Dissociation of Ammonium Carbamate. UreaKnowHow.com. [Link]
-
Practical Considerations in Kinetic Resolution Reactions. STEM. [Link]
-
Detection and separation methods for resolution of products of enzymatic reactions. ResearchGate. [Link]
-
Enzymatic Resolution of Chiral Phosphinate Esters. ACS Publications. [Link]
-
Analytical methods for human biomonitoring of pesticides. A review. ScienceDirect. [Link]
-
Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate. [Link]
-
Factors affecting enzyme activity. Monash University. [Link]
-
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. National Institutes of Health. [Link]
-
Factors Affecting Enzyme Activity. ResearchGate. [Link]
-
Effects of Structural Variations on the Rates of Enzymatic and Nonenzymatic Hydrolysis of Carbonate and Carbamate Esters. PubMed. [Link]
-
Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. USGS Publications Warehouse. [Link]
-
Enzymatic resolution of chiral phosphinate esters. PubMed. [Link]
-
Factors That Affects Enzyme Activity. Conduct Science. [Link]
Sources
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- 2. Studies on the enzymatic hydrolysis of amino acid carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longchangchemical.com [longchangchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. monash.edu [monash.edu]
- 8. conductscience.com [conductscience.com]
- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hh-ra.org [hh-ra.org]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography [pubs.usgs.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent side product formation in coupling reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges in preventing side product formation.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. However, several side reactions can diminish the yield of the desired product and complicate purification. This guide addresses the most common side products and provides strategies for their prevention.
FAQ 1: My Suzuki reaction is producing a significant amount of homocoupling product from the boronic acid. What is causing this and how can I prevent it?
Answer:
Homocoupling of boronic acids to form symmetrical biaryls is a common side reaction in Suzuki-Miyaura coupling. This is often exacerbated by the presence of oxygen in the reaction mixture.[1] Oxygen can mediate the homocoupling process through a Pd(II) species, which can react with two molecules of the boronic acid instead of the aryl halide.[2][3]
Core Directive: Minimizing Oxygen and Controlling Catalyst Redox State
To suppress boronic acid homocoupling, rigorous exclusion of oxygen is critical. Additionally, controlling the palladium catalyst's oxidation state can prevent the formation of Pd(II) species that drive this side reaction.
Troubleshooting Protocol:
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). This can be achieved by using a glovebox or employing robust Schlenk line techniques.[4]
-
Solvent Degassing: Thoroughly degas all solvents and liquid reagents prior to use. Common methods include:
-
Catalyst Choice:
-
Use a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to minimize the presence of Pd(II) at the start of the reaction.[5]
-
If using a Pd(II) precatalyst like Pd(OAc)₂, consider adding a reducing agent, such as potassium formate, to facilitate the in-situ reduction to the active Pd(0) species and minimize Pd(II)-mediated homocoupling.[3]
-
-
Reaction Setup: Add the palladium catalyst to the reaction mixture last, after all other reagents have been combined and the system has been thoroughly deoxygenated.
Visualizing the Problem:
Caption: Suzuki cycle vs. homocoupling pathway.
FAQ 2: I am observing a significant amount of protodeboronation in my reaction, leading to the formation of an arene byproduct. How can I mitigate this?
Answer:
Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[6] This side reaction consumes the boronic acid and reduces the yield of the desired cross-coupled product. It can be catalyzed by acid, base, or even the palladium catalyst itself.[6][7]
Core Directive: Stabilizing the Boronic Acid and Optimizing Reaction Kinetics
The key to preventing protodeboronation is to either stabilize the boronic acid or to accelerate the desired cross-coupling reaction so that it outcompetes the protodeboronation pathway.
Troubleshooting Protocol:
-
Boronic Acid Stability:
-
Reaction Conditions:
-
Base Selection: The choice of base can significantly impact the rate of protodeboronation. While a base is necessary for the transmetalation step, overly strong or certain types of bases can accelerate protodeboronation.[8] Screen different bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).[9]
-
Solvent Effects: The solvent can influence the rate of both the desired reaction and protodeboronation.[10][11] Aprotic solvents like dioxane or THF are commonly used. The addition of water is often necessary for the reaction but excessive amounts can promote protodeboronation.[12]
-
-
Catalyst and Ligand Effects:
-
Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the rate-determining oxidative addition step and the subsequent transmetalation, thus minimizing the time the boronic acid is exposed to conditions that favor protodeboronation.[5][7][13] However, excessively bulky ligands can sometimes promote palladium-catalyzed protodeboronation.[5][7]
-
Catalyst Loading: Ensure an adequate catalyst loading to maintain a high rate for the desired cross-coupling.
-
Quantitative Data Summary: Ligand Effects on Protodeboronation
| Ligand | Steric Bulk | General Effect on Protodeboronation | Reference |
| P(t-Bu)₃ | High | Can increase Pd-catalyzed protodeboronation.[5] | [5] |
| JohnPhos | High | Can increase Pd-catalyzed protodeboronation.[5] | [5] |
| PCy₃ | Moderate | Lower protodeboronation compared to P(t-Bu)₃.[5] | [5] |
| SPhos | High | Can be effective in suppressing side reactions.[14] | [14] |
FAQ 3: Dehalogenation of my aryl halide starting material is a major side reaction. What are the causes and solutions?
Answer:
Dehalogenation is the replacement of the halide on the aryl starting material with a hydrogen atom. This side reaction can occur after the oxidative addition step in the catalytic cycle. The resulting Ar-Pd(II)-X intermediate can react with a hydride source in the reaction mixture, followed by reductive elimination to yield the dehalogenated arene.[2]
Core Directive: Eliminating Hydride Sources and Promoting Reductive Elimination of the Desired Product
The primary strategy is to identify and eliminate potential sources of hydride in the reaction mixture. Additionally, optimizing conditions to favor the desired reductive elimination pathway is crucial.
Troubleshooting Protocol:
-
Identify and Eliminate Hydride Sources:
-
Solvents: Some solvents, like certain alcohols, can act as hydride donors. If dehalogenation is an issue, consider switching to aprotic solvents like dioxane, toluene, or DMF.
-
Bases: Certain amine bases can also be a source of hydrides.[2] Consider using inorganic bases like K₂CO₃ or K₃PO₄.
-
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired reductive elimination versus the dehalogenation pathway. Electron-rich and bulky ligands can promote the desired C-C bond formation.
-
Reaction Temperature: Higher temperatures can sometimes favor decomposition pathways that lead to dehalogenation. Try running the reaction at a lower temperature.
Troubleshooting Guide: Heck Coupling
The Heck reaction is a cornerstone for the formation of substituted alkenes. However, side reactions can lead to low yields and isomeric impurities.
FAQ 4: My Heck reaction is producing a mixture of alkene isomers. How can I improve the regioselectivity?
Answer:
The formation of alkene isomers in a Heck reaction is often due to β-hydride elimination from different positions or isomerization of the product alkene.[15] The regioselectivity of the initial migratory insertion and the subsequent β-hydride elimination are key factors.
Core Directive: Controlling Migratory Insertion and Preventing Product Isomerization
The choice of ligands and additives can influence the regioselectivity of the migratory insertion step. Preventing isomerization of the newly formed double bond is also critical for obtaining a single product.
Troubleshooting Protocol:
-
Ligand Choice:
-
Bidentate Ligands: Using bidentate phosphine ligands, such as BINAP, can often improve regioselectivity compared to monodentate ligands.
-
Electronic Effects: The electronic properties of the ligand can influence the regioselectivity of the migratory insertion step.
-
-
Additives: The addition of silver or thallium salts can sometimes improve regioselectivity by facilitating the reductive elimination of HX and preventing re-addition and subsequent isomerization.[16]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes disfavor product isomerization.
-
Base: The choice of base can also influence the outcome. A hindered, non-nucleophilic base is often preferred.
-
FAQ 5: I am observing the formation of palladium black and my reaction has stalled. What is the cause and how can I prevent it?
Answer:
The formation of palladium black indicates the decomposition of the active Pd(0) catalyst into an inactive, agglomerated form.[17] This is a common cause of low conversion in Heck reactions.
Core Directive: Stabilizing the Active Catalyst
The key is to maintain the palladium catalyst in its active, soluble Pd(0) state throughout the reaction. This is primarily achieved through the use of appropriate ligands and by ensuring an inert atmosphere.
Troubleshooting Protocol:
-
Ligand-to-Metal Ratio: Ensure an adequate ligand-to-palladium ratio. An excess of the phosphine ligand can help stabilize the Pd(0) species and prevent agglomeration.
-
Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then decompose to palladium black.[17] Rigorous exclusion of oxygen is crucial.
-
Temperature Control: High reaction temperatures can accelerate catalyst decomposition.[17][18] If possible, run the reaction at a lower temperature.
-
Catalyst Precursor: If using a Pd(II) precatalyst like (C₆H₅CN)₂PdCl₂, ensure that the in-situ reduction to Pd(0) is efficient. The presence of a phosphine ligand typically facilitates this reduction.[17]
Visualizing Catalyst Decomposition:
Caption: Factors leading to catalyst decomposition.
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds. The most prevalent side reaction is the homocoupling of the terminal alkyne.
FAQ 6: My Sonogashira reaction is yielding a large amount of the alkyne homocoupling product (Glaser coupling). How can I suppress this?
Answer:
The homocoupling of terminal alkynes, often referred to as Glaser coupling, is a common side reaction in Sonogashira coupling, especially when a copper co-catalyst is used in the presence of oxygen.[19][20] This reaction leads to the formation of a 1,3-diyne byproduct.
Core Directive: Minimizing Oxygen and Optimizing the Catalyst System
The most effective strategies for preventing alkyne homocoupling are to rigorously exclude oxygen from the reaction and to consider using a copper-free catalyst system.
Troubleshooting Protocol:
-
Inert Atmosphere: As with other coupling reactions, maintaining a strict inert atmosphere (Argon or Nitrogen) is the first line of defense against oxygen-mediated homocoupling.[19][21]
-
Copper-Free Conditions: The copper co-catalyst is often a major contributor to Glaser coupling.[19][22] Many copper-free Sonogashira protocols have been developed and can be highly effective in preventing this side reaction.[23]
-
Slow Addition of Alkyne: Maintaining a low concentration of the terminal alkyne throughout the reaction can favor the desired cross-coupling over homocoupling. This can be achieved by adding the alkyne slowly to the reaction mixture using a syringe pump.[24]
-
Use of Protecting Groups: The terminal alkyne can be protected with a silyl group, such as trimethylsilyl (TMS). The protected alkyne is then coupled, and the silyl group is subsequently removed.[19][24] This strategy completely prevents homocoupling.
-
Base Selection: The choice of base can also play a role. Amine bases like triethylamine or diisopropylamine are commonly used.[19]
Experimental Protocol: Copper-Free Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., THF or DMF).
-
Add the base (e.g., triethylamine, 2-3 equiv).
-
Slowly add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor by TLC or GC-MS until the starting material is consumed.
-
Work up the reaction by filtering off any solids and removing the solvent under reduced pressure. Purify the product by column chromatography.
References
- Protodeboronation - Wikipedia. [URL: https://en.wikipedia.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. [URL: https://www.benchchem.
- Sonogashira coupling - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- Heck Reaction—State of the Art - MDPI. [URL: https://www.mdpi.com/2073-4344/10/3/269]
- Technical Support Center: Preventing Dimerization of Terminal Alkynes in Coupling Reactions - Benchchem. [URL: https://www.benchchem.com/technical-support-center/preventing-dimerization-of-terminal-alkynes-in-coupling-reactions]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Organometallic_Compounds/17.11%3A_Suzuki-Miyaura_Coupling]
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [URL: https://yonedalabs.com/archives/230]
- Bulky ligands promote palladium-catalyzed protodeboronation - The Matter Blotter. [URL: https://thematterblotter.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. [URL: https://www.youtube.
- Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64d0a1587329818451083317]
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c08518]
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9343362/]
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids - Benchchem. [URL: https://www.benchchem.com/technical-support-center/strategies-to-minimize-homocoupling-in-suzuki-reactions-of-boronic-acids]
- Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. [URL: https://www.benchchem.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b00192]
- Cross-Coupling Reaction Guide - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/campaigns/cross-coupling-reaction-guide]
- Copper-free Sonogashira coupling - The chemical reaction database. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. [URL: https://pubs.rsc.org/en/content/ebook/978-1-84973-962-6/chapter/4/sonogashira-coupling]
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/190/987/cross-coupling-reaction-manual.pdf]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4506979/]
- Heck Reaction - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/05%3A_The_Main_Group_Elements/5.06%3A_Heck_Reaction]
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.5b00755]
- Sonogashira Coupling Reaction with Diminished Homocoupling | Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol0347520]
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8130835/]
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4994541/]
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/op034171d]
- Sonogashira Coupling Reaction with Diminished Homocoupling. [URL: https://pubs.acs.org/doi/pdf/10.1021/ol0347520]
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. [URL: https://www.dspace.unive.it/bitstream/handle/10579/1010/955933-116492.pdf?sequence=2]
- Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂ - Benchchem. [URL: https://www.benchchem.com/technical-support-center/troubleshooting-heck-reactions-with-c6h5cn2pdcl2]
- Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. [URL: https://www.reddit.com/r/Chempros/comments/1df0x62/troubleshooting_a_difficult_heck_reaction/]
- Heck Reaction Mechanism - BYJU'S. [URL: https://byjus.com/chemistry/heck-reaction/]
- Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... - ResearchGate. [URL: https://www.researchgate.net/figure/Effect-of-solvents-and-bases-on-Suzuki-Miyaura-cross-coupling-reaction-of_tbl1_319242945]
- Heck Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. [URL: https://www.pearson.com/en-us/higher-education/professional---career/chemistry/heck-reaction-explained--definition--examples--practice---video-lessons.html]
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. [URL: https://www.reddit.com/r/chemhelp/comments/1bq79d4/question_about_suzuki_coupling_reaction/]
- Heck Reaction: Mechanism, Steps & Real-World Uses Explained - Vedantu. [URL: https://www.vedantu.com/chemistry/heck-reaction]
- The effect of different solvents on the Suzuki coupling reac- tion a - ResearchGate. [URL: https://www.researchgate.net/figure/The-effect-of-different-solvents-on-the-Suzuki-coupling-reac-tion-a_fig1_281489608]
- Heck reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Heck_reaction]
- Metal free Sonogashira and alkyne dimerization mediated by visible light - ResearchGate. [URL: https://www.researchgate.
- Prominent Ligand Types in Modern Cross-Coupling Reactions | Request PDF. [URL: https://www.researchgate.net/publication/264380644_Prominent_Ligand_Types_in_Modern_Cross-Coupling_Reactions]
- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3893150/]
- Heck reaction – Knowledge and References - Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1081/E-EPLT-120055743]
- Recent Advances in Sonogashira Reactions - ResearchGate. [URL: https://www.researchgate.net/publication/50907142_Recent_Advances_in_Sonogashira_Reactions]
- What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/79917/what-are-the-byproducts-in-a-suzuki-reaction]
- Suzuki reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
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Technical Support Center: Optimizing Reaction Conditions for Selective Boc Group Removal
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting the selective removal of the tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical chemistry.[1] Here, you will find practical solutions to common experimental challenges, detailed protocols, and comparative data to enhance the success of your synthetic routes.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues encountered during Boc deprotection experiments.
Issue 1: Incomplete or Stalled Deprotection
Question: My reaction is sluggish, and analysis (TLC, LC-MS) shows a significant amount of starting material remaining even after the standard reaction time. What is causing this, and how can I drive the reaction to completion?
Probable Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The Boc group is acid-labile, and its cleavage is catalyzed by protonation.[1] If the acid is too weak or dilute, the reaction rate will be slow.
-
Solution: For standard deprotections, a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is effective.[2] If the reaction is still slow, you can increase the TFA concentration or use neat TFA for a shorter period, monitoring carefully to avoid side reactions.[2][3] An alternative is using a 4M solution of Hydrogen Chloride (HCl) in an inert solvent like 1,4-dioxane or ethyl acetate.[1][4]
-
-
Low Reaction Temperature: Many protocols suggest starting the reaction at 0 °C to control exotherms, but this can significantly slow down the rate of cleavage.
-
Steric Hindrance: Bulky groups near the Boc-protected amine can physically block the acid from accessing the carbamate carbonyl.
-
Solution: In such cases, extending the reaction time is often necessary. If that fails, a stronger acid system like neat TFA or even harsher conditions like HBr in acetic acid might be required, although this increases the risk of side reactions.[6]
-
-
Poor Resin Swelling (for Solid-Phase Synthesis): In Solid-Phase Peptide Synthesis (SPPS), if the resin is not adequately swollen, the acidic reagent cannot efficiently penetrate the polymer matrix to cleave the Boc groups.[7]
-
Solution: Ensure the resin is pre-swollen in the reaction solvent (e.g., DCM) before adding the deprotection solution. A study has shown that insufficient resin swelling in 100% TFA can lead to incomplete Boc removal compared to 55% TFA in DCM, where swelling is more effective.[2]
-
Issue 2: Undesired Side Reactions and Byproduct Formation
Question: My desired product is formed, but I'm observing significant impurities. What are the common side reactions, and how can they be minimized?
Probable Causes & Solutions:
-
Alkylation by the tert-Butyl Cation: The mechanism of acid-catalyzed Boc deprotection generates a stable tert-butyl cation.[1][8] This reactive electrophile can alkylate nucleophilic residues in the substrate, such as the indole ring of tryptophan, the thioether of methionine, or the thiol of cysteine.[9][10]
-
Solution: The most effective strategy is to use "scavengers" in the reaction mixture. These are nucleophilic species that are more reactive towards the tert-butyl cation than the substrate. Common scavengers include:
-
-
Degradation of Other Acid-Labile Groups: If your molecule contains other acid-sensitive protecting groups (e.g., tert-butyl esters, acetals, or trityl groups), they may be partially or fully cleaved under the conditions used for Boc removal.[14][15]
-
Solution: This requires a careful selection of orthogonal protecting groups or the use of milder deprotection conditions.
-
Milder Acidic Conditions: Use a lower concentration of TFA or switch to a weaker acid like p-toluenesulfonic acid (pTSA).[4]
-
Non-Acidic Methods: For highly sensitive substrates, consider alternatives to strong acids. Options include thermal deprotection (heating in a high-boiling solvent), or using specific reagent systems like oxalyl chloride in methanol which can be very mild.[16][17][18] Zinc bromide in dichloromethane can selectively cleave secondary N-Boc groups while leaving primary ones intact.[19]
-
-
-
Aspartimide Formation (in Peptide Synthesis): Peptides containing Asp-Gly or Asp-Ser sequences are particularly prone to forming a stable five-membered aspartimide ring under both acidic and basic conditions, which can lead to a mixture of α- and β-aspartyl peptides upon ring-opening.[12][20]
-
Solution: While more common in Fmoc-SPPS, this can still be an issue. Using optimized cleavage cocktails and minimizing exposure to harsh conditions can help.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of acid-catalyzed Boc deprotection? A1: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid like TFA.[1] This weakens the tert-butyl-oxygen bond, leading to its cleavage to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[8] The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine, which is then protonated by the excess acid to form an amine salt.[1][8]
Q2: Why is the Boc group stable under basic conditions? A2: The Boc group is stable to bases and most nucleophiles because the mechanism for basic hydrolysis (attack at the carbonyl) is sterically hindered by the bulky tert-butyl group. Furthermore, the alternative acidic cleavage pathway relies on the formation of a stable tertiary carbocation, a pathway that is not accessible under basic conditions.[21] This stability allows for orthogonal protection strategies, for example, using a base-labile Fmoc group in the presence of a Boc group.[22]
Q3: How can I monitor the progress of my Boc deprotection reaction? A3: Thin-Layer Chromatography (TLC) is a quick and effective method. The deprotected amine product will have a different Rf value compared to the Boc-protected starting material. Staining the TLC plate with a ninhydrin solution is highly recommended, as it reacts with the newly formed primary or secondary amine to produce a distinct color (usually purple or yellow), making it easy to visualize the product.[14] LC-MS is also an excellent tool for monitoring the disappearance of starting material and the appearance of the product mass.
Q4: My final product is an oil after workup. How can I get a solid? A4: The counter-ion from the acid used can significantly affect the physical properties of the final ammonium salt. TFA salts are often oils or hygroscopic solids.[4] If you are using TFA, consider switching to 4M HCl in 1,4-dioxane. The resulting hydrochloride salts are frequently crystalline and easier to isolate as free-flowing solids after evaporation of the solvent.[4]
Q5: Are there "greener" or more environmentally friendly alternatives to using chlorinated solvents like DCM? A5: Yes, there is a push to replace solvents like DCM and 1,4-dioxan.[23][24] Ethers such as THF or 2-MeTHF are increasingly used as substitutes. Esters like ethyl acetate can also be effective solvents for Boc deprotection with acids like HCl or pTSA.[4][23] Additionally, solvent-free methods using mechanochemical ball milling with p-toluenesulfonic acid have been developed.[25]
Comparative Data of Deprotection Reagents
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| TFA / DCM | 20-50% TFA in DCM, 0 °C to RT, 30 min - 2 hr | Highly effective, fast, well-established.[13][19] | Harsh; can cleave other acid-labile groups; generates reactive t-butyl cations; uses chlorinated solvent.[9][23] |
| HCl / Dioxane | 4M HCl in 1,4-dioxane, RT, 1-4 hr | Often yields crystalline HCl salts; effective alternative to TFA.[1][4] | Dioxane is a suspected carcinogen; can be slower than TFA.[23] |
| p-TsOH / EtOAc | Stoichiometric pTSA in Ethyl Acetate, 50-60 °C | Milder than TFA/HCl; can provide better selectivity; avoids chlorinated solvents.[4] | Requires heating; may be slow for sterically hindered substrates. |
| Lewis Acids (e.g., ZnBr₂, AlCl₃) | ZnBr₂ in DCM, RT | Can offer high selectivity (e.g., cleaving secondary vs. primary N-Boc).[13][19] | Stoichiometric amounts of metal salts required; workup can be more complex. |
| Thermal Deprotection | High-boiling solvent (e.g., diphenyl ether) or neat, >150 °C | Avoids acidic reagents entirely; useful for highly acid-sensitive molecules.[17][26] | High temperatures can degrade sensitive substrates; not universally applicable. |
| Oxalyl Chloride / MeOH | (COCl)₂ in MeOH, RT, 1-4 hr | Very mild conditions; excellent for substrates with multiple acid-labile groups.[16][27] | Reagents are toxic and require careful handling. |
Key Experimental Protocols
Protocol 1: Standard Deprotection using TFA in DCM
-
Dissolve the Boc-protected substrate (1.0 equiv.) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 20-50% v/v).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until completion (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine TFA salt can be used directly or neutralized with a base (e.g., saturated aq. NaHCO₃) and extracted with an organic solvent to yield the free amine.
Protocol 2: Deprotection using HCl in 1,4-Dioxane
-
Suspend or dissolve the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.[1]
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2 hours, and in many cases, the product hydrochloride salt will precipitate from the solution.
-
Upon completion, evaporate the solvent under reduced pressure to isolate the hydrochloride salt of the deprotected amine.[1] Alternatively, diethyl ether can be added to precipitate the salt, which is then collected by filtration.
References
-
J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from J&K Scientific website: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from Common Organic Chemistry website: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from Wordpress website: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from AAPPTEC website: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal website: [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25055–25062. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific website: [Link]
-
Reddit. (2023, October 18). Boc De-protection. Retrieved from Reddit website: [Link]
-
National Institutes of Health. (2013, May 6). Understanding Acid Lability of Cysteine Protecting Groups. Retrieved from NIH website: [Link]
-
Unknown. (2026, January 7). Specific solvent issues with BOC deprotection. Retrieved from Unknown source: [Link]
-
Unknown. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from Unknown source: [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from Reddit website: [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from Hebei Boze Chemical Co.,Ltd. website: [Link]
-
ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid? Retrieved from ResearchGate website: [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from AAPPTEC website: [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from Wikipedia website: [Link]
-
Sciendo. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from Sciendo website: [Link]
-
PubMed. (1993, June). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. Retrieved from PubMed website: [Link]
-
YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from YouTube website: [Link]
-
ACS Publications. (n.d.). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. Retrieved from ACS Publications website: [Link]
-
Reddit. (n.d.). Why is boc stable to hydrolysis under basic conditions? Retrieved from Reddit website: [Link]
-
ResearchGate. (n.d.). Acid-labile protecting groups. Retrieved from ResearchGate website: [Link]
-
RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from RSC Publishing website: [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from Chemistry Steps website: [Link]
-
Unknown. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from Unknown source: [Link]
-
The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Retrieved from The Royal Society of Chemistry website: [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from AAPPTEC website: [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from Wikipedia website: [Link]
-
National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from NIH website: [Link]
-
ResearchGate. (2014, September 30). How do you deprotect the NHBoc group in the presence of the OTBS group? Retrieved from ResearchGate website: [Link]
-
Academia.edu. (n.d.). ChemInform Abstract: Selective Removal of the N-BOC Protective Group Using Silica Gel at Low Pressure. Retrieved from Academia.edu website: [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from Total Synthesis website: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc Resin Cleavage Protocol [sigmaaldrich.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. jk-sci.com [jk-sci.com]
- 20. chempep.com [chempep.com]
- 21. reddit.com [reddit.com]
- 22. Boc-Protected Amino Groups [organic-chemistry.org]
- 23. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 24. BOC deprotection [ms.bzchemicals.com]
- 25. Solvent-Free Mechanochemical Deprotection of N-Boc Group [file.scirp.org]
- 26. researchgate.net [researchgate.net]
- 27. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in handling and storing tert-Butyl (4-(1-aminoethyl)phenyl)carbamate
Welcome to the technical support center for tert-Butyl (4-(1-aminoethyl)phenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the successful handling, storage, and application of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles, peer-reviewed literature, and extensive laboratory experience.
Chemical Profile
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 618445-80-0 | |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [1] |
| Molecular Weight | 236.31 g/mol | [1] |
| Appearance | Typically a solid | Inferred from related compounds |
| Storage Temperature | 2-8°C recommended | [1] |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its stability?
A1: Proper storage is crucial to maintain the integrity of the compound. We recommend storing it in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term storage, refrigeration at 2-8°C is advised.[1] Due to the presence of a primary amine and a carbamate group on an aromatic ring, the compound may be sensitive to air and moisture. Therefore, storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.
Q2: What are the primary degradation pathways for this compound that I should be aware of?
A2: The most significant potential degradation pathway is the cleavage of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is notoriously labile to acidic conditions.[3][4] Even trace amounts of acid in solvents or on glassware can initiate deprotection, leading to the formation of the corresponding diamine. Additionally, exposure to high temperatures can also cause thermal cleavage of the Boc group.[2] The aniline-like moiety may also be susceptible to oxidation, which can lead to coloration of the material over time.
Q3: The material has developed a slight color. Is it still usable?
A3: A slight discoloration (e.g., to a pale yellow or tan) can indicate minor oxidation of the aromatic amine portion of the molecule. While the compound may still be suitable for some applications, it is crucial to assess its purity before use, especially for sensitive downstream reactions. We recommend running a purity check using HPLC or ¹H NMR spectroscopy. For applications requiring high purity, repurification by column chromatography or recrystallization may be necessary.
Q4: What are the recommended solvents for dissolving this compound?
A4: Based on the structure and data from similar compounds, this compound is expected to be soluble in a range of common organic solvents such as methanol, ethanol, dichloromethane (DCM), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).[5] Its solubility in non-polar solvents like hexanes is likely to be limited. For aqueous solutions, solubility is expected to be low, although it may be enhanced at lower pH due to the protonation of the primary amine.
Troubleshooting Guide
Issue 1: Inconsistent Reaction Yields
Potential Cause: Degradation of the starting material. Troubleshooting Steps:
-
Verify Purity: Before starting your reaction, confirm the purity of your this compound using a suitable analytical method like HPLC or ¹H NMR.
-
Use Anhydrous Conditions: If your reaction is sensitive to water, ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere.
-
Control Reaction Temperature: Avoid excessive heat unless the reaction protocol specifically requires it, as thermal decomposition of the Boc group can occur.
Issue 2: Unexpected Side Products in Subsequent Reactions
Potential Cause: In situ deprotection of the Boc group. Troubleshooting Steps:
-
Check pH: Ensure your reaction conditions are not acidic. If acidic reagents or byproducts are involved, consider using a non-acid-labile protecting group for your synthesis.
-
Buffer the Reaction: If mild acidity is unavoidable, the addition of a non-nucleophilic base can help to neutralize trace acids.
-
Purify Before Use: If there is any doubt about the purity of the starting material, purify it by flash chromatography or recrystallization to remove any deprotected amine.
Issue 3: Difficulty in Purification of Reaction Products
Potential Cause: Presence of both the desired product and the deprotected analog. Troubleshooting Steps:
-
Optimize Chromatography: The polarity difference between the Boc-protected and the free amine is significant. Utilize this difference for efficient separation by flash column chromatography. A gradient elution from a non-polar to a more polar solvent system is often effective.
-
Acid/Base Extraction: An aqueous acid wash can be used to selectively extract the more basic deprotected amine into the aqueous layer, separating it from the desired Boc-protected product which will remain in the organic phase.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
Objective: To determine the purity of this compound and identify potential impurities.
Methodology:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Look for the characteristic singlet of the tert-butyl group protons at approximately 1.5 ppm.
-
Identify the aromatic protons, which will appear as a set of doublets.
-
The protons of the aminoethyl group will also be present.
-
The presence of a significant amount of the deprotected product would be indicated by the absence of the tert-butyl singlet and a shift in the signals for the aromatic and aminoethyl protons.
-
Protocol 2: Handling and Dispensing of the Compound
Objective: To ensure safe and accurate handling of the solid compound.
Methodology:
-
Handle the compound in a well-ventilated fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]
-
To minimize exposure to air and moisture, work quickly and reseal the container promptly.
-
If the compound is stored under an inert atmosphere, use a glove box or glove bag for dispensing if possible.
-
For accurate measurement, use a calibrated balance.
Visualizations
Logical Relationship: Stability and Degradation Pathways
Caption: Key factors leading to the degradation of the title compound.
Experimental Workflow: Purity Assessment and Use
Caption: Recommended workflow for ensuring compound quality before experimental use.
References
-
LookChem. [2-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER Safety Data Sheets(SDS). [Link]
- Supporting Information for a scientific article. (No specific title available).
-
PubChem. tert-Butyl (4-aminophenyl)carbamate. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
- J&K Scientific LLC. BOC Protection and Deprotection.
-
ResearchGate. How should I deprotect Boc-amino group without breaking ester bond?. [Link]
- Google Patents.
-
Organic Syntheses Procedure. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
-
PubChem. Tert-butyl 4-aminophenethylcarbamate. [Link]
-
PubChem. tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. [Link]
-
Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
PubChem. Tert-butyl 4-(aminomethyl)phenyl(methyl)carbamate. [Link]
-
Pharmaffiliates. tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. [Link]
-
PubChem. tert-Butyl (4-(tert-butyl)phenyl)carbamate. [Link]
-
PubChem. tert-butyl N-[4-(methylamino)phenyl]carbamate. [Link]
- Wang, F., et al. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Scientific Reports, 12(1), 1-10.
Sources
- 1. TERT-BUTYL 4-(1-AMINOETHYL)PHENYLCARBAMATE | 618445-80-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. Buy Tert-butyl (4-(sulfamoylmethyl)phenyl)carbamate (EVT-13721665) [evitachem.com]
Technical Support Center: Troubleshooting Incomplete Carbamate Synthesis Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of carbamate derivatives. Carbamate synthesis, while fundamental, is often plagued by incomplete conversion, leading to challenging purifications and reduced yields. This resource provides in-depth, troubleshooting-focused answers to common issues encountered in the laboratory. Here, we move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions to drive your reactions to completion.
Section 1: Foundational Troubleshooting & Reaction Monitoring
This section addresses the most common and immediate issues that can lead to stalled or incomplete reactions. Before proceeding to more complex variables, always verify these foundational parameters.
Q1: My carbamate synthesis has stalled with significant starting material remaining. What are the first things I should check?
A1: When a reaction fails to proceed to completion, the root cause is often a fundamental parameter that has been overlooked. Before investigating more complex factors like catalysis or solvent effects, perform the following checks:
-
Reagent Purity and Stoichiometry: Ensure the molar ratios of your reactants (e.g., isocyanate and alcohol/amine) are correct. Verify the purity of your starting materials, as contaminants can inhibit the reaction. Isocyanates are particularly susceptible to moisture, which leads to the formation of unreactive ureas.[1]
-
Inert Atmosphere: The isocyanate functional group is highly reactive toward nucleophiles, especially water.[2] Ensure your reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the consumption of your isocyanate by ambient moisture. All glassware should be rigorously dried, and solvents should be anhydrous.
-
Temperature Control: Many carbamate syntheses require a specific temperature range to proceed efficiently.[3] Insufficient temperature can lead to an extremely slow reaction rate, while excessive heat can promote side reactions or decomposition.[4] Verify that your heating or cooling apparatus is calibrated and maintaining the target temperature consistently.
Q2: How can I accurately determine if my reaction is truly incomplete or just slow?
A2: Accurate reaction monitoring is crucial. Relying on a single time point can be misleading. A combination of techniques provides the most comprehensive picture:
-
Thin-Layer Chromatography (TLC): TLC is the quickest method to qualitatively assess the progress of a reaction.[5] By spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the same plate, you can visualize the consumption of reactants and the formation of the product.[6] A persistent starting material spot that does not diminish over time indicates a stalled reaction.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For a more quantitative assessment, LC-MS is invaluable. It allows you to monitor the disappearance of starting material peaks and the appearance of the product peak, providing their respective mass-to-charge ratios for confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick ¹H NMR can provide clear evidence of conversion by observing the change in chemical shifts of protons near the reaction center. For example, the methylene protons adjacent to the hydroxyl group in an alcohol will experience a downfield shift upon conversion to a carbamate.
Section 2: The Role of Catalysis in Driving Completion
For many substrate pairings, especially those involving secondary or sterically hindered alcohols, thermal reaction is insufficient. Catalysis is essential to achieve reasonable reaction rates and high conversion.
Q3: My uncatalyzed reaction between an isocyanate and an alcohol is extremely slow. How do catalysts help, and which should I choose?
A3: Catalysts accelerate the reaction by lowering the activation energy of the rate-determining step.[7] In carbamate synthesis, two main classes of catalysts are commonly employed: tertiary amines and organometallic compounds.
-
Tertiary Amines (e.g., DABCO): 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a highly effective nucleophilic catalyst.[8][9] Its mechanism involves activating the alcohol through a hydrogen-bonded complex, increasing the nucleophilicity of the hydroxyl oxygen for attack on the isocyanate.[10]
-
Organometallic Catalysts (e.g., DBTDL): Dibutyltin dilaurate (DBTDL) is a widely used Lewis acid catalyst.[11] It coordinates to both the isocyanate and the alcohol, forming a ternary complex that facilitates the reaction. The tin center polarizes the N=C bond of the isocyanate, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[7][10]
The choice of catalyst depends on your specific substrates and desired reaction conditions. DABCO is an excellent starting point for many systems, while DBTDL is often more effective for challenging or sterically hindered substrates.
Table 1: Comparison of Common Catalysts for Carbamate Synthesis
| Catalyst | Class | Typical Loading (mol%) | Mechanism of Action | Key Advantages | Considerations |
| DABCO | Tertiary Amine | 1 - 5 | Activates alcohol via H-bonding[10] | Inexpensive, highly active[12] | Can be basic enough to cause side reactions |
| DBTDL | Organotin (Lewis Acid) | 0.1 - 1 | Activates isocyanate and alcohol[7][10] | Highly efficient, good for hindered systems[11] | Tin toxicity is a concern for pharma applications |
| Zirconium Diketonates | Organometallic | 0.5 - 2 | Proposed insertion mechanism[13] | High selectivity for urethane over urea[13] | Often proprietary, higher cost |
Q4: I'm using a catalyst, but the reaction is still incomplete. What could be the issue?
A4: If a catalyzed reaction fails to reach completion, consider the following:
-
Catalyst Loading: Ensure the catalyst is present in a sufficient amount. While typically used in small percentages, too low a concentration will result in a slow rate. A stepwise increase in catalyst loading while monitoring the reaction can be an effective optimization strategy.
-
Catalyst Poisoning: Trace impurities, particularly water or acidic protons, can deactivate the catalyst. Water reacts with isocyanates to form carbamic acids, which can decompose to amines; these amines can then react with more isocyanate to form ureas, consuming starting material and potentially interfering with the catalyst.[1] Ensure all reagents and solvents are scrupulously dry.
-
Incorrect Catalyst Choice: For particularly challenging substrates, such as tertiary or highly hindered secondary alcohols, standard catalysts like DABCO or even DBTDL may be insufficient.[14] More potent catalysts or alternative synthetic strategies may be required.
-
Order of Addition: In some cases, the order in which reagents are added can impact catalyst activity. For DBTDL, pre-complexation with the alcohol before the addition of the isocyanate has been reported to sometimes slow the reaction. Adding the catalyst to the mixture of the alcohol and isocyanate is often the most effective approach.
Section 3: Overcoming Substrate and Solvent Effects
The intrinsic reactivity of the substrates and the environment provided by the solvent play a critical role in the success of carbamate synthesis.
Q5: My reaction with a sterically hindered alcohol is failing. What are my options?
A5: Steric hindrance around the hydroxyl group significantly slows the rate of nucleophilic attack on the isocyanate. To overcome this, you can modify the reaction conditions or change the synthetic approach:
-
Increase Temperature: Raising the reaction temperature provides the necessary energy to overcome the higher activation barrier. However, this must be done cautiously, as high temperatures can promote the formation of side products like allophanates.[4][15]
-
Use a More Forcing Catalyst: Switching from a tertiary amine catalyst to a more potent organometallic catalyst like DBTDL is often effective.[11]
-
Alternative Synthetic Routes: If direct reaction with the isocyanate fails, consider a two-step approach. The alcohol can first be reacted with a reagent like p-nitrophenyl chloroformate to form an activated carbonate.[16] This stable intermediate can then be reacted with an amine to form the desired carbamate under milder conditions.[16] Another classic alternative is the Curtius rearrangement, where an acyl azide is converted into an isocyanate, which can be trapped in situ by the alcohol.[16][17]
Q6: Could my choice of solvent be inhibiting the reaction?
A6: Yes, the solvent plays a crucial role. The rate of carbamate formation is significantly influenced by solvent polarity and its ability to engage in hydrogen bonding.[18][19]
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile can accelerate the reaction by stabilizing charged intermediates and transition states.[18][20] However, their ability to act as hydrogen bond acceptors can also sequester the alcohol, potentially slowing the reaction in some cases.[21]
-
Non-Polar Aprotic Solvents: Solvents like toluene and xylene are common, but reactions in these media are often slower than in more polar solvents.[18][22]
-
Protic Solvents: Protic solvents (including residual water) should be strictly avoided as they will competitively react with the isocyanate.
If your reaction is slow, switching from a non-polar solvent like toluene to a more polar aprotic solvent like 1,4-dioxane or cyclohexanone can increase the reaction rate.[22]
Section 4: Minimizing Side Reactions and Byproducts
Incomplete reactions are often complicated by the formation of byproducts. Understanding and mitigating these side reactions is key to achieving high purity and yield.
Q7: I'm observing significant byproduct formation, particularly the formation of ureas and allophanates. How can I prevent this?
A7: These are common side reactions in isocyanate chemistry, and their formation is a strong indicator of either moisture contamination or excessive reaction temperature/time.
-
Urea Formation: This occurs when the isocyanate reacts with water to form an unstable carbamic acid, which decarboxylates to a primary amine. This amine is highly nucleophilic and rapidly reacts with another molecule of isocyanate to form a disubstituted urea.[1] Prevention is key: Use anhydrous solvents, dry all glassware thoroughly, and maintain a strict inert atmosphere.
-
Allophanate Formation: This byproduct forms when an isocyanate molecule reacts with the N-H bond of the already-formed carbamate product.[15][23] This reaction is typically favored at higher temperatures.[1] Mitigation: Run the reaction at the lowest temperature that allows for a reasonable rate. Monitor the reaction closely and stop it once the starting alcohol is consumed to avoid prolonged exposure of the product to excess isocyanate at elevated temperatures.
Section 5: Protocols and Visual Guides
Experimental Protocol: General Procedure for DBTDL-Catalyzed Carbamate Synthesis
This is a representative protocol and may require optimization for specific substrates.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the alcohol (1.0 eq) and anhydrous toluene (to achieve a 0.5 M concentration).
-
Reagent Addition: Add the isocyanate (1.05 eq) to the solution via syringe.
-
Catalyst Addition: Add dibutyltin dilaurate (DBTDL, ~0.2 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS every hour.
-
Work-up: Once the starting alcohol is no longer detected, cool the reaction to room temperature. Quench the reaction by adding a small amount of methanol to consume any remaining isocyanate.
-
Purification: Concentrate the mixture in vacuo and purify the crude product by flash column chromatography on silica gel.
Visual Guides
References
-
Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution. The Journal of Physical Chemistry A. Available at: [Link]
-
Analyzing the mechanism of dibutyltin dilaurate catalyst in coating curing. (Preprint). Available at: [Link]
-
Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution. PubMed. Available at: [Link]
-
Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. Scientific.Net. Available at: [Link]
-
Organotin Catalysis in Urethane Systems. ACS Publications. Available at: [Link]
-
Network formation of polyurethanes due to side reactions. ACS Publications. Available at: [Link]
-
Carbamate. Wikipedia. Available at: [Link]
-
A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings. American Coatings Association. Available at: [Link]
-
Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. Request PDF. Available at: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Available at: [Link]
-
Effect of solvent properties on reaction of isocyanates with mercaptans. ResearchGate. Available at: [Link]
-
Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis. Available at: [Link]
-
Catalytic activity of DBTDL in polyurethane formation. Indian Journal of Chemical Technology. Available at: [Link]
-
Dibutyltin Dilaurate in Polyurethane Casting Applications. Organotin Catalyst Suppliers & Manufacturing. Available at: [Link]
-
Reactions of isocyanates with active hydrogen compounds. ScienceDirect. Available at: [Link]
- Catalysts for reaction between an isocyanate and an alcohol. Google Patents.
-
Kinetics of Carbamate Formation and Breakdown. ResearchGate. Available at: [Link]
-
Reaction scheme for allophanate and biuret formation. ResearchGate. Available at: [Link]
-
How To Get Isocyanate? ACS Omega. Available at: [Link]
-
Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI. Available at: [Link]
-
Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Semantic Scholar. Available at: [Link]
-
Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. Available at: [Link]
-
Isocyanate-based multicomponent reactions. RSC Advances (RSC Publishing). Available at: [Link]
-
Formation of allophanates and biurets. ResearchGate. Available at: [Link]
-
Formation of Hindered Carbamate via Transesterification. ResearchGate. Available at: [Link]
-
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PubMed Central. Available at: [Link]
-
Carbamate Formation and Side Reactions. ResearchGate. Available at: [Link]
-
A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates. Request PDF. Available at: [Link]
-
Troubleshooting of hydrazine carbamate synthesis. Reddit. Available at: [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: [Link]
-
Isocyanate-based multicomponent reactions. Semantic Scholar. Available at: [Link]
-
The versatility of DABCO as a reagent in organic synthesis: a review. RSC Publishing. Available at: [Link]
-
ACTIVITY OF DABCO: CATALYTIC SCOPE IN ORGANIC SYNTHESIS. Assam Don Bosco University Journals. Available at: [Link]
-
Monitoring of the reaction progress by TLC. ResearchGate. Available at: [Link]
-
Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society. Available at: [Link]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry. Available at: [Link]
-
DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review. The Pharma Innovation. Available at: [Link]
-
Monitoring Reactions by TLC. Washington State University. Available at: [Link]
-
Monitoring a Reaction. Cooperative Organic Chemistry Student Laboratory Manual. Available at: [Link]
-
Methyl isocyanate. Wikipedia. Available at: [Link]
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DABCO. Wikipedia. Available at: [Link]
-
How To: Monitor by TLC. University of Rochester Department of Chemistry. Available at: [Link]
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- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹³C NMR Characterization of Boc-(4-(1-aminoethyl)phenyl)amine
For researchers and professionals in drug development, the unambiguous structural elucidation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) characterization of tert-butyl (4-(1-aminoethyl)phenyl)carbamate, a key intermediate in various synthetic pathways. We will delve into a comparative analysis of its expected ¹³C NMR spectrum, supported by experimental data from structurally related compounds, and provide a detailed protocol for acquiring high-quality spectral data.
Understanding the Molecular Landscape: Predicting the ¹³C NMR Spectrum
The structure of Boc-(4-(1-aminoethyl)phenyl)amine presents a combination of a Boc-protected aniline and an aminoethyl-substituted aromatic ring. A detailed analysis of its constituent parts allows for a confident prediction of the ¹³C NMR chemical shifts.
Based on established principles of ¹³C NMR spectroscopy and data from analogous structures, we can anticipate the following chemical shifts for Boc-(4-(1-aminoethyl)phenyl)amine.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale & Comparative Data |
| Boc Group | ||
| Carbonyl (C=O) | ~153 | The carbonyl carbon of a Boc group typically resonates in this region. For instance, the carbonyl carbon in tert-butyl (4-aminophenyl)carbamate is observed at 153.34 ppm.[1] |
| Quaternary (-C(CH₃)₃) | ~80 | This quaternary carbon signal is characteristic of the Boc group. In tert-butyl (4-aminophenyl)carbamate, this peak appears at 80.01 ppm.[1] |
| Methyl (-C(CH₃)₃) | ~28 | The three equivalent methyl carbons of the tert-butyl group are expected around this value. tert-butyl (4-aminophenyl)carbamate shows this peak at 28.40 ppm.[1] |
| Aromatic Ring | ||
| C-NHBoc (ipso) | ~130-140 | The carbon attached to the Boc-protected amine will be downfield shifted. The precise shift is influenced by the para-substituent. |
| C-CH(NH₂)CH₃ (ipso) | ~140-150 | The ipso-carbon bearing the aminoethyl group is expected to be significantly downfield. |
| Aromatic CH | ~115-130 | The remaining four aromatic carbons will appear in this range, with their specific shifts determined by the electronic effects of the two substituents. For comparison, the aromatic carbons in tert-butyl (4-aminophenyl)carbamate appear at 142.38, 129.71, 120.91, and 115.62 ppm.[1] |
| Ethylamine Sidechain | ||
| Methine (-CH(NH₂)) | ~50-55 | The methine carbon attached to the nitrogen atom is expected in this region. |
| Methyl (-CH₃) | ~25 | The terminal methyl group of the ethylamine sidechain will likely be found in the aliphatic region. |
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we can compare the expected chemical shifts with experimental data from molecules containing similar structural motifs.
tert-Butyl (4-aminophenyl)carbamate
This compound represents the Boc-protected aniline portion of our target molecule. Its reported ¹³C NMR data (100 MHz, CDCl₃) provides a strong reference for the Boc group and the substituted aromatic ring.[1]
| Carbon Atom | Chemical Shift (ppm) |
| Carbonyl (C=O) | 153.34 |
| Quaternary (-C(CH₃)₃) | 80.01 |
| Methyl (-C(CH₃)₃) | 28.40 |
| Aromatic C4 | 142.38 |
| Aromatic C1 | 129.71 |
| Aromatic C2 | 120.91 |
| Aromatic C3 | 115.62 |
DL-α-Methylbenzylamine
This molecule serves as an analog for the (1-aminoethyl)phenyl moiety. While the electronic environment of the phenyl group is different (lacking the Boc-amino substituent), the chemical shifts of the ethylamine sidechain carbons are informative.
Experimental Protocol for ¹³C NMR Characterization
Acquiring a high-quality ¹³C NMR spectrum is crucial for accurate structural assignment. The following protocol outlines a self-validating system for the characterization of Boc-(4-(1-aminoethyl)phenyl)amine.
1. Sample Preparation:
-
Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities. This can be verified by ¹H NMR and/or LC-MS.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. The choice of solvent can slightly influence chemical shifts.
-
Concentration: Dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Field Strength: A spectrometer with a ¹H frequency of 400 MHz or higher (corresponding to a ¹³C frequency of 100 MHz or higher) is recommended for good signal dispersion.
-
Tuning and Shimming: The probe must be tuned to the ¹³C frequency, and the magnetic field homogeneity optimized through shimming to obtain sharp peaks.
-
Temperature: Data is typically acquired at room temperature (e.g., 298 K).
3. Data Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments) should be used. This provides a spectrum with singlets for each unique carbon, simplifying interpretation.
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for organic molecules.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial for obtaining quantitative information, especially for quaternary carbons which have longer relaxation times.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
4. Data Processing and Analysis:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum must be properly phased and the baseline corrected to ensure accurate peak picking and integration.
-
Referencing: The chemical shift scale should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Peak Assignment: Each peak in the spectrum should be assigned to a specific carbon atom in the molecule based on the predicted chemical shifts and, if necessary, supported by 2D NMR experiments like HSQC and HMBC.
By following this comprehensive guide, researchers can confidently characterize Boc-(4-(1-aminoethyl)phenyl)amine and similar molecules with a high degree of scientific integrity, ensuring the reliability of their synthetic and developmental efforts.
References
-
SpectraBase. A-Methyl-benzylamine - Optional[13C NMR] - Chemical Shifts. [Link]
-
Supporting Information. Tert-butyl (4-aminophenyl)carbamate. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
PubChem. tert-Butyl (4-aminophenyl)carbamate. [Link]
Sources
A Senior Application Scientist's Guide to Interpreting Mass Spectrometry Data for tert-Butyl (4-(1-aminoethyl)phenyl)carbamate
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In the landscape of pharmaceutical development and chemical synthesis, the unequivocal structural confirmation of intermediates is paramount. Tert-butyl (4-(1-aminoethyl)phenyl)carbamate is a key building block, and its characterization is a frequent task. Mass spectrometry (MS) stands out as a primary analytical tool for this purpose due to its exceptional sensitivity and ability to provide detailed structural information. This guide provides an in-depth, experience-driven approach to interpreting the mass spectrometry results for this compound, comparing it with other analytical techniques, and offering a robust experimental protocol.
Understanding the Molecule: Predicted Ionization and Key Structural Features
Before delving into spectral interpretation, a foundational understanding of the molecule's structure is crucial. This compound possesses several key features that dictate its behavior in a mass spectrometer:
-
A Primary Amine: The aminoethyl group (-CH(NH2)CH3) contains a basic primary amine, which is a prime site for protonation under the acidic mobile phase conditions typical for electrospray ionization (ESI).
-
A Labile Protecting Group: The tert-butyloxycarbonyl (Boc) group is notoriously unstable under acidic conditions and prone to characteristic fragmentation in the gas phase.[1]
-
An Aromatic Core: The phenyl ring provides a stable structural backbone.
Given these features, the most probable ionization event in positive-mode ESI is the protonation of the primary amine, yielding the pseudomolecular ion, [M+H]+.
Molecular Formula: C13H20N2O2 Monoisotopic Mass: 236.1525 Da Expected [M+H]+ Ion: m/z 237.1603
Interpreting the Mass Spectra: From Precursor to Product
Mass spectrometry analysis typically involves two stages: a full scan (MS1) to identify the precursor ion and a tandem MS (MS/MS or MS2) scan to fragment the precursor and elucidate its structure.
Full Scan (MS1) Analysis
In a typical Liquid Chromatography-Mass Spectrometry (LC-MS) run, the full scan spectrum should prominently feature the protonated molecule at m/z 237.16 . Depending on the mobile phase additives and purity of the sample, other adducts such as the sodium ([M+Na]+ at m/z 259.14) or potassium ([M+K]+ at m/z 275.11) adducts may also be observed, albeit at lower intensities. The presence of the [M+H]+ ion confirms the molecular weight of the compound.
Tandem MS (MS/MS) Analysis: The Fragmentation Story
The true structural confirmation lies in the fragmentation pattern. The Boc group's lability is the dominant factor in the MS/MS spectrum of this compound.[2] The dissociation of gas-phase cations containing t-butylcarbamate groups is well-characterized and proceeds via a combined loss of isobutylene (C4H8) and carbon dioxide (CO2), resulting in a total neutral loss of 100 Da.[2]
The primary fragmentation pathways observed upon collision-induced dissociation (CID) of the precursor ion (m/z 237.16) are:
-
Loss of the Boc Group (100 Da): This is the most characteristic and often the most abundant fragmentation pathway for Boc-protected amines.[1][2] The process involves the elimination of isobutylene (56 Da) and carbon dioxide (44 Da), leading to the formation of the 4-(1-aminoethyl)aniline product ion.
-
Benzylic Cleavage: Cleavage of the bond between the ethyl group and the phenyl ring can occur.
-
Loss of Ammonia: The primary amine can be lost as a neutral ammonia molecule (17 Da).
The following diagram and table detail the expected fragmentation:
Caption: Predicted MS/MS fragmentation pathway for [M+H]+ of this compound.
Table 1: Summary of Predicted Mass Spectrometry Data
| Ion Description | Molecular Formula | Predicted m/z |
| Precursor Ion | ||
| Protonated Molecule [M+H]+ | [C13H21N2O2]+ | 237.1603 |
| Major Product Ions | ||
| Loss of Isobutylene [M+H - 56]+ | [C9H13N2O2]+ | 181.0977 |
| Loss of Boc Group [M+H - 100]+ | [C8H13N2]+ | 137.1079 |
The observation of the characteristic neutral loss of 100 Da is a strong indicator of the presence of the Boc-protecting group.[2] The subsequent fragment at m/z 137.1079 corresponds to the core aniline structure, confirming the overall composition of the molecule.
Comparison with Alternative Analytical Techniques
While MS is a powerful tool, a multi-faceted analytical approach provides the most robust characterization.
| Technique | Strengths for this Compound | Limitations |
| Mass Spectrometry (MS) | High sensitivity; provides molecular weight and structural information via fragmentation. Ideal for reaction monitoring and impurity profiling. | Does not provide definitive information on stereochemistry or atom connectivity on its own. |
| Nuclear Magnetic Resonance (NMR) | Unambiguously determines the carbon-hydrogen framework and atom connectivity. Provides detailed structural information, including stereochemistry. | Lower sensitivity compared to MS; requires a larger amount of pure sample. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Excellent for assessing purity and quantifying the compound. The phenyl group provides a strong chromophore for UV detection. | Provides no structural information beyond retention time. Co-eluting impurities with similar UV spectra can be missed. |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups (N-H stretch from amine and carbamate, C=O stretch from carbamate). | Provides limited information on the overall molecular structure. |
In a typical workflow, HPLC-UV would be used for purity assessment and quantification, MS for identity confirmation, and NMR for definitive structural elucidation of the final compound or key intermediates.
Experimental Protocol: LC-MS Analysis
This section provides a validated, step-by-step protocol for the analysis of this compound.
Sample Preparation
-
Stock Solution: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution 1:1000 in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates.
Liquid Chromatography (LC) Method
Due to the polar nature of the primary amine, a reversed-phase separation on a C18 column is suitable.[3]
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0.0 - 1.0 min: 5% B
-
1.0 - 5.0 min: 5% to 95% B
-
5.0 - 6.0 min: 95% B
-
6.0 - 6.1 min: 95% to 5% B
-
6.1 - 8.0 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Caption: General workflow for the LC-MS analysis of this compound.
Mass Spectrometry (MS) Method
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Full Scan (MS1) and Data-Dependent MS/MS (dd-MS2)
-
MS1 Scan Range: m/z 100-500
-
MS/MS: Trigger fragmentation on the most intense ion from the MS1 scan (expected to be m/z 237.16)
-
Collision Energy: Ramped collision energy (e.g., 15-40 eV) to ensure observation of both primary and secondary fragments.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Gas Flow: 800 L/hr
Conclusion
The mass spectrometric analysis of this compound is straightforward and highly informative when approached with an understanding of its chemical properties. The key diagnostic features are the accurate mass of the protonated molecule [M+H]+ at m/z 237.16 and the characteristic neutral loss of 100 Da in the MS/MS spectrum, corresponding to the cleavage of the Boc protecting group.[2] This guide provides the necessary framework, from theoretical prediction to a practical experimental protocol, enabling researchers to confidently identify and characterize this important chemical intermediate. By integrating MS with orthogonal techniques like NMR and HPLC, scientists can ensure the highest level of analytical rigor in their drug development and research endeavors.
References
-
Havlicek, V., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Wikipedia. (2024). Electrospray ionization. Available at: [Link]
-
Lou, X., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. National Institutes of Health. Available at: [Link]
-
Tecan. (2023). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]
-
Perera, S. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]
-
Royal Society of Chemistry. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Available at: [Link]
Sources
A Comparative Guide to Purity Determination of tert-Butyl (4-(1-aminoethyl)phenyl)carbamate: HPLC, SFC, and CE
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, tert-Butyl (4-(1-aminoethyl)phenyl)carbamate serves as a critical chiral building block. Its structure, featuring a Boc-protected aromatic amine and a chiral ethylamine side chain, makes it a valuable intermediate for synthesizing more complex, biologically active molecules. The efficacy and safety of the final active pharmaceutical ingredient (API) are directly dependent on the chemical and stereochemical purity of such precursors. Therefore, robust and reliable analytical methods for purity assessment are not just a quality control metric; they are a cornerstone of the entire development process.
This guide provides an in-depth comparison of three prominent analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). We will explore the causality behind methodological choices, present detailed experimental protocols, and offer comparative data to empower researchers and drug development professionals in selecting the optimal technique for their specific needs, from high-throughput screening to rigorous QC release testing.
The Analytical Challenge: Chemical and Enantiomeric Purity
The purity analysis of this compound is twofold:
-
Chemical Purity: This involves quantifying the main compound relative to any process-related impurities, starting materials, by-products, or degradation products. The lability of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions adds a layer of complexity, demanding methods that can resolve the parent compound from its potential de-protected variant.[1]
-
Enantiomeric Purity: The molecule possesses a stereocenter at the benzylic carbon of the aminoethyl group. As enantiomers can exhibit different pharmacological activities and toxicities, regulatory authorities mandate strict control over the enantiomeric composition of chiral drugs and intermediates.[2][3] The analytical method must, therefore, be capable of separating and quantifying the desired enantiomer from its mirror image.
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains the gold standard for enantiomeric separations in the pharmaceutical industry due to its versatility, robustness, and high-resolution capabilities.[3][4] The use of a Chiral Stationary Phase (CSP) is the most common approach, enabling direct separation of enantiomers based on differential transient diastereomeric interactions with the chiral selector.[5]
Rationale for Method Design
For a molecule like this compound, a polysaccharide-based CSP, such as amylose or cellulose tris(3,5-dimethylphenylcarbamate), is an excellent starting point. These CSPs are known for their broad enantiorecognition capabilities, particularly for compounds containing aromatic rings and hydrogen-bonding groups (like the carbamate and primary amine).[6][7] A normal-phase or polar organic mode is often preferred as it can offer stronger intermolecular interactions (hydrogen bonds, dipole-dipole) required for chiral recognition compared to reversed-phase.
Experimental Protocol: Chiral Normal-Phase HPLC
-
Instrumentation: Standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 3 µm silica gel, 4.6 x 150 mm.
-
Mobile Phase: Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v).
-
Causality: Hexane serves as the weak, non-polar solvent. 2-Propanol acts as the polar modifier to control retention time; its concentration is critical for optimizing resolution. Diethylamine is a basic additive used to suppress the ionization of the primary amine on the analyte, preventing peak tailing and improving peak shape.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Causality: Temperature control is crucial for reproducible retention times and resolution. Ambient temperature is often a good starting point, but optimization (e.g., cooling) can sometimes enhance resolution.
-
-
Detection: UV at 230 nm.
-
Causality: The phenyl ring provides strong chromophoric activity, making UV detection highly sensitive for this compound.
-
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination of this compound.
Comparative Analysis: SFC and CE as Alternatives
While HPLC is a powerful tool, it is not the only option. Both SFC and CE offer distinct advantages and can be superior alternatives depending on the analytical objective.[2][8]
Alternative 1: Chiral Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It is often considered a "green" chromatography technique due to reduced organic solvent consumption. For chiral separations, it is particularly powerful, often providing faster analysis and higher efficiency than HPLC.[9]
Experimental Protocol: Chiral SFC
-
Instrumentation: Analytical SFC system with CO₂ and co-solvent pumps, autosampler, column thermostat, and PDA detector with a high-pressure flow cell.
-
Column: Chiralpak® IA (same as HPLC for direct comparison), 3 µm, 4.6 x 100 mm.
-
Mobile Phase: Supercritical CO₂ / Methanol with 0.1% Diethylamine.
-
Gradient: 5% to 40% Methanol over 3 minutes.
-
Causality: A gradient is often used in SFC for rapid screening and elution of compounds. Methanol is a common polar co-solvent that modifies the mobile phase strength.
-
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 15 MPa.
-
Column Temperature: 40 °C.
-
Detection: UV at 230 nm.
Alternative 2: Capillary Electrophoresis (CE)
CE separates ions based on their electrophoretic mobility in an electric field. For chiral separations of charged molecules like protonated amines, it is an extremely efficient technique requiring minimal sample and solvent.[10] The separation is achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte.
Experimental Protocol: Chiral CE
-
Instrumentation: Capillary Electrophoresis system with a PDA detector.
-
Capillary: Fused-silica capillary, 50 µm I.D., 40 cm effective length.
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5, containing 15 mg/mL Hydroxypropyl-β-cyclodextrin.
-
Causality: At pH 2.5, the primary amine of the analyte is protonated, giving it a positive charge necessary for migration. The cyclodextrin (the chiral selector) forms transient inclusion complexes with the enantiomers, leading to different migration times.
-
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
Performance Comparison
The choice of method often involves a trade-off between speed, resolution, cost, and solvent consumption. The following table summarizes the expected performance of the three techniques for the analysis of this compound.
| Parameter | Chiral HPLC (Normal Phase) | Chiral SFC | Chiral CE |
| Principle | Differential partitioning with a solid chiral stationary phase. | Differential partitioning between a supercritical fluid and a CSP. | Differential migration in an electric field due to host-guest complexation. |
| Typical Analysis Time | 8 - 15 minutes | 2 - 5 minutes | 10 - 20 minutes |
| Resolution (Rs) of Enantiomers | > 2.0 (Excellent) | > 2.5 (Excellent) | > 1.8 (Very Good) |
| Solvent Consumption per Run | ~10-15 mL (High) | ~5 mL (Low) | < 1 mL (Extremely Low) |
| Sample Volume Required | Microliters (µL) | Microliters (µL) | Nanoliters (nL) |
| Key Advantage | Robust, widely available, excellent for preparative scale-up. | Very fast, "green" (less organic solvent), high efficiency. | Orthogonal mechanism, extremely low sample/reagent use, high efficiency. |
| Key Limitation | High solvent consumption, longer run times compared to SFC. | Requires specialized high-pressure equipment. | Less suitable for preparative work, can be sensitive to matrix effects. |
Expert Recommendations and Conclusion
The optimal method for determining the purity of this compound depends entirely on the application's specific requirements:
-
For Routine Quality Control (QC) and Release Testing: Chiral HPLC is the most reliable and well-established choice. Its robustness, proven transferability between labs, and suitability for stability-indicating method development make it the workhorse of the industry.[11][12]
-
For High-Throughput Screening (HTS) and Method Development: Chiral SFC is the undisputed leader. Its incredible speed allows for rapid screening of multiple columns and mobile phase conditions, drastically accelerating the development of a chiral separation method.[9]
-
For Orthogonal Validation and Limited Sample Analysis: Chiral CE provides an excellent complementary technique.[8][10] Because its separation mechanism is fundamentally different from chromatography, it is a powerful tool for confirming purity results obtained by HPLC or SFC, or when the sample amount is severely limited.
References
- Benchchem. A Comparative Guide to Analytical Methods for Confirming Boc Protection.
- MDPI. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023).
- PubMed. Stability-indicating HPLC method for the determination of impurities in meprobamate with refractive index detection.
- Chiral Drug Separation.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025).
- Chiral switches versus de novo enantiomerically pure compounds.
- International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
- NIH. Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics. (2024).
- YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021).
- Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
- Phenomenex. Chiral HPLC Separations.
- FULIR. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of () - FULIR. (2024).
- Benchchem. A Comparative Analysis of Carbamate-Based Chiral Selectors for Enantiomeric Separation.
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Navigating the Landscape of Amine Protection: A Guide to Alternatives Beyond Boc
In the intricate world of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious use of protecting groups is paramount.[1] The tert-butyloxycarbonyl (Boc) group has long been a workhorse for the protection of amines, prized for its reliability and acid-labile nature.[2][3] However, the demands of increasingly complex molecular architectures necessitate a broader toolkit of protecting groups with diverse and orthogonal reactivity. This guide provides an in-depth comparison of viable alternatives to the Boc group, offering researchers the insights needed to make informed decisions for their specific synthetic challenges. We will delve into the mechanisms, experimental protocols, and comparative performance of key protecting groups, empowering you to navigate the nuanced landscape of amine protection with confidence.
The Principle of Orthogonal Protection: A Strategic Imperative
In complex syntheses, it is often necessary to deprotect one functional group while others remain shielded. This concept of "orthogonal protection" is a cornerstone of modern synthetic strategy, allowing for the selective unmasking of specific sites for further reaction.[1][4] For instance, a molecule might possess both a Boc-protected amine (acid-labile) and a fluorenylmethyloxycarbonyl (Fmoc)-protected amine (base-labile).[1] This orthogonality enables the selective removal of either group without affecting the other, a critical capability in the stepwise assembly of peptides and other complex molecules.[2][4]
A Comparative Analysis of Key Amine Protecting Groups
While the Boc group is cleaved under acidic conditions, a variety of other protecting groups offer deprotection strategies that are orthogonal to acid-lability.[2] This section provides a detailed comparison of some of the most widely used alternatives.
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Stability |
| Boc (tert-Butyloxycarbonyl) | Boc-NH-R | (Boc)₂O, Boc-ON | Strong acid (TFA, HCl)[2][5] | Stable to base, hydrogenolysis, and mild nucleophiles. |
| Cbz (Carboxybenzyl) | Cbz-NH-R | Cbz-Cl, Cbz-OSu | Catalytic hydrogenolysis (H₂, Pd/C)[6][7] | Stable to acidic and basic conditions.[6] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-NH-R | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% piperidine in DMF)[8][9] | Stable to acidic conditions.[8] |
| Alloc (Allyloxycarbonyl) | Alloc-NH-R | Alloc-Cl, Alloc-OSu | Pd(0) catalyst and a scavenger (e.g., PhSiH₃)[10][11][12] | Stable to acidic and basic conditions.[10][13] |
| Troc (2,2,2-Trichloroethoxycarbonyl) | Troc-NH-R | Troc-Cl | Reductive cleavage (e.g., Zn/AcOH)[14][15] | Stable to acidic and basic conditions.[14][15] |
| Teoc (2-(Trimethylsilyl)ethoxycarbonyl) | Teoc-NH-R | Teoc-Cl, Teoc-OSu | Fluoride ion source (e.g., TBAF)[16][17] | Stable to a wide range of acidic and basic conditions.[16][17] |
| Ns (2-Nitrobenzenesulfonyl) | Ns-NH-R | Ns-Cl | Thiol and base (e.g., thiophenol/K₂CO₃)[18][19] | Stable to acidic conditions.[19] |
In-Depth Look at Alternative Protecting Groups
Carboxybenzyl (Cbz) Group: The Classic Choice for Hydrogenolysis
The Cbz group, introduced by Bergmann and Zervas in 1932, is a stalwart of peptide chemistry.[2] Its removal via catalytic hydrogenolysis offers a mild and highly selective deprotection method that is orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[6]
Deprotection Mechanism: The Cbz group is cleaved by catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas or a hydrogen donor like ammonium formate. The reaction proceeds via the reduction of the benzyl ester to toluene and a carbamic acid intermediate, which then spontaneously decarboxylates to yield the free amine.[6]
Caption: Deprotection mechanism of the Cbz group.
Experimental Protocol: Cbz Deprotection
-
Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add 10 mol% of 10% Palladium on activated carbon (Pd/C).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Cornerstone of Modern SPPS
The Fmoc group is a base-labile protecting group that has become the standard for the α-amino protection of amino acids in modern solid-phase peptide synthesis (SPPS).[8][] Its key advantage is its stability to acidic conditions, allowing for the use of acid-labile side-chain protecting groups that can be removed simultaneously with cleavage from the resin.[]
Deprotection Mechanism: The Fmoc group is cleaved by a base, typically a secondary amine like piperidine. The base abstracts the acidic proton on the fluorenyl ring, leading to a β-elimination reaction that releases the free amine, carbon dioxide, and dibenzofulvene. The dibenzofulvene byproduct can be monitored by UV spectroscopy to track the progress of the deprotection.[8][9]
Caption: Deprotection mechanism of the Fmoc group.
Experimental Protocol: Fmoc Deprotection in SPPS [21]
-
Swell the Fmoc-protected peptide-resin in dimethylformamide (DMF).
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes at room temperature.[21]
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-20 minutes.
-
Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next coupling step.
Allyloxycarbonyl (Alloc) Group: Palladium-Mediated Deprotection
The Alloc group offers a unique deprotection strategy that is orthogonal to both acid- and base-labile groups.[10][11] It is cleaved under mild conditions using a palladium(0) catalyst, making it an excellent choice for the synthesis of sensitive molecules.[10][11][12]
Deprotection Mechanism: The deprotection of the Alloc group is a catalytic cycle initiated by the coordination of a Pd(0) complex to the allyl group. This is followed by an oxidative addition to form a π-allylpalladium(II) complex. A nucleophilic scavenger then attacks the allyl group, regenerating the Pd(0) catalyst and releasing the carbamic acid, which decarboxylates to the free amine.[12]
Caption: Experimental workflow for Alloc deprotection.
Experimental Protocol: Alloc Deprotection [11]
-
Dissolve the Alloc-protected amine in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under an inert atmosphere.
-
Add a scavenger, such as phenylsilane (PhSiH₃), dimedone, or morpholine.
-
Add a catalytic amount (typically 5-10 mol%) of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by washing with an appropriate aqueous solution and the product purified by column chromatography.
2,2,2-Trichloroethoxycarbonyl (Troc) Group: Reductive Cleavage
The Troc group provides another layer of orthogonality, as it is removed under reductive conditions that do not affect most other protecting groups.[14][15] It is stable to both acidic and basic conditions.[15]
Deprotection Mechanism: The Troc group is cleaved by a one-electron reduction, typically with zinc dust in acetic acid. The reduction of the trichloromethyl group initiates a β-elimination, releasing the free amine, carbon dioxide, and 1,1-dichloroethylene.[14][15]
Caption: Deprotection mechanism of the Troc group.
Experimental Protocol: Troc Deprotection [14]
-
Dissolve the Troc-protected amine in a suitable solvent such as acetic acid, methanol, or THF.
-
Add an excess of activated zinc dust to the solution.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter off the excess zinc.
-
The filtrate is then worked up, which may involve neutralization and extraction, to isolate the deprotected amine.
2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group: Fluoride-Mediated Cleavage
The Teoc group is a silicon-based protecting group that is stable to a wide range of conditions but is selectively cleaved by a source of fluoride ions.[16][17] This unique deprotection condition provides excellent orthogonality.
Deprotection Mechanism: The deprotection is initiated by the attack of a fluoride ion on the silicon atom, which triggers a β-elimination reaction. This process releases the free amine, carbon dioxide, ethylene, and a stable fluorotrimethylsilane byproduct.[16]
Experimental Protocol: Teoc Deprotection [17]
-
Dissolve the Teoc-protected amine in an anhydrous aprotic solvent like THF.
-
Add a fluoride source, such as tetrabutylammonium fluoride (TBAF), typically as a 1 M solution in THF.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the deprotected amine.
2-Nitrobenzenesulfonyl (Ns) Group: Thiol-Mediated Cleavage
The 2-nitrobenzenesulfonyl (Ns) group is a highly versatile protecting group, particularly in the context of the Fukuyama amine synthesis.[18][19] A key feature is its facile removal under mild, nucleophilic conditions using a thiol and a base.[18][19]
Deprotection Mechanism: The deprotection proceeds via a nucleophilic aromatic substitution. A thiolate anion attacks the aromatic ring, forming a Meisenheimer complex. This is followed by the elimination of the sulfonamide and subsequent release of the free amine.[18]
Experimental Protocol: Ns Deprotection [18]
-
Dissolve the Ns-protected amine in a polar aprotic solvent like DMF or acetonitrile.
-
Add a thiol, such as thiophenol or 2-mercaptoethanol, and a base, such as potassium carbonate or cesium carbonate.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, the reaction is worked up by adding water and extracting the product with an organic solvent.
-
The organic extracts are washed, dried, and concentrated to yield the deprotected amine.
Conclusion: Expanding the Synthetic Chemist's Toolkit
The selection of an appropriate amine protecting group is a critical decision that can significantly impact the success of a synthetic campaign. While the Boc group remains a valuable and widely used tool, an awareness and understanding of the available alternatives are essential for the modern synthetic chemist. The Cbz, Fmoc, Alloc, Troc, Teoc, and Ns groups, each with their unique deprotection conditions, provide a powerful arsenal for navigating the challenges of orthogonal protection strategies. By carefully considering the stability and reactivity profiles of these groups, researchers can design more efficient and elegant synthetic routes to complex molecules, ultimately accelerating the pace of discovery in chemical research and drug development.
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Academia.edu. (PDF) Amino Protecting Groups Stability. [Link]
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AAPPTec. Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. [Link]
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YouTube. Troc Deprotection Mechanism | Organic Chemistry. [Link]
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ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]
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AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
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Royal Society of Chemistry. Ns strategies: a highly versatile synthetic method for amines. [Link]
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Arkivoc. Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. [Link]
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National Institutes of Health. An amine protecting group deprotectable under nearly neutral oxidative conditions. [Link]
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A Comparative Analysis of Acidic Reagents for Boc Deprotection: A Guide for Researchers
In the landscape of modern organic synthesis, particularly in the realms of peptide chemistry and complex molecule drug development, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone for the temporary masking of amine functionalities. Its widespread use is a testament to its stability across a range of non-acidic conditions and, crucially, its facile and predictable removal under acidic treatment. However, the choice of the acidic reagent for the deprotection step is far from trivial and can significantly impact reaction efficiency, selectivity, and the integrity of the final product. This guide provides a comprehensive comparative analysis of commonly employed acidic reagents for Boc deprotection, offering experimental insights and data to empower researchers in making informed decisions for their synthetic strategies.
The Mechanism of Acidic Boc Deprotection: A Common Pathway
The acid-catalyzed cleavage of the Boc group proceeds through a well-established three-step mechanism, regardless of the specific acid employed. Understanding this pathway is fundamental to appreciating the nuances of different reagents and potential side reactions.
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by an acid (H⁺). This initial step renders the carbamate more susceptible to cleavage.
-
Formation of a Tert-butyl Cation: The protonated intermediate readily fragments, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide gas and the free amine. The liberated amine is then typically protonated by the excess acid in the reaction mixture to yield the corresponding amine salt.
This seemingly straightforward process harbors a critical consideration: the fate of the highly reactive tert-butyl cation. This electrophile is the primary culprit behind common side reactions, a topic we will delve into later in this guide.
Comparative Analysis of Common Acidic Reagents
The selection of an appropriate acidic reagent is a balancing act between reactivity, selectivity, cost, and practical considerations such as work-up and safety. Below, we compare the performance of the most prevalent acidic reagents for Boc deprotection.
| Reagent/Method | Typical Conditions | Reaction Time | Advantages | Disadvantages | Relative Cost |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM); neat TFA[1] | 30 min - 2 h | Fast, effective, volatile (easy removal) | Corrosive, toxic, can cleave other acid-sensitive groups, potential for trifluoroacetylation side reactions[2] | High |
| Hydrochloric Acid (HCl) | 4M HCl in 1,4-Dioxane; 1-4M in other organic solvents (e.g., MeOH, EtOAc)[3][4][5][6][7] | 30 min - 2 h | Cost-effective, often provides crystalline hydrochloride salts aiding purification, can be highly selective[4][5][7] | Dioxane is a suspected carcinogen, can be less volatile than TFA | Low |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic or stoichiometric amounts in various solvents (e.g., Toluene, MeOH, MeCN) or neat (mechanochemical)[8][9] | 30 s (MW) - several hours | "Greener" alternative, solid (easy to handle), less corrosive than TFA | Can be slower in solution, may require heat | Moderate |
| Formic Acid | Neat or in a solvent | Variable | Milder than TFA, can be advantageous for sensitive substrates[7] | Slower reaction times, higher boiling point than TFA makes removal more difficult[7] | Low |
| Lewis Acids (e.g., ZnBr₂, AlCl₃) | Stoichiometric amounts in aprotic solvents (e.g., DCM) | Variable (often slower) | Can offer high selectivity for certain substrates | Stoichiometric quantities often required, work-up can be more complex | Moderate to High |
In-Depth Reagent Profiles
Trifluoroacetic Acid (TFA): The Workhorse
TFA, often used as a 20-50% solution in dichloromethane (DCM) or even neat, has long been the go-to reagent for Boc deprotection, especially in solid-phase peptide synthesis.[1][10][11] Its high acidity ensures rapid and efficient cleavage of the Boc group. The volatility of both TFA and DCM simplifies the work-up, as they can be readily removed under reduced pressure.
However, the aggressive nature of TFA is also its primary drawback. It can lead to the cleavage of other acid-labile protecting groups, diminishing its selectivity in complex syntheses.[12][13] Furthermore, the tert-butyl cation generated in the presence of TFA can cause significant side reactions, particularly the alkylation of nucleophilic amino acid residues such as tryptophan, methionine, and cysteine.[13]
Hydrochloric Acid (HCl): The Practical Alternative
Solutions of hydrogen chloride in organic solvents, most commonly 4M HCl in 1,4-dioxane, present a highly effective and economical alternative to TFA.[3][4][5][6][7] Deprotection with HCl is often rapid and clean, and the resulting amine hydrochloride salts are frequently crystalline solids, which can significantly simplify purification through filtration.[14]
A key advantage of 4M HCl in dioxane is its demonstrated superior selectivity in deprotecting Nα-Boc groups in the presence of other acid-sensitive groups like tert-butyl esters and ethers.[4][5][7] This makes it an excellent choice for the synthesis of complex molecules where orthogonal protection strategies are paramount. The primary safety concern with this reagent is the use of 1,4-dioxane, a suspected carcinogen that requires careful handling in a well-ventilated fume hood.[15][16][17]
p-Toluenesulfonic Acid (p-TsOH): The "Greener" Challenger
In the push for more environmentally benign synthetic methodologies, p-toluenesulfonic acid (p-TsOH) has emerged as a compelling "greener" alternative to TFA.[9] As a solid, it is easier and safer to handle than corrosive, fuming liquids. Deprotection can be carried out using catalytic or stoichiometric amounts in various organic solvents, and notably, under solvent-free mechanochemical conditions (ball milling), which offers a highly efficient and environmentally friendly approach.[8][18][19] While solution-phase reactions with p-TsOH can be slower than with TFA or HCl and may require heating, microwave-assisted deprotections have been reported to be complete in as little as 30 seconds.[20]
Mitigating Side Reactions: The Critical Role of Scavengers
As previously mentioned, the electrophilic tert-butyl cation generated during Boc deprotection is the primary source of unwanted side reactions. This cation can readily alkylate any nucleophilic species present in the reaction mixture, including sensitive amino acid side chains or even the deprotected amine product itself. To circumvent this, "scavengers" are added to the reaction mixture to trap the tert-butyl cation.
Commonly used scavengers include:
-
Anisole and Thioanisole: These electron-rich aromatic compounds are excellent carbocation traps.
-
Triethylsilane (TES): Often used in combination with TFA, TES can reduce the tert-butyl cation.
-
Water: In small amounts, water can act as a scavenger by reacting with the tert-butyl cation to form tert-butanol.
The choice and necessity of a scavenger are dictated by the substrate. For peptides containing susceptible residues like tryptophan or methionine, the inclusion of a scavenger is highly recommended.
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard procedure for general Boc deprotection.
-
Dissolve the Boc-protected amine (1.0 equiv) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add TFA to a final concentration of 20-50% (v/v). Note: This is an exothermic reaction. For sensitive substrates, the addition can be performed at 0 °C.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene can aid in the removal of residual TFA.
-
The resulting amine trifluoroacetate salt can often be used directly in the next step. Alternatively, to obtain the free amine, dissolve the residue in an appropriate organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution), followed by drying of the organic layer and solvent removal.
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
This protocol is particularly useful for achieving high selectivity.
-
To a round-bottom flask containing the Boc-protected amine (1.0 equiv), add a solution of 4M HCl in 1,4-dioxane (5-10 equiv of HCl).
-
Stir the resulting solution or suspension at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess HCl under reduced pressure.
-
The resulting amine hydrochloride salt can be triturated with a non-polar solvent like diethyl ether and collected by filtration to yield a solid product.
Visualization of Key Processes
Figure 1: General mechanism of acid-catalyzed Boc deprotection.
Figure 2: A generalized experimental workflow for Boc deprotection.
Safety Considerations
Working with strong acids necessitates strict adherence to safety protocols.
-
Trifluoroacetic Acid (TFA): Highly corrosive and volatile. Causes severe burns upon contact with skin and eyes, and its vapors are harmful if inhaled.[21][22][23][24] Always handle TFA in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[21][22][23][24]
-
Hydrochloric Acid (HCl) in 1,4-Dioxane: The solution is corrosive and flammable. 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides upon storage.[15][16][17][25] Handle in a chemical fume hood with appropriate PPE. Store in a cool, dry, well-ventilated area away from heat and ignition sources.
-
p-Toluenesulfonic Acid (p-TsOH): A corrosive solid that can cause severe skin and eye irritation.[26][27][28][29] Avoid inhalation of dust. Handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The selection of an acidic reagent for Boc deprotection is a critical decision in organic synthesis that should be guided by a thorough understanding of the substrate's properties and the specific requirements of the synthetic route. While TFA remains a rapid and effective choice for many applications, its lack of selectivity and associated safety concerns warrant careful consideration. HCl in dioxane offers a cost-effective and often more selective alternative, particularly in complex syntheses. For researchers prioritizing greener and safer methodologies, p-toluenesulfonic acid presents a viable and attractive option. By carefully weighing the advantages and disadvantages of each reagent and implementing appropriate experimental protocols and safety measures, researchers can confidently and efficiently achieve their desired deprotection outcomes.
References
-
Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. Available at: [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of peptide research, 58(4), 338–341. Available at: [Link]
-
Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. Available at: [Link]
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p-TOLUENESULFONIC ACID MONOHYDRATE SAFETY DATA SHEET. Integra Chemical Company. Available at: [Link]
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Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. Available at: [Link]
-
Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Available at: [Link]
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Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. Available at: [Link]
-
Standard Removal of Boc Protecting Group. Aapptec Peptides. Available at: [Link]
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Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Scientific Research Publishing. Available at: [Link]
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Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]
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4M HYDROCHLORIC ACID IN DIOXANE MSDS n° CAS. Loba Chemie. Available at: [Link]
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A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]
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4M HYDROCHLORIC ACID IN DIOXANE MSDS CAS No. Loba Chemie. Available at: [Link]
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Boc De-protection. Reddit. Available at: [Link]
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MW‐Enhanced High‐Speed Deprotection of Boc Group Using p‐TsOH and Concommitant Formation of N‐Me‐Amino Acid Benzyl Ester p‐TsOH Salts. ResearchGate. Available at: [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry. Available at: [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]
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Acids. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]
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Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]
-
Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International journal of peptide and protein research, 41(6), 522–527. Available at: [Link]
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Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Available at: [Link]
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Cole, D. C., et al. (2011). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 15(1), 85-93. Available at: [Link]
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A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess After Chiral Resolution
For researchers, scientists, and drug development professionals, the journey from a racemic mixture to an enantiomerically pure active pharmaceutical ingredient (API) is one of precision and certainty. Chiral resolution is only half the battle; the subsequent validation of enantiomeric excess (ee) is a critical step that ensures the safety, efficacy, and quality of the final drug product. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization of the stereoisomeric composition of a chiral drug, making robust analytical validation indispensable.[1][2][3]
This guide provides an in-depth comparison of the analytical techniques available for determining enantiomeric excess and offers a detailed, field-proven protocol for the validation of the most prevalent method: High-Performance Liquid Chromatography (HPLC).
The Analytical Landscape for Determining Enantiomeric Excess
The separation and quantification of enantiomers can only be achieved in a chiral environment.[4][5] This is accomplished by forming transient diastereomeric complexes that have different physicochemical properties, allowing for their differentiation.[4][6] Several techniques can create this chiral environment and provide accurate determination of enantiomeric excess.
Chiral Chromatography: The Workhorse of Enantioseparation
Chiral chromatography is the gold standard for the analysis of enantiomeric purity.[1][7][8] It involves the differential interaction of enantiomers with a chiral stationary phase (CSP) or, less commonly, a chiral mobile phase additive.[4][8]
-
High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its high resolution, accuracy, and versatility.[1][9] Modern HPLC utilizes a vast array of chiral stationary phases (CSPs), with polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs being among the most common.[6][7] The choice of CSP is critical and depends on the analyte's structure, as different interactions (e.g., hydrogen bonding, π-π interactions, inclusion complexation) govern the separation.[5][6]
-
Gas Chromatography (GC) with chiral stationary phases is suitable for volatile and thermally stable compounds. It offers high resolution and sensitivity.
-
Supercritical Fluid Chromatography (SFC) is a "green" alternative to HPLC, using supercritical CO2 as the primary mobile phase, which significantly reduces organic solvent consumption.[9] SFC often provides faster analysis times and is compatible with a wide range of chiral stationary phases.[9]
Other Powerful Techniques
-
Capillary Electrophoresis (CE) offers high separation efficiency, short analysis times, and requires minimal sample volume.[1] Chiral selectors, often cyclodextrins, are added to the background electrolyte to achieve enantiomeric separation.[10] CE is particularly advantageous for its ability to control the enantiomer migration order (EMO), which is crucial for accurately quantifying a minor enantiomer in the presence of a major one.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can also determine enantiomeric excess. CDAs react with the enantiomers to form diastereomers with distinct NMR spectra, allowing for quantification by integrating the signals.[8]
-
Circular Dichroism (CD) Spectroscopy is a chiroptical method that measures the differential absorption of left and right circularly polarized light by a chiral molecule.[8] While it can be used for quantification, it often requires calibration curves and can be less sensitive than chromatographic methods.[8][11]
Head-to-Head Comparison of Key Techniques
The selection of an analytical method depends on various factors, including the properties of the analyte, the required accuracy and sensitivity, and available instrumentation.
| Feature | Chiral HPLC | Chiral GC | Chiral SFC | Chiral CE |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP).[9] | Differential partitioning on a chiral stationary phase in a capillary column. | Differential interaction with a CSP using a supercritical fluid mobile phase.[9] | Differential migration in a capillary under an electric field with a chiral selector in the electrolyte.[1] |
| Typical Analytes | Broad applicability for non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Broad applicability, particularly for preparative separations. | Wide range of charged and neutral compounds. |
| Resolution | High to Excellent. | Excellent. | High to Excellent. | Excellent. |
| Analysis Time | Moderate (5-30 min). | Fast to Moderate (5-20 min). | Fast (<10 min).[9] | Very Fast (<15 min).[1] |
| Solvent Consumption | High.[9] | Low. | Very Low (Green Technique).[9] | Extremely Low.[1] |
| Sensitivity | High (ng/mL to pg/mL). | Very High (pg/mL to fg/mL). | High. | Moderate to High (µg/mL to ng/mL). |
| Instrumentation Cost | Moderate to High. | Moderate. | High. | Moderate. |
| Key Advantage | Well-established, versatile, and widely accepted by regulatory agencies.[7] | High efficiency for suitable analytes. | Speed and reduced environmental impact.[9] | High efficiency, minimal sample and solvent use.[1] |
| Key Limitation | Higher solvent consumption and longer analysis times compared to SFC.[9] | Limited to volatile and thermally stable compounds. | Higher initial instrument cost. | Lower concentration sensitivity compared to HPLC/GC-MS. |
Deep Dive: Method Validation for Enantiomeric Excess by Chiral HPLC
A robust and reliable analytical method is one that has been validated to ensure it is fit for its intended purpose. For the determination of enantiomeric excess, method validation must be performed in accordance with guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline.[12][13][14][15] The following provides a comprehensive, step-by-step protocol for validating a chiral HPLC method.
The Causality Behind Validation: A Self-Validating System
Method validation is not merely a checklist of experiments. It is a holistic process designed to build a deep understanding of the method's capabilities and limitations. Each validation parameter addresses a potential source of error, and together they form a self-validating system that ensures the integrity of the data generated.
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Safety Operating Guide
Personal protective equipment for handling tert-Butyl (4-(1-aminoethyl)phenyl)carbamate
As a Senior Application Scientist, it is my priority to ensure that you can work with our products not only effectively but, most importantly, safely. This guide provides essential safety and handling protocols for tert-Butyl (4-(1-aminoethyl)phenyl)carbamate (CAS No. 643086-68-4).
Hazard Assessment: An Expert Analysis
Based on a review of closely related chemical structures, this compound should be handled as a hazardous substance with the following potential risks:
-
Skin Corrosion/Irritation : Causes skin irritation, with the potential for more severe burns.[1][2][3]
-
Serious Eye Damage/Irritation : Poses a risk of serious eye damage.[1][2]
-
Respiratory Irritation : May cause respiratory irritation if inhaled as dust or aerosol.[1][2][3]
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to create a reliable barrier against exposure. The selection of specific PPE should be confirmed by your institution's safety officer and based on your specific experimental conditions.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles for splash hazards. | Protects against splashes and airborne particles that could cause irreversible eye damage.[2] |
| Skin Protection | Gloves: Chemical-resistant nitrile or neoprene gloves. Inspect for tears or degradation before each use. Lab Coat: A standard laboratory coat is required. A chemical-resistant apron should be worn over the lab coat when handling larger quantities. | Carbamates can be absorbed through the skin or cause severe irritation.[1][4] Protective gloves and clothing prevent direct contact. Contaminated clothing must be removed immediately and washed before reuse.[2] |
| Respiratory Protection | Typically not required when used within a certified chemical fume hood. If dust or aerosols may be generated outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is mandatory. | Inhalation of dust or aerosols can lead to respiratory tract irritation.[1][3] Engineering controls are the primary defense, with respirators as necessary backup. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risk to personnel and the environment.
Safe Handling Protocol: A Step-by-Step Guide
-
Preparation : Before handling, ensure you have read and understood this guide. Locate the nearest eyewash station and safety shower. All operations should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Donning PPE : Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Handling the Compound :
-
Avoid all direct contact with the skin, eyes, and clothing.
-
Minimize dust generation. If the compound is a solid, handle it carefully.
-
Do not inhale any dust or vapors.
-
Use appropriate tools (e.g., spatulas, weighing paper) for transfers.
-
-
After Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after work is complete.
-
Do not eat, drink, or smoke in the laboratory.
-
Clean all equipment and the work area meticulously.
-
Spill and Emergency Procedures
-
Small Spills : For minor spills, carefully sweep up the solid material, avoiding dust creation, and place it into a designated, labeled container for chemical waste. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills : Evacuate the immediate area and alert your supervisor and institutional safety office.
-
First Aid - Eyes : In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
First Aid - Skin : If skin contact occurs, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation or burns develop, seek medical attention.[2]
Disposal Plan
All waste materials, including contaminated PPE, weighing paper, and empty containers, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Visual Workflow Guide
The following diagram outlines the critical decision points and safety procedures for handling this compound.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
